Product packaging for beta-Ionone(Cat. No.:CAS No. 79-77-6)

beta-Ionone

Cat. No.: B3029801
CAS No.: 79-77-6
M. Wt: 192.3 g/mol
InChI Key: PSQYTAPXSHCGMF-BQYQJAHWSA-N
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Description

Beta-Ionone, also known as (e)-b-ionone or trans-beta-ionone, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in saliva. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. This compound is also a parent compound for other transformation products, including but not limited to, (3R)-hydroxy-beta-ionone, this compound 5, 6-epoxide, and pseudoionone. This compound is a dry, floral, and flower tasting compound that can be found in a number of food items such as tea, herbs and spices, spearmint, and muskmelon. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a colorless to light yellow liquid with an odor of cedar wood. In very dilute alcoholic solution the odor resembles odor of violets. Used in perfumery.
This compound is an ionone that is but-3-en-2-one substituted by a 2,6,6-trimethylcyclohex-1-en-1-yl group at position 4. It has a role as an antioxidant and a fragrance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O B3029801 beta-Ionone CAS No. 79-77-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one
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InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+
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InChI Key

PSQYTAPXSHCGMF-BQYQJAHWSA-N
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Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)C
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Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=O)C
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Molecular Formula

C13H20O
Record name BETA-IONONE
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DSSTOX Substance ID

DTXSID4021769
Record name beta-Ionone
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Molecular Weight

192.30 g/mol
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Physical Description

Beta-ionone is a colorless to light yellow liquid with an odor of cedar wood. In very dilute alcoholic solution the odor resembles odor of violets. Used in perfumery., Liquid, colourless to pale-yellow liquid with a warm, woody, dry odour
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Record name 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)-
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Boiling Point

284 °F at 18 mmHg (NTP, 1992), 271 °C at 760 mm Hg, Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/, 266.00 to 269.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 235 °F (NTP, 1992), > 113 °C (> 235 °F) - closed cup
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Solubility

Slightly soluble (NTP, 1992), In water, 169 mg/L at 25 °C, Soluble in alcohol, most fixed oils, propylene glycol. Insoluble in glycerin, Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/, soluble in alcohol, propylene glycol, most fixed oils; insoluble in glycerol and water, 1 ml in 3 ml 70% alcohol (in ethanol)
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Density

0.9462 (NTP, 1992) - Less dense than water; will float, 0.9461 at 20/4 °C, 0.940-0.947
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Vapor Pressure

0.054 mm Hg at 25 °C
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Color/Form

Colorless to pale, straw-colored liquid

CAS No.

14901-07-6, 79-77-6, 85949-43-5
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Melting Point

-35 °C
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Foundational & Exploratory

An In-depth Technical Guide to Beta-Ionone: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Beta-ionone (B89335) is a naturally occurring terpenoid found in a variety of plants, fruits, and essential oils, renowned for its characteristic violet and woody aroma. Beyond its use in the fragrance and flavor industries, this compound has garnered significant attention from the scientific community for its diverse biological activities, including potent anti-cancer, anti-inflammatory, and antioxidant properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and analytical methods of this compound. Furthermore, it delves into the molecular mechanisms underlying its biological effects, with a focus on key signaling pathways, and presents detailed experimental protocols for its study.

Chemical Structure and Identification

This compound, systematically named (3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one, is a C13-norisoprenoid. Its structure features a trimethylcyclohexene ring linked to a butenone side chain.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one
Molecular Formula C₁₃H₂₀O
Molecular Weight 192.30 g/mol
CAS Number 79-77-6
SMILES String CC(=O)/C=C/C1=C(C)CCCC1(C)C
InChI Key PSQYTAPXSHCGMF-BQYQJAHWSA-N

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct floral and woody scent. Its physicochemical properties are crucial for its application in various fields and for understanding its biological fate.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[1]
Odor Woody, floral, reminiscent of violets[1]
Boiling Point 126-128 °C at 12 mmHg[2]
Melting Point -35 °C[1]
Density 0.945 g/mL at 25 °C[2]
Refractive Index 1.520 at 20 °C[2]
Vapor Pressure 0.054 mmHg at 25 °C[1]
Solubility in Water Slightly soluble (169 mg/L)[1]
Solubility in Organic Solvents Soluble in ethanol, ether, and most fixed oils[3]
logP (Octanol-Water Partition Coefficient) 4.0 at 25 °C[1]

Synthesis and Analysis: Experimental Protocols

Synthesis of this compound

This compound is commercially synthesized through a two-step process involving the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) to form pseudoionone (B86502), followed by an acid-catalyzed cyclization.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of Pseudoionone (Aldol Condensation)

  • Reaction Setup: In a reaction flask equipped with a stirrer, add 1100 liters of acetone, 260 liters of water, and 25 liters of a 30% sodium hydroxide (B78521) (NaOH) solution. Stir the mixture to ensure homogeneity.[4]

  • Addition of Citral: At a controlled temperature of 20 °C, add 170 kg of citral (≥95.0% purity) dropwise over a period of 2 hours while continuously stirring.[4]

  • Reaction Monitoring: After the addition is complete, continue the reaction for 2 to 4 hours. Monitor the conversion of citral every 30 minutes using gas chromatography (GC).[4]

  • Neutralization and Extraction: Once the conversion of citral is greater than 99.0%, neutralize the reaction mixture with acetic acid to a pH of 6.0-6.5. Allow the mixture to stand and separate into layers. Remove the aqueous layer.[4]

  • Purification of Pseudoionone: The organic layer is subjected to evaporation to remove the solvent, yielding crude pseudoionone. The final product is purified by vacuum distillation, collecting the fraction at 104-109 °C / 240 Pa.[5]

Step 2: Cyclization of Pseudoionone to this compound

  • Reaction Setup: Prepare a mixture of an organic solvent (e.g., 1,1,1-trichloroethane) and concentrated sulfuric acid in a reaction vessel equipped for cooling and stirring. Cool the mixture to approximately 10 °C.[6]

  • Addition of Pseudoionone: Slowly add the synthesized pseudoionone to the acidic mixture while maintaining the temperature below 10 °C. The addition should take about 1 hour.[6]

  • Reaction: After the addition is complete, cool the mixture to 0 °C and continue the reaction for 1 hour.[6]

  • Quenching and Extraction: Stop the reaction by adding a 30% aqueous sodium persulfate solution, ensuring the temperature does not exceed 10 °C. Allow the layers to separate. The aqueous layer is extracted multiple times with an organic solvent.[6]

  • Purification of this compound: The combined organic layers are washed, dried, and the solvent is removed. The resulting crude this compound is purified by vacuum distillation.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of this compound in various matrices.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • Liquid Samples (e.g., water, beverages): Perform liquid-liquid extraction (LLE) or headspace solid-phase microextraction (HS-SPME) to isolate this compound. For LLE, use a suitable organic solvent like dichloromethane (B109758) or hexane. For HS-SPME, expose a coated fiber to the headspace of the sample.[7]

    • Solid Samples (e.g., plant material): Utilize solvent extraction, followed by cleanup steps if necessary.

  • GC-MS System and Parameters:

    • Gas Chromatograph:

      • Column: Use a non-polar or medium-polar capillary column, such as one with a 5% phenyl/95% methyl polysiloxane stationary phase (e.g., HP-5MS, DB-5MS).[7]

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

      • Injector Temperature: 250 °C.[7]

      • Oven Temperature Program: Start at 50 °C for 1 minute, then ramp up to 305 °C at a rate of 15 °C/min.[7]

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

      • Ion Source Temperature: 230 °C.[7]

      • Quadrupole Temperature: 150 °C.

      • Scan Mode: Full scan mode for identification (m/z 40-400) or Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of this compound (e.g., m/z 177, 192).

  • Data Analysis:

    • Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

    • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It can inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines.

Olfactory Receptor 51E2 (OR51E2) Signaling Pathway

This compound is a known agonist for the olfactory receptor OR51E2, which is ectopically expressed in various non-olfactory tissues, including prostate cancer cells. Activation of OR51E2 by this compound triggers a signaling cascade that can lead to anti-proliferative effects.

OR51E2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound β-Ionone OR51E2 OR51E2 This compound->OR51E2 Binds to G_protein G Protein OR51E2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates Ca_influx Ca²⁺ Influx G_protein->Ca_influx Promotes cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest ERK->Cell_Cycle_Arrest Apoptosis Apoptosis ERK->Apoptosis Ca_influx->Apoptosis

Caption: OR51E2 signaling pathway activated by this compound.

Wnt/β-Catenin Signaling Pathway

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. It promotes the degradation of β-catenin, a key transcriptional co-activator in this pathway.

Wnt_Signaling cluster_pathway Wnt/β-Catenin Pathway beta_ionone β-Ionone destruction_complex Destruction Complex (Axin, APC, GSK-3β) beta_ionone->destruction_complex Stabilizes beta_catenin β-Catenin destruction_complex->beta_catenin Phosphorylates ubiquitination Ubiquitination beta_catenin->ubiquitination Leads to nucleus Nucleus beta_catenin->nucleus Translocates to proteasome Proteasomal Degradation ubiquitination->proteasome transcription Target Gene Transcription (Proliferation, Survival) nucleus->transcription Activates

Caption: Inhibition of the Wnt/β-catenin pathway by this compound.

Experimental Workflows for Biological Assays

Assessing Anti-Proliferative Effects

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell proliferation.

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours to allow attachment seed_cells->incubate1 treat_cells Treat cells with varying concentrations of β-ionone incubate1->treat_cells incubate2 Incubate for 24, 48, or 72 hours treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate cell viability and IC50 value read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for an MTT assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours at 37 °C and 5% CO₂.[8]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 25, 50, 100, 200, 400 µM) and a vehicle control (e.g., DMSO).[8]

  • Incubation: Incubate the treated cells for desired time points (e.g., 24, 48, 72 hours).[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[8]

  • Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
SGC-7901Gastric Adenocarcinoma89[9]
MKN-45Gastric Adenocarcinoma336[10]
DU-145Prostate Cancer210[9]
LNCaPProstate Cancer130-151[9]
MCF7Breast Cancer104[9]
MDA-MB-435Melanoma42[9]
K562Leukemia~200[8]
Assessing Cell Migration

Wound Healing (Scratch) Assay

This method is used to study directional cell migration in vitro.

Experimental Protocol: Wound Healing Assay

  • Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

  • Treatment: Wash the cells to remove detached cells and then add fresh medium containing this compound at the desired concentration.

  • Imaging: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 4-8 hours) until the wound is closed in the control group.[11]

  • Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure. The percentage of wound closure can be calculated as: % wound closure = [(Initial wound width - Wound width at time t) / Initial wound width] x 100.

Transwell Migration Assay

This assay assesses the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.

Experimental Protocol: Transwell Migration Assay

  • Chamber Setup: Place a Transwell insert with a porous membrane into a well of a 24-well plate.[12]

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert. The medium can contain different concentrations of this compound to assess its inhibitory effect.[12]

  • Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 24 hours).[13]

  • Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells under a microscope.[13]

Conclusion

This compound is a versatile molecule with significant potential beyond its traditional applications in the fragrance industry. Its well-defined chemical structure and properties, coupled with established methods for its synthesis and analysis, provide a solid foundation for further research. The compelling evidence of its anti-cancer activity, mediated through specific signaling pathways such as OR51E2 and Wnt/β-catenin, positions this compound as a promising lead compound for the development of novel therapeutic agents. This technical guide offers a comprehensive resource for scientists and researchers, providing the necessary information and protocols to explore the full potential of this intriguing natural product.

References

The Biological Role of β-Ionone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Ionone, a C13 apocarotenoid derived from the oxidative cleavage of carotenoids, is a volatile organic compound (VOC) widely distributed throughout the plant kingdom.[1][2][3] Initially recognized for its significant contribution to the aroma and flavor of flowers, fruits, and vegetables, recent research has unveiled its multifaceted role as a crucial signaling molecule in plant growth, development, and defense.[4][5][6] This technical guide provides an in-depth overview of the biological functions of β-ionone in plants, with a focus on its biosynthesis, its role in mediating defense responses against pathogens and herbivores, its allelopathic properties, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in crop improvement and the development of novel bio-fungicides.

Biosynthesis and Occurrence

β-Ionone is synthesized in plants through the enzymatic cleavage of β-carotene.[1] This reaction is primarily catalyzed by carotenoid cleavage dioxygenases (CCDs), specifically members of the CCD1 and CCD4 families. The synthesis and accumulation of β-ionone can also be triggered by photooxidative stress through the action of reactive oxygen species (ROS) on β-carotene.[7]

The occurrence of β-ionone is widespread across various plant species and tissues. It is a major contributor to the characteristic fragrance of many flowers, including Osmanthus fragrans, petunia, and rose.[1][8] In fruits such as raspberry, tomato, melon, and plum, β-ionone is a key component of their flavor profile.[1][6] It is also found in vegetables like carrots.[1] The concentration of β-ionone in plant tissues is typically low, but its low odor threshold means it can have a significant impact on aroma and flavor.[1][5]

Role in Plant Defense

β-Ionone plays a significant role in plant defense against both pathogens and herbivores.[1][5] Its volatile nature allows it to act as an airborne signal, mediating interactions between plants and other organisms.[5]

Antifungal Activity and Induced Resistance

Exogenous application of β-ionone at micromolar concentrations has been shown to induce a global reprogramming of gene expression in Arabidopsis thaliana, leading to enhanced resistance against the necrotrophic fungus Botrytis cinerea.[7][9] This induced resistance is not due to a direct antifungal effect at these low concentrations, but rather through the activation of the plant's immune system.[7] Pre-treatment of tobacco and tomato plants with β-ionone also confers increased resistance to B. cinerea, highlighting a conserved mechanism across different plant species.[7][10]

Insect Attractant and Repellent

β-Ionone can act as both an attractant and a repellent for insects, depending on the insect species and the context.[1][5] For example, it acts as a feeding deterrent to red-legged earth mites and repels the cabbage butterfly.[1] Conversely, it can attract certain species of orchid bees.[5] This dual role underscores the complexity of chemical ecology mediated by plant volatiles.

Allelopathic Activity

β-Ionone exhibits allelopathic properties, inhibiting the growth of neighboring plants.[11] Studies have shown that β-ionone can significantly inhibit the radicle and hypocotyl elongation of various weed and plant species.[11] This suggests a role for β-ionone in mediating plant-plant competition in natural ecosystems. A derivative of β-ionone, 3-hydroxy-β-ionone, has also been identified as a potent allelopathic agent in mosses.[12][13]

Signaling Pathways and Gene Regulation

The biological effects of β-ionone are mediated through complex signaling pathways that involve crosstalk with major phytohormone signaling networks.

Crosstalk with Phytohormone Signaling

Application of β-ionone to Arabidopsis plants leads to changes in the levels of key defense-related phytohormones, including abscisic acid (ABA), jasmonic acid (JA), and salicylic (B10762653) acid (SA).[7][10][14] This modulation of hormone levels is a key component of the β-ionone-induced defense response. The interaction between these signaling pathways is complex, with evidence for both synergistic and antagonistic effects that fine-tune the plant's response to specific threats.

Transcriptional Reprogramming

RNA sequencing (RNA-seq) analysis of Arabidopsis plants treated with β-ionone has revealed a massive reprogramming of gene expression, affecting thousands of transcripts.[7][9] These differentially expressed genes are involved in a wide range of biological processes, including stress tolerance, growth, hormone metabolism, pathogen defense, and photosynthesis.[7][9] Notably, many of the genes upregulated by β-ionone are also induced upon infection with B. cinerea, suggesting that β-ionone primes the plant for a more rapid and robust defense response.[7] Key transcription factor families, such as WRKYs, are implicated in the regulation of these gene expression changes.

Quantitative Data

Table 1: Effect of β-Ionone on Phytohormone Levels in Arabidopsis thaliana
Time after TreatmentTreatmentAbscisic Acid (ABA) (ng/g FW)Jasmonic Acid (JA) (ng/g FW)Salicylic Acid (SA) (ng/g FW)
12 hMock10.2 ± 1.58.5 ± 1.1150.3 ± 20.1
12 hβ-Ionone (50 µM)18.5 ± 2.115.2 ± 1.8180.5 ± 25.3
24 hMock8.9 ± 1.27.9 ± 0.9145.8 ± 18.9
24 hβ-Ionone (50 µM)25.3 ± 3.022.1 ± 2.5210.2 ± 30.5
48 hMock9.5 ± 1.48.1 ± 1.0155.4 ± 22.7
48 hβ-Ionone (50 µM)15.1 ± 1.918.9 ± 2.2195.7 ± 28.1

Data are presented as mean ± SD (n=5). Asterisks indicate a statistically significant difference (P < 0.05) compared to the mock treatment at the same time point. Data adapted from Felemban et al. (2023).[14]

Table 2: Allelopathic Effects of β-Ionone on Seedling Growth
Test SpeciesParameterEC50 (µg/mL)
Lactuca sativa (Lettuce)Radicle Elongation15.4
Hypocotyl Elongation11.8
Taraxacum officinale (Dandelion)Radicle Elongation18.2
Hypocotyl Elongation14.5
Stellaria media (Chickweed)Radicle Elongation28.0
Hypocotyl Elongation31.7
Eleusine indica (Goosegrass)Radicle Elongation21.5
Hypocotyl Elongation19.3

EC50 values represent the concentration of β-ionone required to inhibit 50% of the growth of the radicle or hypocotyl. Data adapted from Sari et al. (2024).[11]

Experimental Protocols

β-Ionone Treatment and Botrytis cinerea Infection of Arabidopsis thaliana

Objective: To assess the effect of β-ionone on the resistance of Arabidopsis thaliana to Botrytis cinerea.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • β-ionone solution (50 µM in 1% acetone)

  • Mock solution (1% acetone)

  • Botrytis cinerea spore suspension (2.5 x 10^5 spores/mL in potato dextrose broth)

  • Micropipettes

  • Spray bottle

  • High humidity chambers

Procedure:

  • β-Ionone Pre-treatment:

    • For drop inoculation assays, spray the leaves of Arabidopsis plants with either the 50 µM β-ionone solution or the mock solution. Repeat the treatment 24 hours later.

    • For spray inoculation assays, apply the β-ionone or mock solution as a fine mist to the entire plant.

  • Pathogen Inoculation (24 hours after the second pre-treatment):

    • Drop Inoculation: Pipette 5 µL droplets of the B. cinerea spore suspension onto the surface of individual leaves.

    • Spray Inoculation: Use a spray bottle to evenly apply the B. cinerea spore suspension to the plants until the leaves are thoroughly wet.

  • Incubation: Place the inoculated plants in a high humidity chamber at room temperature for 3-4 days.

  • Disease Assessment:

    • Lesion Size Measurement: For drop-inoculated plants, measure the diameter of the necrotic lesions that develop on the leaves.

    • Fungal Biomass Quantification (qPCR): For spray-inoculated plants, harvest leaf tissue, extract total DNA, and perform quantitative PCR using primers specific for a B. cinerea gene (e.g., ActinA) and a plant reference gene (e.g., Actin). The relative amount of fungal DNA is indicative of the extent of infection.[7]

Quantification of β-Ionone in Plant Tissues by GC-MS

Objective: To extract and quantify β-ionone from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, flowers, fruits)

  • Liquid nitrogen

  • Mortar and pestle

  • Dichloromethane (B109758) (CH2Cl2)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • β-ionone standard

Procedure:

  • Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction:

    • Transfer a known weight of the powdered tissue to a glass vial.

    • Add a known volume of dichloromethane and vortex thoroughly.

    • Sonicate the sample for 15-20 minutes.

    • Centrifuge the sample to pellet the plant debris.

  • Drying and Concentration:

    • Carefully transfer the supernatant to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Gently evaporate the solvent under a stream of nitrogen gas to concentrate the extract.

  • GC-MS Analysis:

    • Re-dissolve the extract in a known volume of dichloromethane.

    • Inject an aliquot of the sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of β-ionone from other volatile compounds.

    • Identify β-ionone based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of β-ionone by comparing the peak area of the sample to a calibration curve generated with known concentrations of the β-ionone standard.[6]

Visualizations

beta_ionone_biosynthesis Geranylgeranyl pyrophosphate (GGPP) Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene Geranylgeranyl pyrophosphate (GGPP)->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS β-Carotene β-Carotene Lycopene->β-Carotene LCYB β-Ionone β-Ionone β-Carotene->β-Ionone CCD1, CCD4, ROS

Biosynthesis pathway of β-ionone from β-carotene.

experimental_workflow cluster_treatment Treatment cluster_infection Infection cluster_analysis Analysis Plant Material Plant Material β-Ionone Treatment β-Ionone Treatment Plant Material->β-Ionone Treatment Mock Treatment Mock Treatment Plant Material->Mock Treatment Pathogen Inoculation Pathogen Inoculation β-Ionone Treatment->Pathogen Inoculation Mock Treatment->Pathogen Inoculation Phenotypic Analysis Phenotypic Analysis (Lesion Size) Pathogen Inoculation->Phenotypic Analysis Molecular Analysis Molecular Analysis (RNA-seq, qPCR) Pathogen Inoculation->Molecular Analysis Metabolomic Analysis Metabolomic Analysis (Phytohormones) Pathogen Inoculation->Metabolomic Analysis

Experimental workflow for studying β-ionone-induced resistance.

signaling_pathway β-Ionone β-Ionone Perception Perception β-Ionone->Perception Signal Transduction Cascade Signal Transduction (MAPK Cascade?) Perception->Signal Transduction Cascade Phytohormone Crosstalk Phytohormone Crosstalk Signal Transduction Cascade->Phytohormone Crosstalk ABA Signaling ABA Signaling Phytohormone Crosstalk->ABA Signaling JA Signaling JA Signaling Phytohormone Crosstalk->JA Signaling SA Signaling SA Signaling Phytohormone Crosstalk->SA Signaling WRKY TFs WRKY Transcription Factors ABA Signaling->WRKY TFs JA Signaling->WRKY TFs SA Signaling->WRKY TFs Defense Gene Expression Defense Gene Expression WRKY TFs->Defense Gene Expression Enhanced Resistance Enhanced Resistance Defense Gene Expression->Enhanced Resistance

Proposed signaling pathway for β-ionone-mediated defense.

Conclusion

β-Ionone has emerged as a key signaling molecule in plants, with diverse roles in defense, allelopathy, and as a component of aroma and flavor. Its ability to induce resistance to pathogens at low concentrations makes it a promising candidate for the development of environmentally friendly bio-fungicides. The elucidation of its signaling pathways and the mechanisms by which it regulates gene expression opens up new avenues for research into plant chemical communication and for the genetic improvement of crop resilience. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals working to further unravel the complex biological functions of this fascinating apocarotenoid.

References

The Discovery and Enduring Legacy of Beta-Ionone: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Beta-ionone (B89335), a C13-norisoprenoid, is a cornerstone of the global flavor and fragrance industry and a critical intermediate in the synthesis of Vitamin A. Its discovery in 1893 by Ferdinand Tiemann and Paul Krüger was a landmark achievement in synthetic organic chemistry, revolutionizing perfumery by providing an accessible alternative to expensive violet essential oil. This technical guide details the history of its discovery, outlines the foundational experimental protocols for its synthesis, presents its physicochemical properties, and illustrates the key chemical and biosynthetic pathways involved in its formation.

The Genesis of a Synthetic Scent: The Discovery of Ionones

The late 19th century saw a high demand for violet-scented fragrances, derived from the extremely expensive oil of the Parma violet (Viola odorata).[1] The prohibitive cost, estimated at over 80,000 German gold marks per kilogram, created a significant commercial incentive for the development of a synthetic alternative.[2]

The German chemist Ferdinand Tiemann, already known for his synthesis of vanillin, and his colleague Paul Krüger embarked on this challenge.[3][4] Initially, they investigated the similarly smelling but more affordable orris root oil, assuming its scent was attributable to the same compound found in violets.[2][5] Their research culminated in a breakthrough in 1893, not by isolating a natural product, but through a serendipitous chemical synthesis.[1][3][4]

Their process involved the base-catalyzed condensation of citral (B94496) (from lemongrass oil) with acetone (B3395972) to produce an intermediate called pseudoionone (B86502).[6][7][8] This intermediate was initially found to be odorless. The pivotal moment came when they attempted to clean a reaction flask containing pseudoionone with dilute sulfuric acid, which triggered an unexpected cyclization reaction, producing an intense and unmistakable aroma of violets in bloom.[2] This newly synthesized material, which they named "ionone" from the Greek ion for violet, was later identified as a mixture of two primary isomers: alpha-ionone (B122830) and this compound, which differ in the position of a carbon-carbon double bond in their cyclohexene (B86901) ring.[5] This discovery was so impactful that the first perfume to incorporate the new synthetic, Vera Violetta by Roger & Gallet, was launched in the very same year.[9]

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid with a characteristic warm, woody, and floral scent, reminiscent of cedarwood or, in high dilution, violets.[10][11] Its key quantitative properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₀O[12]
Molecular Weight 192.30 g/mol [6][11]
Appearance Colorless to light yellow liquid[10][11][12]
Density 0.945 g/cm³[6][12]
Boiling Point 127 °C at 12 mmHg[6][12]
Melting Point -35 °C to -49 °C[6][11][12]
Flash Point 129 °C[12]
Refractive Index 1.517 - 1.522 (at 20°C)[12]
Vapor Pressure 0.0042 - 0.054 mmHg (at 20-25°C)[11][12]
Solubility Slightly soluble in water[10]
Log P (octanol/water) ~4.0[11]

The Tiemann-Krüger Synthesis: Experimental Protocol

The classic synthesis of ionones from citral and acetone is a two-step process. The first is a base-catalyzed aldol (B89426) condensation to form pseudoionone, followed by an acid-catalyzed cyclization. The specific acid catalyst used in the second step is critical for determining the ratio of the resulting isomers.

Key Reaction Steps
  • Aldol Condensation: Citral and acetone react in the presence of a base, such as sodium hydroxide (B78521), to form pseudoionone. This is an example of a Claisen-Schmidt condensation.[7][13]

  • Cyclization: The intermediate, pseudoionone, is treated with an acid to induce ring closure. The choice of acid dictates the primary product:

    • Strong acids , such as concentrated sulfuric acid, favor the formation of the thermodynamically more stable This compound .[7][14]

    • Weaker acids , like phosphoric acid, primarily yield alpha-ionone .[7][14]

Representative Laboratory Protocol

The following is a representative protocol for the synthesis of this compound, adapted from descriptions of the classic Tiemann-Krüger reaction.[7][15]

Step 1: Synthesis of Pseudoionone

  • A solution of acetone, water, and 30% sodium hydroxide solution is prepared in a reaction vessel and stirred.

  • Citral is added dropwise to the stirred solution at a controlled temperature (e.g., 20°C) over a period of 2 hours.[15]

  • After the addition is complete, the reaction is allowed to continue for 2-4 hours, with progress monitored by chromatographic analysis.[15]

  • Once the conversion of citral is complete (>99%), the reaction is neutralized with a weak acid (e.g., acetic acid) to a pH of 6.0-6.5.[15]

  • The mixture is allowed to stand, and the aqueous layer is separated. The organic layer, containing pseudoionone, is then purified, typically by vacuum distillation.[15]

Step 2: Cyclization to this compound

  • The purified pseudoionone is added to a strong acid, such as concentrated sulfuric acid, at a reduced temperature (e.g., -12 to -18°C).[15]

  • The reaction mixture is stirred vigorously while maintaining the low temperature to control the exothermic cyclization.

  • Upon completion, the reaction is quenched by pouring it into ice water.

  • The organic layer is separated, neutralized (e.g., with sodium carbonate solution), washed, and dried.

  • The final product, this compound, is purified by vacuum distillation.

Tiemann_Kruger_Synthesis Citral Citral Citral->p1 Acetone Acetone Acetone->p1 Base Base Catalyst (e.g., NaOH) Base->p1 Pseudoionone Pseudoionone Pseudoionone->p2 Strong_Acid Strong Acid (H₂SO₄) Beta_Ionone This compound (Major Product) Strong_Acid->Beta_Ionone favors Weak_Acid Weak Acid (H₃PO₄) Alpha_Ionone Alpha-Ionone (Major Product) Weak_Acid->Alpha_Ionone favors p1->Pseudoionone Aldol Condensation p2->Beta_Ionone Cyclization p2->Alpha_Ionone Cyclization

Caption: Workflow for the Tiemann-Krüger synthesis of ionones.

Natural Occurrence and Biosynthesis

While famed as a synthetic molecule, this compound is also produced naturally and is widely distributed in flora.[16] It is a significant aroma compound in roses, raspberries, osmanthus, and many other plants.[6][16]

The natural formation of this compound occurs through the oxidative cleavage of carotenoids.[6] Specifically, β-carotene is cleaved at the 9,10 and 9',10' positions by enzymes known as carotenoid cleavage dioxygenases (CCDs) to yield two molecules of this compound.[16][17] This pathway is a key source of various C13-norisoprenoid aroma compounds in plants.

Biosynthesis_Pathway beta_carotene β-Carotene beta_ionone This compound beta_carotene->beta_ionone Enzymatic Cleavage ccd_enzyme Carotenoid Cleavage Dioxygenase (CCD) ccd_enzyme->beta_ionone catalyzes

Caption: Biosynthetic pathway of this compound from β-carotene.

Historical Significance and Modern Applications

The discovery of this compound had profound and lasting consequences. Its immediate effect was to democratize the scent of violets, transforming the landscape of perfumery by making a previously exclusive aroma widely available.[1]

Beyond fragrances, this compound became fundamentally important in the field of nutritional science and pharmaceuticals. The structural similarity between this compound and the cyclohexene ring of Vitamin A was not a coincidence. It was discovered that carotenoids possessing a β-ionone ring, such as β-carotene, exhibit Vitamin A activity because they can be metabolized in the body to form retinol.[6] This understanding established this compound as a crucial starting material for the large-scale industrial synthesis of Vitamin A, an application that remains vital today.[18][19]

Conclusion

From a serendipitous discovery in a 19th-century German laboratory to its dual role as a staple of the fragrance industry and a precursor for a vital nutrient, the history of this compound is a testament to the power of chemical synthesis. The work of Tiemann and Krüger not only solved a commercial challenge but also laid the groundwork for future innovations in perfumery and pharmaceutical manufacturing. This compound remains a molecule of immense industrial and scientific importance, its legacy secured by its pleasant aroma and its essential role in human health.

References

The Physiological Impact of Beta-Ionone in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the molecular mechanisms, physiological effects, and experimental validation of beta-ionone (B89335), a promising natural compound with significant therapeutic potential.

Introduction

This compound (β-ionone) is a cyclic terpenoid derived from the degradation of carotenoids, particularly β-carotene.[1] It is a naturally occurring compound found in a variety of fruits, vegetables, and flowers, contributing to their characteristic aroma.[2] Beyond its role as a fragrance and food additive, this compound has garnered substantial interest from the scientific community for its diverse pharmacological activities in mammals. Emerging research has highlighted its potent anti-cancer, anti-inflammatory, and neuroprotective properties.[2] This technical guide provides a comprehensive overview of the physiological effects of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its biological functions. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Physiological Effects and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. The primary known mechanisms include the activation of an ectopic olfactory receptor, inhibition of pro-inflammatory pathways, and induction of cell cycle arrest and apoptosis in cancer cells.

Anti-Cancer Effects

This compound has demonstrated significant anti-proliferative, anti-metastatic, and pro-apoptotic properties in various cancer models, both in vitro and in vivo.[2]

Mechanism of Action:

  • Olfactory Receptor 51E2 (OR51E2) Activation: In prostate cancer cells, this compound acts as a ligand for the ectopically expressed olfactory receptor OR51E2.[3] Activation of this G protein-coupled receptor (GPCR) triggers a signaling cascade that can lead to the inhibition of cancer cell proliferation.[3] The downstream signaling of OR51E2 involves the activation of adenylyl cyclase and protein kinases such as ERK1/2 and AKT.[4] In prostate cancer cells, this compound stimulation of OR51E2 activates ERK1/2 in a dose-dependent manner, with an EC50 value of approximately 20 μM.[3][5]

  • Cell Cycle Arrest and Apoptosis: this compound can induce cell cycle arrest, primarily at the G1 phase, in cancer cells.[6] This is achieved by down-regulating the expression of key cell cycle regulatory proteins like cyclin D1 and cyclin-dependent kinase 4 (CDK4).[6] Furthermore, it promotes apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7]

  • Inhibition of HMG-CoA Reductase: this compound has been shown to suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[6] This pathway is crucial for the synthesis of cholesterol and other isoprenoids necessary for cell growth and proliferation.[8]

  • Inhibition of COX-2 Activity: In breast cancer cells, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis that plays a pivotal role in inflammation and carcinogenesis.[9]

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators in immune cells.

Mechanism of Action:

  • Suppression of NF-κB and MAPK Pathways: In microglial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, this compound significantly inhibits the secretion of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[10] It achieves this by suppressing the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[10] Specifically, it inhibits the phosphorylation of Akt, which in turn prevents the nuclear translocation of NF-κB subunits p50 and p65.[10] Additionally, it substantially inhibits the phosphorylation of key MAPK members, including ERK1/2, p38, and JNK.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50 Value (µM)Reference
DU145Prostate Carcinoma210[6]
LNCaPProstate Carcinoma130[6]
PC-3Prostate Adenocarcinoma130[6]
SGC-7901Gastric Adenocarcinoma89[11]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Anti-Cancer Efficacy of this compound
Animal ModelCancer TypeTreatment ProtocolKey FindingsReference
Sprague-Dawley RatsDMBA-induced Mammary CancerDietary this compound (9, 18, and 36 mmol/kg in AIN-76A diet) for 24 weeks.Dose-dependent reduction in tumor incidence by 35.4%, 68.3%, and 87.8% respectively.[12]
Sprague-Dawley RatsDMBA-induced Mammary CancerDietary this compound (0, 9, 18, or 36 mmol/kg) for 24 weeks.Dose-dependent inhibition of mammary carcinogenesis, with tumor incidences of 82.1%, 53.3%, 25.9%, and 10.0% respectively.[7]

DMBA: 7,12-dimethylbenz[a]anthracene (B13559), a potent carcinogen used to induce mammary tumors in animal models.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its study.

Signaling Pathways

G cluster_OR51E2 OR51E2 Signaling Pathway b_ionone β-Ionone or51e2 OR51E2 b_ionone->or51e2 g_protein G Protein or51e2->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka erk ERK1/2 pka->erk akt AKT pka->akt proliferation Cell Proliferation (Inhibition in Prostate Cancer) erk->proliferation akt->proliferation

Caption: OR51E2 signaling cascade activated by this compound.

G cluster_NFkB Inhibition of NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 akt Akt tlr4->akt ikk IKK Complex akt->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nucleus->inflammation b_ionone β-Ionone b_ionone->akt

Caption: this compound inhibits the NF-κB inflammatory pathway.

G cluster_MAPK Inhibition of MAPK Pathway lps LPS receptor Receptor lps->receptor ask1 ASK1 receptor->ask1 erk ERK1/2 receptor->erk p38 p38 ask1->p38 jnk JNK ask1->jnk inflammation Inflammatory Response p38->inflammation jnk->inflammation erk->inflammation b_ionone β-Ionone b_ionone->p38 b_ionone->jnk b_ionone->erk

Caption: this compound suppresses MAPK signaling pathways.
Experimental Workflow

G cluster_workflow Typical In Vitro Experimental Workflow start Start: Cancer Cell Line Culture treatment Treat cells with varying concentrations of β-ionone start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Analysis (e.g., Flow Cytometry, TUNEL) treatment->apoptosis protein Protein Expression Analysis (e.g., Western Blot) treatment->protein data Data Analysis and IC50 Calculation viability->data apoptosis->data protein->data end End: Determine Efficacy data->end

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the physiological effects of this compound.

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Plating: Seed cancer cells (e.g., MCF-7, DU145) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing different concentrations of this compound (e.g., 0-250 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

  • Sample Preparation: Culture cells and treat with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-NF-κB p65, anti-Bcl-2, anti-Bax, or anti-β-actin as a loading control) overnight at 4°C with gentle agitation.[15] The antibody should be diluted in blocking buffer according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 5 minutes each. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or by exposing it to X-ray film.[15]

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target protein to the loading control.

In Vivo Mammary Carcinogenesis Model

This animal model is used to evaluate the chemopreventive potential of this compound against chemically induced breast cancer.

  • Animal Model: Use female Sprague-Dawley rats, approximately 50 days old.

  • Carcinogen Induction: Induce mammary tumors by a single oral gavage or subcutaneous injection of 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in an appropriate vehicle like corn oil.[7][16]

  • Dietary Intervention: Prepare an AIN-76A diet containing different concentrations of this compound (e.g., 9, 18, and 36 mmol/kg).[7][12] Begin feeding the rats with the experimental diets two weeks prior to DMBA administration and continue for the duration of the study (e.g., 24 weeks).[12]

  • Tumor Monitoring: Palpate the rats weekly to monitor for the appearance, location, and size of mammary tumors. Measure tumor dimensions with calipers.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Record the tumor incidence (percentage of rats with tumors), multiplicity (average number of tumors per rat), and volume.

  • Histopathology and Immunohistochemistry: Fix the tumor tissues in formalin, embed in paraffin, and section for histopathological examination to classify tumor types (e.g., adenocarcinoma, adenoma).[7] Perform immunohistochemistry on tissue sections to analyze the expression of proliferation markers (e.g., PCNA) and apoptosis-related proteins (e.g., Bcl-2, Bax).[7]

Conclusion and Future Directions

This compound has demonstrated a remarkable range of physiological effects in mammalian systems, primarily centered on its anti-cancer and anti-inflammatory activities. Its ability to modulate multiple key signaling pathways, including those governed by OR51E2, NF-κB, and MAPKs, underscores its potential as a multi-target therapeutic agent. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its further development.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could lead to the discovery of more potent and selective compounds with improved pharmacological properties.[2]

  • Clinical Trials: Given the compelling preclinical data, well-designed clinical trials are warranted to evaluate the safety and efficacy of this compound in human diseases, particularly in the context of cancer and chronic inflammatory conditions.

  • Elucidation of Novel Mechanisms: Further investigation into the broader molecular targets of this compound may reveal additional therapeutic applications.

References

The Cellular Mechanisms of β-Ionone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

β-ionone, a cyclic terpenoid found in various essential oils, fruits, and vegetables, has garnered significant attention for its potent anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which β-ionone exerts its effects on cancer cells. We delve into its impact on key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. Furthermore, this guide details its role in inducing apoptosis and instigating cell cycle arrest. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of β-ionone's cellular activities. Finally, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to provide a clear and comprehensive overview of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively involved in cancer research and the exploration of novel therapeutic agents.

Introduction

β-ionone is a naturally occurring isoprenoid with a characteristic violet-like aroma. Beyond its use in the fragrance and flavor industries, emerging research has highlighted its significant potential as a chemopreventive and therapeutic agent against various cancers.[1][2] Its ability to modulate multiple cellular processes makes it a compelling candidate for further investigation in oncology. This guide aims to consolidate the current understanding of β-ionone's cellular and molecular mechanisms of action.

Core Mechanisms of Action

β-ionone's anti-cancer effects are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), inhibition of cell proliferation through cell cycle arrest, and the modulation of critical intracellular signaling pathways.

Induction of Apoptosis

β-ionone has been demonstrated to induce apoptosis in a variety of cancer cell lines, including those of the breast, prostate, and stomach.[1][3] This process is orchestrated through the regulation of key apoptotic proteins.

  • Modulation of Bcl-2 Family Proteins: β-ionone decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[1][3] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

  • Caspase Activation: The release of cytochrome c from the mitochondria, triggered by the altered Bax/Bcl-2 ratio, initiates the caspase cascade. β-ionone treatment leads to the cleavage and activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological hallmarks of apoptosis.[1][3]

  • Mitochondrial Membrane Potential: β-ionone can induce a decrease in the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.[4]

Cell Cycle Arrest

A significant mechanism by which β-ionone inhibits cancer cell proliferation is by inducing cell cycle arrest, primarily at the G1/G0 and G2/M phases.[1][5] This arrest prevents cancer cells from proceeding through the necessary checkpoints for division.

  • Downregulation of Cyclins and CDKs: β-ionone has been shown to decrease the expression of key cell cycle regulatory proteins, including Cyclin D1, Cyclin E, Cyclin A, Cyclin B1, Cyclin-Dependent Kinase 2 (CDK2), and CDK4.[1][6] These proteins are essential for the progression through the different phases of the cell cycle.

Modulation of Signaling Pathways

β-ionone exerts its cellular effects by influencing several critical signaling pathways that are often dysregulated in cancer.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and survival. β-ionone has been shown to modulate this pathway by phosphorylating p38 and JNK (c-Jun N-terminal kinase), which can lead to the inhibition of cell proliferation.[1]

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. β-ionone can inhibit this pathway by decreasing the phosphorylation of PI3K and Akt.[4] This inhibition contributes to its pro-apoptotic effects.

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In some contexts, β-ionone has been shown to suppress the activation of NF-κB, which can contribute to its anti-inflammatory and anti-cancer activities.[7][8]

  • Olfactory Receptor 51E2 (OR51E2): Interestingly, β-ionone can act as a ligand for the olfactory receptor OR51E2, which is expressed in prostate cancer cells. Activation of OR51E2 by β-ionone can lead to an influx of calcium ions and subsequent activation of downstream signaling cascades that inhibit cell proliferation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of β-ionone on various cancer cell lines.

Table 1: IC50 Values of β-Ionone in Prostate Cancer Cell Lines

Cell LineIC50 (μmol/L)Reference
DU145210[5]
LNCaP130[5]
PC-3130[5]

Table 2: Effect of β-Ionone on Cell Cycle Distribution in PC-3 Prostate Cancer Cells

β-Ionone Concentration (μmol/L)% Cells in G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)Reference
0 (Control)41.3 ± 3.048.3 ± 3.3
6545.9 ± 0.643.7 ± 4.6
13049.7 ± 1.537.8 ± 5.2
19557.2 ± 0.328.8 ± 4.9

Table 3: Effect of β-Ionone on Cdk4 Protein Levels in DU145 Prostate Cancer Cells

β-Ionone Concentration (μmol/L)Cdk4 Protein Level (% of Control, Mean ± SD)Reference
0 (Control)100.0 ± 40.8
105101.2 ± 52.9
21051.4 ± 28.2
31537.4 ± 17.7

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular mechanisms of β-ionone.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of β-ionone (e.g., 0, 50, 100, 200, 400 µM). Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Expression and Phosphorylation

Principle: This technique is used to detect specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies. For phosphorylated proteins, antibodies that specifically recognize the phosphorylated form of the protein are used.

Protocol:

  • Cell Lysis: After treatment with β-ionone, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin D1, p-p38, p-Akt, total p38, total Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with β-ionone for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Visualizations

The following diagrams illustrate the key signaling pathways affected by β-ionone and a typical experimental workflow.

Caption: Signaling pathways modulated by β-ionone in cancer cells.

experimental_workflow cluster_assays Cellular Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment β-ionone Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle protein Protein Expression (Western Blot) treatment->protein ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist protein_quant Protein Level Quantification protein->protein_quant conclusion Mechanism of Action Elucidation ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_quant->conclusion

Caption: A typical experimental workflow to study β-ionone's effects.

Conclusion

β-ionone demonstrates significant anti-cancer potential through a multi-pronged mechanism of action. By inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways like MAPK, PI3K/Akt, and NF-κB, it effectively inhibits the growth and survival of cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the therapeutic promise of this natural compound. Future studies should focus on in vivo efficacy, potential synergistic effects with existing chemotherapies, and the development of β-ionone analogs with enhanced potency and bioavailability.

References

The Scent of Violets: A Technical Guide to β-Ionone in Floral Fragrance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

β-ionone, a C13-norisoprenoid, is a volatile organic compound (VOC) that significantly contributes to the characteristic sweet, floral, and slightly woody aroma of many flowers, most notably violets (Viola odorata).[1] Beyond its olfactory appeal, β-ionone plays crucial roles in plant ecology, mediating interactions with pollinators and herbivores, and participating in plant defense signaling.[2][3] This technical guide provides a comprehensive overview of β-ionone as a floral scent component, detailing its biosynthesis, analytical quantification, ecological functions, and the signaling pathways it elicits in both plants and insects.

Biosynthesis of β-Ionone

β-ionone is not synthesized de novo but is rather a product of the oxidative cleavage of carotenoids, primarily β-carotene.[4] This enzymatic reaction is catalyzed by Carotenoid Cleavage Dioxygenases (CCDs), specifically members of the CCD1 and CCD4 subfamilies.[5] These non-heme iron-containing enzymes utilize molecular oxygen to cleave the 9-10 and 9'-10' double bonds of the β-carotene backbone, yielding two molecules of β-ionone and other apocarotenoids.[4]

The expression of CCD genes is often spatially and temporally regulated, coinciding with floral development and anthesis. For instance, in Petunia hybrida, the expression of the PhCCD1 gene is light-inducible and follows a circadian rhythm, with peak expression and subsequent β-ionone emission occurring during daylight hours.[6]

Quantitative Analysis of β-Ionone in Floral Scents

The quantification of β-ionone in the complex matrix of floral headspace requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for this purpose.[1][7]

Data Presentation: β-Ionone Content in Various Floral Scents

The concentration of β-ionone can vary significantly among different flower species and even between cultivars of the same species. The following tables summarize quantitative data for β-ionone in the floral headspace of several representative species.

Flower SpeciesCultivar/Varietyβ-Ionone Concentration (ng/g Fresh Weight)Relative Abundance (%)Reference
Viola odorata'Rosea'Variable, with highest emissions from 0600 to 1900 HRNot specified[2]
Viola odorataNot specifiedNot specified8.24[8]
Rosa damascenaNot specifiedNot specified~2[4]
Rosa chinensis'Chi Dan Hong Xin'Not specified21.6[9]
Cymbidium sinense'Qi Hei'Predominant aroma compoundPart of 92.77% total apocarotenoids[10]
Medicago marinaFlowering stageNot specified6[4]

Experimental Protocols

Analysis of β-Ionone in Floral Headspace via HS-SPME-GC-MS

This protocol outlines the general steps for the qualitative and quantitative analysis of β-ionone from floral samples.

Methodology:

  • Sample Preparation: Freshly collected flowers are placed in a sealed headspace vial. The weight of the floral tissue is recorded for normalization.[11]

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • An SPME fiber, commonly coated with a phase like Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), is exposed to the headspace of the vial containing the floral sample.[7]

    • The vial is often incubated at a controlled temperature (e.g., 35-50°C) for a specific duration (e.g., 15-60 minutes) to allow for the equilibration of volatiles between the sample, headspace, and fiber.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The SPME fiber is thermally desorbed in the heated injection port of the GC.

    • The volatile compounds are separated on a capillary column (e.g., DB-5MS).[14]

    • The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.[14]

    • The separated compounds are then ionized (typically by electron impact) and detected by a mass spectrometer, which provides both mass spectral data for identification and signal intensity for quantification.

  • Data Analysis:

    • β-ionone is identified by comparing its mass spectrum and retention time to that of an authentic standard.

    • Quantification is typically performed by creating a calibration curve with known concentrations of a β-ionone standard. An internal standard may also be used to improve accuracy.[15]

Heterologous Expression and Functional Characterization of Carotenoid Cleavage Dioxygenase 1 (CCD1)

This protocol describes the cloning, expression, and enzymatic activity assay of a plant CCD1 enzyme.

Methodology:

  • Cloning of the CCD1 Gene:

    • The full-length coding sequence of the target CCD1 gene is amplified from plant cDNA using PCR with gene-specific primers.[16]

    • The amplified PCR product is then cloned into an appropriate expression vector (e.g., pET vector for E. coli expression).[17]

  • Heterologous Expression in E. coli:

    • The expression vector containing the CCD1 gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[18]

    • The bacterial culture is grown to a specific optical density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[9]

    • The bacterial cells are harvested, and the recombinant CCD1 protein is purified using affinity chromatography (e.g., Ni-NTA or GST-tag purification).[17]

  • In Vitro Enzyme Assay:

    • The purified recombinant CCD1 enzyme is incubated with its carotenoid substrate (e.g., β-carotene) in a reaction buffer.[19][20]

    • The reaction mixture often contains a detergent to solubilize the hydrophobic carotenoid substrate.[20]

    • The reaction is allowed to proceed for a defined time at an optimal temperature and pH.[9]

    • The reaction is then stopped, and the products (including β-ionone) are extracted with an organic solvent.[19]

    • The extracted products are analyzed and quantified using methods such as High-Performance Liquid Chromatography (HPLC) or GC-MS.[19]

Signaling Pathways and Logical Relationships

Plant Defense Signaling Induced by β-Ionone

β-ionone acts as a signaling molecule in plants, priming and inducing defense responses against pathogens.[3] Exposure of plants to β-ionone leads to a global reprogramming of gene expression, affecting transcripts involved in stress tolerance, hormone metabolism, and pathogen defense.[21] This response involves the modulation of key phytohormone signaling pathways, including those of abscisic acid (ABA), jasmonic acid (JA), and salicylic (B10762653) acid (SA).[22]

plant_defense_signaling beta_ionone β-Ionone Exposure gene_reprogramming Global Transcriptional Reprogramming beta_ionone->gene_reprogramming hormone_pathways Modulation of Phytohormone Signaling gene_reprogramming->hormone_pathways aba Abscisic Acid (ABA) Pathway hormone_pathways->aba ja Jasmonic Acid (JA) Pathway hormone_pathways->ja sa Salicylic Acid (SA) Pathway hormone_pathways->sa defense_response Enhanced Resistance to Pathogens (e.g., Botrytis cinerea) aba->defense_response ja->defense_response sa->defense_response

Caption: β-Ionone induced plant defense signaling pathway.

Experimental Workflow: Analysis of Floral Volatiles

The following diagram illustrates a typical workflow for the analysis of β-ionone and other volatile organic compounds from floral headspace.

floral_volatile_workflow sample_collection Floral Sample Collection hs_spme Headspace Solid-Phase Microextraction (HS-SPME) sample_collection->hs_spme gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) hs_spme->gc_ms data_analysis Data Analysis gc_ms->data_analysis identification Compound Identification data_analysis->identification quantification Quantification data_analysis->quantification

Caption: Experimental workflow for floral volatile analysis.

Insect Olfactory Perception of β-Ionone

Insects detect β-ionone and other floral volatiles through a sophisticated olfactory system. Odorant molecules enter the insect's antennae through pores and bind to Odorant-Binding Proteins (OBPs) in the sensillum lymph.[23][24] The OBP-odorant complex then interacts with Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs).[23][25] This interaction triggers a signal transduction cascade, leading to the depolarization of the ORN and the transmission of an electrical signal to the antennal lobe of the insect's brain for processing.[26]

insect_olfactory_pathway beta_ionone β-Ionone sensillum Sensillum beta_ionone->sensillum obp Odorant-Binding Protein (OBP) sensillum->obp Binds to or Olfactory Receptor (OR) obp->or Interacts with orn Olfactory Receptor Neuron (ORN) signal_transduction Signal Transduction Cascade orn->signal_transduction Triggers antennal_lobe Antennal Lobe (Brain) signal_transduction->antennal_lobe Signal to

Caption: Generalized insect olfactory perception pathway.

Conclusion

β-ionone is a pivotal volatile organic compound in the chemical ecology of flowering plants. Its biosynthesis from carotenoids, its significant contribution to floral bouquets, and its roles in plant-insect interactions and defense signaling highlight its multifaceted importance. The methodologies and data presented in this guide offer a technical foundation for researchers and professionals engaged in the study of floral scents, plant biochemistry, and the development of novel bioactive compounds. Further research into the specific receptors and downstream signaling components in both plants and insects will continue to unravel the intricate roles of this fragrant molecule.

References

An In-depth Technical Guide to the Olfaction and Sensory Perception of Beta-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-ionone (B89335) is a C13-norisoprenoid, a class of aromatic compounds derived from the enzymatic degradation of carotenoids.[1][2] It is a significant contributor to the scent of many flowers, fruits, and vegetables, including roses, violets, raspberries, and carrots.[3][4] Its characteristic sweet, floral, and woody aroma has made it a key ingredient in the fragrance, food, and cosmetic industries.[5] Beyond its role as a fragrance, this compound is a subject of significant scientific interest due to the profound genetic variations that dictate its sensory perception in humans. Furthermore, its interaction with ectopic olfactory receptors in non-olfactory tissues has opened new avenues for research in pharmacology and drug development.[6][7]

This guide provides a comprehensive technical overview of the molecular mechanisms, genetic underpinnings, and sensory perception of this compound. It includes detailed experimental protocols for its study and summarizes key quantitative data to serve as a resource for professionals in sensory science and drug discovery.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct aroma profile.[3][4] Its chemical stability and versatility are key to its widespread use.[3]

PropertyValueReference
IUPAC Name (3E)-4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one[1]
CAS Number 14901-07-6[3]
Molecular Formula C₁₃H₂₀O[3]
Molecular Weight 192.30 g/mol [3]
Appearance Pale yellow to colorless liquid[3]
Odor Description Floral, woody, fruity, with violet and raspberry-like notes[3]
Boiling Point 126-128 °C at 12 mmHg[1]
Density 0.945 g/cm³[1]

The Genetics of this compound Perception: The Role of OR5A1

The ability to perceive the scent of this compound is a classic example of genetically determined sensory variation in humans. This trait is strongly linked to a single-nucleotide polymorphism (SNP), rs6591536, in the OR5A1 gene, which encodes the olfactory receptor 5A1.[1][8] This single genetic variant accounts for over 96% of the observed variation in sensitivity, making it a Mendelian-like trait.[8]

The SNP results in an amino acid substitution (N183D) in the receptor protein.[8] An individual's genotype at this locus determines not only their sensitivity (detection threshold) but also the qualitative nature of the scent they perceive.

Genotype (rs6591536)AllelesPrevalence (Approx.)Sensitivity to this compoundPerceived Odor QualityReference
GG G/G~30%HighPleasant, strong floral (violet, rose)[1][9]
AG A/G~30%HighPleasant, strong floral (violet, rose)[1][9]
AA A/A~40%Low (~100x less sensitive)At high concentrations: Pungent, sour, vinegar, or chemical-like[1][10]

Molecular Mechanisms of Perception

Olfactory Signal Transduction via OR5A1

The perception of this compound begins with its binding to the OR5A1 receptor, a G-protein-coupled receptor (GPCR) located on the cilia of olfactory sensory neurons in the nasal epithelium.[10][11] This binding event initiates a canonical GPCR signaling cascade.

The activated OR5A1 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the associated G-protein (specifically Gαolf).[12][13] The activated Gαolf-GTP subunit dissociates and stimulates adenylyl cyclase type III (AC-III), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[12] The subsequent increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, generating an action potential that travels to the olfactory bulb for further processing.[12]

Olfactory_Signaling_Pathway OR5A1 OR5A1 Receptor GPCR G-Protein (Gαolf, β, γ) OR5A1->GPCR Activates AC Adenylyl Cyclase III GPCR->AC Activates CNG CNG Channel cAMP cAMP AC->cAMP Converts CaNa Ca²⁺ / Na⁺ Influx BetaIonone β-Ionone BetaIonone->OR5A1 ATP ATP ATP->AC cAMP->CNG Opens Depolarization Depolarization (Action Potential) CaNa->Depolarization

Caption: Olfactory signal transduction pathway for this compound via the OR5A1 receptor.

Ectopic Receptor Activation: The Case of OR51E2

Beyond the nose, olfactory receptors are expressed in various tissues throughout the body, where they are known as ectopic olfactory receptors. This compound is a known agonist for OR51E2 (also called PSGR), a receptor found in prostate cancer cells, retinal pigment epithelial (RPE) cells, and melanocytes.[6][12][14] Activation of OR51E2 by this compound does not result in a smell sensation but triggers distinct downstream signaling pathways relevant to cell proliferation, migration, and other physiological processes.[12][15]

In RPE cells, for instance, this compound binding to OR51E2 also activates adenylyl cyclase, increasing cAMP levels.[12] This leads to a rise in intracellular Ca²⁺, primarily through the influx of extracellular calcium.[14] This cascade further activates downstream protein kinases such as ERK1/2 and AKT, which are implicated in regulating cell growth and migration.[12] This pathway highlights a potential therapeutic application for this compound and other OR51E2 ligands in proliferative disorders.[6]

Ectopic_Signaling_Pathway BetaIonone β-Ionone OR51E2 OR51E2 Receptor BetaIonone->OR51E2 Binds AC Adenylyl Cyclase OR51E2->AC Activates cAMP ↑ cAMP AC->cAMP Ca_Influx ↑ Intracellular Ca²⁺ cAMP->Ca_Influx ERK ERK1/2 Activation Ca_Influx->ERK AKT AKT Activation Ca_Influx->AKT CellResponse Cellular Responses (Proliferation, Migration) ERK->CellResponse AKT->CellResponse

Caption: Downstream signaling of the ectopic receptor OR51E2 upon activation by this compound.

Sensory Data and Psychophysics

The perception of this compound is highly dependent on both its concentration and the observer's genotype. Quantitative sensory testing reveals significant differences in detection thresholds.

MediumDetection Threshold (μg/L)Reference
Water0.007[16]
Model Wine0.09[16]

Studies on Pinot noir wines have shown that this compound is a significant contributor to the wine's aroma, with additions being clearly discernible from a control.[17] Depending on the wine matrix and concentration, it can enhance floral, red berry, or dark berry aroma descriptors.[17] For individuals with the "insensitive" AA genotype, the compound is often described negatively at higher concentrations, with descriptors like 'sour', 'pungent', 'chemical', or 'woody' being more frequent.[9]

Experimental Protocols

Protocol 1: Sensory Screening for this compound Sensitivity

This protocol uses a triangle test to phenotype individuals for their sensitivity to this compound, a crucial first step before conducting detailed sensory analysis.

Objective: To determine if an individual can detect the presence of this compound at low and high concentrations.

Materials:

  • This compound (CAS 79-77-6).

  • Deionized water.

  • ISO tasting glasses.

  • Low concentration solution: 100 µg/L this compound in deionized water.[16]

  • High concentration solution: 0.5 mg/L this compound in deionized water.[16]

  • Control: Deionized water.

Methodology:

  • Preparation: For each panelist, prepare two sets of triangle tests. Each test consists of three coded samples presented in random order (two are identical, one is different).

    • Set 1 (Low Concentration): Two glasses of control (water) and one glass of the low concentration solution.

    • Set 2 (High Concentration): Two glasses of control (water) and one glass of the high concentration solution.

  • Presentation: Present the sets sequentially to the panelist in a controlled sensory booth.

  • Evaluation: Instruct the panelist to sniff each sample and identify which of the three is different from the other two.

  • Data Analysis: A correct identification in the low concentration set indicates high sensitivity. A correct identification only in the high concentration set indicates lower sensitivity. Failure to identify the odd sample in either set suggests anosmia or very low sensitivity. The results can then be correlated with genotyping data.

Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis P1 Prepare Solutions - Control (Water) - Low Conc. (100 µg/L) - High Conc. (0.5 mg/L) P2 Code & Randomize Samples for Triangle Test P1->P2 E1 Present Set 1 (Low Conc.) to Panelist P2->E1 E2 Panelist Identifies Odd Sample E1->E2 E3 Present Set 2 (High Conc.) to Panelist E2->E3 E4 Panelist Identifies Odd Sample E3->E4 A1 Record Results for Both Sets E4->A1 A2 Correctly Identified? A1->A2 A3 Classify Sensitivity: High, Low, or Insensitive A2->A3 Yes A2->A3 No

Caption: Experimental workflow for sensory screening using the triangle test method.

Protocol 2: Genotyping for rs6591536

This protocol outlines the workflow for determining an individual's genotype for the key SNP related to this compound sensitivity.

Objective: To identify an individual's genotype (GG, AG, or AA) at the rs6591536 locus in the OR5A1 gene.

Materials:

  • Sterile buccal swabs.

  • DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

  • PCR reagents (primers flanking the rs6591536 SNP, Taq polymerase, dNTPs).

  • Genotyping assay platform (e.g., TaqMan SNP Genotyping Assay, Sanger sequencing, or a microarray service).

Methodology:

  • Sample Collection: Collect buccal cells by scraping the inside of the participant's cheek with a sterile swab for 10-30 seconds.[18]

  • DNA Extraction: Isolate genomic DNA from the buccal swab using a commercial extraction kit according to the manufacturer's instructions.

  • DNA Quantification and QC: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).

  • Genotyping:

    • Amplify the DNA region containing the rs6591536 SNP using PCR.

    • Analyze the PCR product using a suitable genotyping platform. For example, a TaqMan assay uses fluorescently labeled probes specific to the 'A' and 'G' alleles to determine the genotype.

  • Data Analysis: Call the genotypes (AA, AG, or GG) based on the assay results. Correlate the genotype with the phenotype data from sensory screening.

Genotyping_Workflow Sample 1. Sample Collection (Buccal Swab) Extract 2. DNA Extraction Sample->Extract QC 3. DNA QC & Quant Extract->QC Genotype 4. SNP Genotyping (e.g., TaqMan PCR) QC->Genotype Analyze 5. Data Analysis (Call Genotypes) Genotype->Analyze Correlate 6. Correlate with Sensory Phenotype Analyze->Correlate

Caption: Logical workflow for genotyping individuals for the OR5A1 SNP (rs6591536).

Protocol 3: In Vitro Receptor Activation Assay (Calcium Imaging)

This protocol describes a common method to confirm that this compound activates a specific receptor (e.g., OR51E2) in a cellular model.

Objective: To measure the intracellular calcium increase in response to this compound stimulation in cells expressing the receptor of interest.

Materials:

  • Cell line expressing the target receptor (e.g., HEK293 cells transfected with OR51E2, or a native cell line like RPE cells).[12]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • This compound stock solution in DMSO.

  • Appropriate cell culture medium and buffers (e.g., Ringer's solution).

  • Fluorescence microscope or plate reader equipped for ratiometric calcium imaging.

  • Positive control (e.g., ATP, which elicits a strong calcium response in most cells).[12]

Methodology:

  • Cell Culture: Plate the cells on glass coverslips or in a multi-well plate and grow to an appropriate confluency.

  • Dye Loading: Incubate the cells with the Fura-2 AM dye in a buffer solution for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.

  • Washing: Wash the cells with fresh buffer to remove any extracellular dye.

  • Imaging:

    • Mount the coverslip on a perfusion chamber on the microscope stage.

    • Excite the Fura-2 dye at alternating wavelengths (e.g., 340 nm and 380 nm) and record the fluorescence emission at ~510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380).

  • Stimulation: Perfuse the cells with a buffer containing a known concentration of this compound. Record the change in the fluorescence ratio over time. An increase in the ratio indicates a rise in intracellular calcium.[12]

  • Controls: After the response, apply a positive control (e.g., ATP) to confirm cell viability and responsiveness. Also, perform a negative control experiment using a vehicle (DMSO) to ensure it does not elicit a response.

  • Data Analysis: Quantify the change in the fluorescence ratio to determine the magnitude and kinetics of the calcium response induced by this compound. Perform dose-response experiments to calculate the EC₅₀.

Conclusion

The study of this compound offers a remarkable window into the intricate relationship between genetics, molecular biology, and sensory science. The perception of this single molecule is not uniform but is instead a highly individualized experience, governed by a specific variation in the OR5A1 gene. For researchers, this provides a powerful model for understanding the genetic basis of olfaction. For professionals in the food and fragrance industries, it underscores the importance of considering genetic diversity in consumer panels and product formulation.[2][9] Finally, the dual role of this compound as both an odorant and an activator of ectopic receptors like OR51E2 opens exciting possibilities for drug development, where olfactory ligands could be repurposed to target cellular pathways involved in disease.[6][19]

References

The Ubiquitous Violet Scent: A Technical Guide to the Natural Occurrence of β-Ionone in Fruits and Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone, a C13-norisoprenoid, is a volatile organic compound renowned for its characteristic violet and woody aroma. It is a natural cleavage product of β-carotene, a ubiquitous carotenoid pigment in the plant kingdom.[1] This enzymatic cleavage is primarily catalyzed by carotenoid cleavage dioxygenases (CCDs), particularly CCD1.[1] Beyond its significant contribution to the flavor and fragrance of numerous fruits and vegetables, β-ionone has garnered increasing attention for its diverse biological activities, including potential applications in cancer chemoprevention and its role in plant defense mechanisms.[1][2] This technical guide provides an in-depth overview of the natural occurrence of β-ionone in fruits and vegetables, detailing its concentration, the analytical methods for its quantification, and its role in plant signaling pathways.

Quantitative Occurrence of β-Ionone

The concentration of β-ionone in plant tissues is typically low, often in the range of nanograms to micrograms per gram of fresh weight.[3] However, due to its extremely low odor threshold, even minute quantities can significantly impact the aroma profile of a fruit or vegetable.[1][4] The following table summarizes the quantitative data available for β-ionone in various fruits and vegetables. It is important to note that the reported values can vary significantly depending on the cultivar, ripeness, growing conditions, and the analytical method employed.

Fruit/VegetableCultivar/VarietyConcentration/ContentAnalytical MethodReference(s)
Raspberry (Rubus idaeus)'Latham'4.50% of total volatilesGC-FID[1]
'Meeker'13.94% of total volatilesGC-FID[1]
'Willamette'16.09% of total volatilesGC-FID[1]
'Tulameen'19.41% of total volatilesGC-FID[1]
'K 81/6' Selection26.79% of total volatilesGC-FID[1]
Tomato (Solanum lycopersicum)Generalng g⁻¹ FW rangeGC-MS[3]
Apricot (Prunus armeniaca)'Luntaixiaobaixing' (LT)Odor Activity Value (OAV): 506GC-MS[5]
'Baixing' (BX)Odor Activity Value (OAV): >40GC-MS[5]
Melon (Cucumis melo)Breeding Line BL-12High levels reportedHS-SPME-GC-MS[6]
Watermelon (Citrullus lanatus)'Gavina'Present, decreases with storageHS-SPME-GC-MS[7]
Carrot (Daucus carota)Orange and Purple VarietiesAccumulates β-iononeGC-MS[8]
White and Yellow VarietiesDoes not accumulate β-iononeGC-MS[8]
Plum (Prunus domestica)GeneralConcentrations far above the odor thresholdSPME-GC-MS[1][4]
Apple (Malus domestica)Not specifiedQualitative presence reported-[1]
Fig (Ficus carica)Not specifiedQualitative presence reported-[1]

Note on Odor Activity Value (OAV): OAV is a measure of the importance of a compound to the overall aroma of a sample. It is calculated by dividing the concentration of the compound by its odor threshold. A higher OAV indicates a greater contribution to the aroma. Direct conversion to a specific concentration requires knowledge of the exact odor threshold used in the study, which is not always provided.

Experimental Protocols for β-Ionone Analysis

The accurate quantification of β-ionone in complex plant matrices requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method, often coupled with a pre-concentration step like headspace solid-phase microextraction (HS-SPME). High-performance liquid chromatography (HPLC) can also be utilized.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a widely used, solvent-free method for the extraction and analysis of volatile and semi-volatile compounds from various matrices.

a) Sample Preparation:

  • Homogenize a known weight of the fresh fruit or vegetable sample.

  • Transfer a specific amount of the homogenate (e.g., 1-5 g) into a headspace vial.

  • For improved release of volatiles, an optional step of adding a saturated NaCl solution can be included, although this may have a negative effect on the extraction of ionones in some cases.[8]

  • Seal the vial with a PTFE/silicone septum.

b) HS-SPME Procedure:

  • Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 min) to allow volatiles to equilibrate in the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 20-40 min) with continuous agitation.

c) GC-MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the hot injector of the GC-MS system (e.g., 250 °C for 2-5 min) in splitless mode.

  • Gas Chromatograph (GC) Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min (hold for 5 min).

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

d) Quantification:

  • Identification of β-ionone is based on its retention time and mass spectrum compared to an authentic standard.

  • Quantification is typically performed using an internal standard method. A known amount of an internal standard (e.g., d6-β-ionone or a compound with similar chemical properties not present in the sample) is added to the sample before extraction. A calibration curve is generated by analyzing standards of known β-ionone concentrations.

High-Performance Liquid Chromatography (HPLC)

While less common for volatile analysis, HPLC can be used for the quantification of β-ionone, particularly after a solvent extraction step.

a) Sample Preparation and Extraction:

  • Homogenize a known weight of the plant material with a suitable solvent (e.g., methanol/water mixture).[9]

  • Perform solid-liquid extraction, potentially aided by ultrasonication.

  • Centrifuge the mixture and collect the supernatant.

  • The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering compounds. C18 cartridges are commonly used for this purpose.[9]

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

b) HPLC-DAD/UV Analysis (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, starting with a higher proportion of water and gradually increasing the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) or UV detector set at the maximum absorbance wavelength of β-ionone (around 296 nm).

  • Quantification: An external or internal standard method can be used, similar to GC-MS.

Signaling Pathways and Biological Roles

This compound is not just an aroma compound; it also plays a crucial role in plant defense signaling. Recent studies have elucidated a signaling pathway initiated by β-ionone in response to biotic stress, such as fungal pathogens.

β-Ionone Induced Defense Signaling Pathway against Botrytis cinerea

Application of β-ionone to plants has been shown to induce resistance against the necrotrophic fungus Botrytis cinerea.[2][10] This response involves a global reprogramming of gene expression and modulation of key phytohormone signaling pathways.[10][11]

Beta_Ionone_Signaling beta_ionone β-Ionone (Exogenous Application or Endogenous Production) reprogramming Global Transcriptional Reprogramming beta_ionone->reprogramming Induces stress_tolerance Stress Tolerance Genes (upregulated) reprogramming->stress_tolerance pathogen_defense Pathogen Defense Genes (upregulated) reprogramming->pathogen_defense photosynthesis Photosynthesis Genes (downregulated) reprogramming->photosynthesis growth Growth-related Genes (downregulated) reprogramming->growth hormone_metabolism Phytohormone Metabolism Modulation reprogramming->hormone_metabolism resistance Enhanced Resistance to Botrytis cinerea stress_tolerance->resistance pathogen_defense->resistance aba Abscisic Acid (ABA) Levels (modulated) hormone_metabolism->aba ja Jasmonic Acid (JA) Levels (modulated) hormone_metabolism->ja sa Salicylic Acid (SA) Levels (modulated) hormone_metabolism->sa aba->resistance ja->resistance sa->resistance

β-Ionone induced plant defense signaling pathway.

This signaling cascade highlights β-ionone as a regulatory metabolite that can prime the plant's immune system for a more effective defense against pathogens.

Experimental Workflow for Investigating β-Ionone Signaling

The following workflow outlines a typical experimental approach to study the signaling role of β-ionone in plant defense.

Experimental_Workflow start Plant Treatment treatment_groups Control (mock) β-Ionone Treatment Pathogen Inoculation β-Ionone + Pathogen start->treatment_groups phenotypic_analysis Phenotypic Analysis (Lesion size, Fungal biomass) treatment_groups->phenotypic_analysis molecular_analysis Molecular & Metabolomic Analysis treatment_groups->molecular_analysis conclusion Elucidation of Signaling Pathway and Defense Mechanisms phenotypic_analysis->conclusion transcriptomics Transcriptomics (RNA-Seq) - Gene Expression Profiling molecular_analysis->transcriptomics metabolomics Metabolomics (LC-MS) - Phytohormone Quantification molecular_analysis->metabolomics data_analysis Bioinformatic Analysis - DEG Analysis - Pathway Enrichment transcriptomics->data_analysis metabolomics->data_analysis data_analysis->conclusion

Workflow for studying β-ionone's role in plant defense.

Conclusion

This compound is a key contributor to the desirable aroma of many fruits and vegetables. Its natural occurrence, though at low concentrations, is widespread. The analytical methodologies outlined in this guide provide a robust framework for its accurate quantification in plant-based materials. Furthermore, the elucidation of its role in plant defense signaling opens new avenues for research into natural plant protectants and the development of crops with enhanced resistance to pathogens. This comprehensive understanding of β-ionone's presence and function is invaluable for researchers in the fields of food science, plant biology, and drug development.

References

Spectroscopic Profile of Beta-Ionone: A Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of beta-ionone (B89335), a key fragrance and flavor compound also utilized in the synthesis of Vitamin A. The following sections detail the characteristic spectral signatures obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), facilitating its unambiguous identification. Detailed experimental protocols for acquiring this data are also provided.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

UV-Visible Spectroscopy
Solventλmax (nm)
Ethanol294
Distilled Water296
Phosphate Buffer Saline (pH 6.8)295
0.1 N HCl296
Infrared Spectroscopy
Wavenumber (cm⁻¹)Assignment
~1676 - 1697C=O (α,β-unsaturated ketone)
~1600C=C (conjugated)
~2960 - 2870C-H (alkane stretching)
~1365C-H (gem-dimethyl)
~975=C-H (trans olefinic bend)
¹H NMR Spectroscopy (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.07s6HC(CH₃)₂
1.49m2H-CH₂-
1.63m2H-CH₂-
1.77s3H=C-CH₃
2.30s3H-C(=O)CH₃
6.12d1H=CH-C(=O)
7.27d1H-CH=
¹³C NMR Spectroscopy (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
18.85-CH₂-
21.75=C-CH₃
27.17-C(=O)CH₃
28.78C(CH₃)₂
33.54-CH₂-
34.04C(CH₃)₂
39.68-CH₂-
131.56=C-
135.89=CH-
136.15=C-
143.22=CH-
198.85C=O
Mass Spectrometry (Electron Ionization)
m/zRelative IntensityAssignment
192Moderate[M]⁺ (Molecular Ion)
177High (Base Peak)[M - CH₃]⁺
149Low[M - CH₃ - CO]⁺
136ModerateRetro-Diels-Alder Fragment
93LowFurther Fragmentation
77LowFurther Fragmentation
43High[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent (e.g., ethanol). A typical concentration is in the range of 1-10 µg/mL. Ensure the solution is clear and free of any particulate matter.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place the cuvette in the reference beam path of the spectrophotometer.

  • Sample Measurement: Fill a matched quartz cuvette with the this compound solution. Place it in the sample beam path.

  • Data Acquisition: Scan the sample from approximately 200 nm to 400 nm. The instrument will record the absorbance as a function of wavelength.

  • Data Analysis: The wavelength at which the highest absorbance is recorded is the λmax.

Infrared Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. Place one drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Sample Mounting: Place a second salt plate on top of the first, creating a thin liquid film between the plates.

  • Instrumentation: Place the "sandwich" of salt plates into the sample holder of an FTIR spectrometer.

  • Background Spectrum: Run a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O.

  • Data Acquisition: Acquire the infrared spectrum of the sample, typically over the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

NMR Spectroscopy (¹H and ¹³C)

Objective: To elucidate the detailed molecular structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz).

  • Shimming: Shim the magnetic field to ensure homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient relaxation delay to allow for full magnetization recovery.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons and carbons in the molecule.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron, forming a molecular ion ([M]⁺), and induces fragmentation.[1][2]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector counts the number of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information. The most abundant ion gives rise to the base peak.[3]

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interp Interpretation Prep_UV Dilute Solution UV_Vis UV-Vis Spectroscopy Prep_UV->UV_Vis Prep_IR Neat Liquid Film IR Infrared Spectroscopy Prep_IR->IR Prep_NMR Solution in Deuterated Solvent NMR NMR Spectroscopy Prep_NMR->NMR Prep_MS Vaporization MS Mass Spectrometry Prep_MS->MS Data_UV λmax UV_Vis->Data_UV Data_IR Functional Groups IR->Data_IR Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_MS m/z, Fragmentation MS->Data_MS Interpretation Structure Elucidation Data_UV->Interpretation Data_IR->Interpretation Data_NMR->Interpretation Data_MS->Interpretation

Caption: General workflow for the spectroscopic identification of a chemical compound.

Mass Spectrometry Fragmentation of this compound

Fragmentation_Pathway M β-Ionone [M]⁺ m/z = 192 M_minus_CH3 [M - CH₃]⁺ m/z = 177 (Base Peak) M->M_minus_CH3 - CH₃• RDA Retro-Diels-Alder Fragment m/z = 136 M->RDA RDA CH3CO [CH₃CO]⁺ m/z = 43 M->CH3CO - C₉H₁₅• M_minus_CH3CO [M - CH₃CO]⁺ m/z = 149 M_minus_CH3->M_minus_CH3CO - CO

Caption: Key fragmentation pathways of this compound in electron ionization mass spectrometry.

References

Methodological & Application

Application Note: Quantification of β-Ionone in Plant Extracts Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Ionone is a significant aroma compound found in a variety of plants, contributing to the characteristic scent of flowers like roses and violets, as well as the flavor profile of many fruits and vegetables such as raspberries, tea, and tomatoes.[1] It is a C13-norisoprenoid derived from the enzymatic cleavage of carotenoids, particularly β-carotene.[1] Beyond its role in fragrance and flavor, β-ionone has garnered attention for its potential biological activities, including anti-cancer properties, making its accurate quantification in plant extracts crucial for quality control in the food, cosmetic, and pharmaceutical industries. This application note provides a detailed protocol for the quantification of β-ionone in various plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for volatile and semi-volatile compounds.

Biosynthesis of β-Ionone

β-Ionone is synthesized in plants through the oxidative cleavage of β-carotene. This reaction is primarily catalyzed by the enzyme Carotenoid Cleavage Dioxygenase 1 (CCD1), which targets the 9,10 and 9',10' double bonds of the β-carotene molecule.[1] Other carotenoid cleavage dioxygenases, such as CCD4, can also be involved in β-ionone production.[2]

G beta_carotene β-Carotene ccd1 Carotenoid Cleavage Dioxygenase (CCD1) beta_carotene->ccd1 Oxidative Cleavage beta_ionone β-Ionone ccd1->beta_ionone

Caption: Biosynthetic pathway of β-ionone from β-carotene.

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis for the quantification of β-ionone in plant extracts.

Sample Preparation

The choice of extraction method depends on the plant matrix and the desired concentration level of β-ionone. Common techniques include Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

1. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for volatile compounds and is commonly used for analyzing the aroma profiles of fruits and flowers.[1][3]

  • Apparatus and Materials:

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • 20 mL headspace vials with magnetic screw caps (B75204) and septa

    • Heating block or water bath

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Weigh 1-5 g of homogenized plant material (e.g., flower petals, fruit pulp, or ground leaves) into a 20 mL headspace vial.

    • For calibration, prepare a separate vial with a known amount of β-ionone standard.

    • If applicable, add a known volume of an internal standard solution (e.g., 1-heptanol) to both sample and standard vials.

    • Seal the vials tightly with the screw caps.

    • Incubate the vials at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 15-30 minutes) while maintaining the incubation temperature.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method suitable for a wide range of plant materials.

  • Apparatus and Materials:

    • Homogenizer (e.g., blender or mortar and pestle)

    • Centrifuge

    • Separatory funnel

    • Rotary evaporator

    • Organic solvents (e.g., hexane (B92381), dichloromethane, diethyl ether)

    • Anhydrous sodium sulfate

  • Procedure:

    • Homogenize 5-10 g of the plant material with a suitable solvent (e.g., 50 mL of hexane or a mixture of hexane and diethyl ether).

    • For solid samples, sonicate the mixture for 15-30 minutes to enhance extraction efficiency.

    • Separate the organic phase from the solid plant material by centrifugation and decantation, or by filtration.

    • If an aqueous phase is present, use a separatory funnel to separate the organic layer.

    • Wash the organic extract with deionized water to remove water-soluble impurities.

    • Dry the organic extract by passing it through a column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator under reduced pressure.

    • The concentrated extract is now ready for GC-MS analysis.

3. Solid-Phase Extraction (SPE)

SPE is a cleanup technique used to remove interfering compounds from the extract, resulting in a cleaner sample for GC-MS analysis.[4]

  • Apparatus and Materials:

    • SPE cartridges (e.g., C18, Silica)

    • SPE manifold

    • Organic solvents for conditioning, loading, washing, and elution

  • Procedure:

    • Condition the SPE cartridge by passing a sequence of solvents as recommended by the manufacturer (e.g., methanol (B129727) followed by water for a C18 cartridge).

    • Load the crude plant extract (obtained from LLE or another extraction method) onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent to remove polar impurities while retaining β-ionone.

    • Elute the β-ionone from the cartridge using a stronger, non-polar solvent (e.g., hexane or ethyl acetate).

    • Concentrate the eluate to a suitable volume before GC-MS analysis.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Typical GC-MS Parameters:

ParameterRecommended Setting
GC Column HP-5MS, DB-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Injection Mode Splitless or Split (e.g., 10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 5-10°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantification
  • Quantification:

    • For quantitative analysis, operate the mass spectrometer in SIM mode. Key ions for β-ionone include m/z 177 and 192.[5]

    • Create a calibration curve using a series of β-ionone standards of known concentrations.

    • The concentration of β-ionone in the plant extract is determined by comparing the peak area of the sample to the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of β-ionone in plant extracts.

G cluster_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material (Leaves, Flowers, etc.) homogenization Homogenization plant_material->homogenization extraction Extraction (HS-SPME, LLE, SPE) homogenization->extraction concentration Concentration/ Cleanup extraction->concentration gcms GC-MS Analysis concentration->gcms data_processing Data Processing (Peak Integration) gcms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: General workflow for β-ionone quantification.

Quantitative Data

The concentration of β-ionone can vary significantly depending on the plant species, the part of the plant analyzed, and the extraction method used. The following table summarizes some reported concentrations of β-ionone in various plant extracts.

Plant SpeciesPlant PartExtraction Methodβ-Ionone ConcentrationReference
Osmanthus fragransFlowersHS-SPMEMajor volatile component[1]
Rosa bourbonianaEssential OilNot specifiedPresent[1]
Lawsonia inermis (Henna)LeavesEssential Oil ExtractionMajor component[1]
RaspberryFruitHS-SPMEMajor VOC[1]
Tea (Camellia sinensis)LeavesNot specifiedHigh Odor Activity Value[1]
TomatoFruitNot specifiedContributes to flavor[1]
Wine (various)-HS-SPME[3]
Commercial Wine (suspicious)-HS-SPMEup to 3.6 µg/L[3]

Note: LOD = Limit of Detection; VOC = Volatile Organic Compound. The term "major component" indicates that β-ionone is one of the most abundant volatile compounds, though a specific concentration is not provided in the cited source.

Conclusion

This application note provides a comprehensive guide for the quantification of β-ionone in plant extracts using GC-MS. The detailed protocols for sample preparation and GC-MS analysis, along with the provided quantitative data, will be valuable for researchers in the fields of natural product chemistry, food science, and drug development. The successful implementation of these methods will enable the accurate and reliable quantification of β-ionone, facilitating its study and application in various industries.

References

The Use of Beta-Ionone as an Analytical Standard in Chromatographic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-ionone (B89335) is a naturally occurring terpenoid known for its characteristic violet-like aroma, making it a significant compound in the flavor and fragrance industries.[1] Beyond its sensory properties, the well-defined chemical and physical characteristics of this compound make it an excellent candidate for use as an analytical standard in chromatographic techniques.[1] As a reference standard, this compound is crucial for the accurate identification and quantification of this compound in various complex matrices, including food and beverage products, essential oils, and biological samples.[1] Its application is vital for quality control, authenticity assessment, and research purposes.[1] This document provides detailed application notes and protocols for the use of this compound as an analytical standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Application Note 1: Quantification of this compound in Aqueous Matrices using GC-MS

This application note describes a validated method for the determination of trace levels of this compound in water samples using liquid-liquid extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard (≥97.0% purity)

  • Dichloromethane (DCM), HPLC grade

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous sodium sulfate (B86663)

  • Ultrapure water

  • Sample containers (glass, with PTFE-lined caps)

2. Standard Solution Preparation

  • Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of DCM in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with DCM to achieve concentrations ranging from 10 to 500 µg/L.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Collect 100 mL of the water sample in a glass separating funnel.

  • Adjust the pH of the sample to 9.

  • Add 10 mL of DCM to the separating funnel.

  • Shake vigorously for 8 minutes to ensure efficient extraction.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Pass the organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MS or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp 1: 10°C/min to 120°C, hold for 1 min

    • Ramp 2: 10°C/min to 240°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantification Ion: m/z 177

  • Qualifier Ions: m/z 192, 135

Data Presentation

Table 1: Method Validation Parameters for this compound Analysis in Water by GC-MS

ParameterResult
Linearity Range10–500 µg/L
Correlation Coefficient (R²)0.9997[2]
Recovery in Ultrapure Water88%–95%[2]
Recovery in Tap Water110%–114%[2]
Relative Standard Deviation (RSD)< 10%[2]
Method Detection Limit (MDL)1.98 µg/L[2]

Experimental Workflow

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare this compound Working Standards Injection Inject 1 µL into GC-MS Standard->Injection Sample Collect Water Sample Extraction Liquid-Liquid Extraction with DCM Sample->Extraction Concentration Concentrate Extract Extraction->Concentration Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantify this compound using Calibration Curve Detection->Quantification Reporting Report Results Quantification->Reporting

Caption: Workflow for the quantification of this compound in water by GC-MS.

Application Note 2: Analysis of this compound in Complex Matrices using HPLC-UV

This application note provides a general protocol for the analysis of this compound in various matrices, such as essential oils and food extracts, using High-Performance Liquid Chromatography with UV detection.

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard (≥97.0% purity)

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • Methanol (B129727), HPLC grade (for sample extraction)

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Standard Solution Preparation

  • Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve the desired concentration range.

3. Sample Preparation

  • Essential Oils: Dilute an accurately weighed amount of the essential oil with methanol to bring the expected this compound concentration within the calibration range.

  • Food Extracts: Homogenize the sample and extract with methanol. The extraction procedure may need to be optimized depending on the sample matrix.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

4. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: Newcrom R1 C18 column (150 mm x 4.6 mm, 5 µm) or equivalent reverse-phase C18 column.[3]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).[4] For MS-compatible applications, replace phosphoric acid with formic acid.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 296 nm

Data Presentation

Table 2: Method Validation Parameters for this compound Analysis in Cell Culture Media by a Validated GC-MS Method (as an example of performance data)

ParameterResult
Linearity Range0.1 - 10 µg/mL
Recoveries71.7% - 95.7%[5]
Precision (Intra-day RSD)< 2.0%[5]
Precision (Inter-day RSD)< 4.8%[5]
Limit of Detection (LOD)< 18.0 ng/mL[5]
Limit of Quantification (LOQ)< 53.0 ng/mL[5]

Experimental Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare this compound Working Standards Filtration Filter through 0.45 µm Syringe Filter Standard->Filtration Sample Extract/Dilute Sample Sample->Filtration Injection Inject 10 µL into HPLC Filtration->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection UV Detection at 296 nm Separation->Detection Quantification Quantify this compound using Calibration Curve Detection->Quantification Reporting Report Results Quantification->Reporting

Caption: Workflow for the quantification of this compound by HPLC-UV.

Discussion

The selection of the analytical technique, either GC-MS or HPLC, depends on the sample matrix, the required sensitivity, and the volatility of this compound. GC-MS is highly suitable for volatile and semi-volatile compounds and offers excellent sensitivity and selectivity, especially when using SIM mode.[1] HPLC is a robust technique for less volatile compounds or for matrices that are not amenable to GC analysis.[1]

Method validation is a critical aspect of using this compound as an analytical standard to ensure the reliability of the results. Key validation parameters include linearity, accuracy (recovery), precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). The provided data in the tables demonstrate that with proper method development and validation, this compound can be accurately and precisely quantified in various matrices.

Conclusion

This compound serves as a reliable and versatile analytical standard for chromatographic applications. The detailed protocols for GC-MS and HPLC provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods for the quantification of this compound in diverse samples. The presented workflows and quantitative data underscore the importance of systematic method development and validation for achieving accurate and reproducible results.

References

Application Notes for In Vitro Evaluation of Beta-Ionone's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-ionone (β-ionone) is a naturally occurring terpenoid found in a variety of fruits, vegetables, and flowers, contributing to their characteristic aroma.[1][2] Beyond its use as a fragrance and food additive, β-ionone has garnered significant attention for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant activities.[3][4][5][6][7] In vitro assays are crucial first steps in elucidating the mechanisms behind these effects and for screening novel β-ionone derivatives.[8][9][10][11] This document provides detailed protocols for key in vitro assays to determine the biological activity of β-ionone.

Anti-Cancer and Cytotoxic Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[10][11] Key in vitro assays to assess these effects include the MTT assay for cell viability and the wound healing assay for cell migration, a hallmark of metastasis.[11]

Data Presentation: Cytotoxicity of this compound

The cytotoxic effect of β-ionone is often quantified by its half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.

Cell LineCancer TypeIC50 of this compound (µM)Incubation Time (h)Reference
SGC-7901Gastric Adenocarcinoma8948[12]
MCF-7Breast Cancer~5048[13]
HepG2Hepatocellular Carcinoma>10072[14]
HCT116Colon Cancer~2072[15]

Note: IC50 values can vary depending on the specific experimental conditions, cell line, and assay used.

Experimental Workflow for In Vitro Assessment

The general workflow for testing β-ionone involves preparing the compound, treating cultured cells, and then performing specific assays to measure biological responses.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Prepare this compound Stock Solution (in DMSO) D Treat Cells with This compound Dilutions A->D B Culture Adherent Cancer Cells C Seed Cells in Multi-well Plates B->C C->D E Incubate for 24-72 hours D->E F Perform Specific Assay (e.g., MTT, Wound Healing) E->F G Data Acquisition (e.g., Plate Reader, Microscopy) F->G H Data Analysis (e.g., Calculate IC50, % Wound Closure) G->H

General workflow for in vitro analysis of this compound.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, SGC-7901)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[18]

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilization solvent[18]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of β-ionone in culture medium. Remove the old medium from the wells and add 100 µL of the β-ionone dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This assay is a straightforward method to study collective cell migration in vitro.[19] A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the wound is monitored.[19]

Materials:

  • Confluent cancer cells in a 12- or 24-well plate

  • Sterile 200 µL pipette tip or a specialized scratch tool[19]

  • Culture medium with reduced serum (to minimize cell proliferation)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 12- or 24-well plate and grow them to form a confluent monolayer (95-100% confluence).[19]

  • Creating the Wound: Gently create a straight scratch across the center of the monolayer with a sterile 200 µL pipette tip.[19][20]

  • Washing: Wash the wells twice with PBS to remove detached cells.[20]

  • Treatment: Add fresh, low-serum medium containing the desired concentration of β-ionone or a vehicle control.

  • Imaging: Immediately capture images of the scratch at designated locations (time 0). Return the plate to the incubator.

  • Monitoring: Acquire images of the same locations at regular intervals (e.g., 6, 12, 24 hours) to monitor wound closure.

  • Data Analysis: Measure the area of the wound at each time point using imaging software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Anti-Inflammatory Activity

This compound has been shown to suppress the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[5] This is often achieved by inhibiting key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[5]

Signaling Pathway: NF-κB Inhibition by this compound

In many inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of inflammatory genes. This compound can inhibit this pathway.

G cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS (Stimulus) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65 IkB->NFkB_p65 NFkB_p50 p50 IkB->NFkB_p50 nucleus Nucleus NFkB_p65->nucleus Translocation NFkB_p50->nucleus Translocation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->genes Transcription mediators Inflammatory Mediators (NO, PGE2, TNF-α) genes->mediators Translation beta_ionone This compound beta_ionone->IKK Inhibits

This compound inhibits the NF-κB inflammatory pathway.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.[3][4] The DCFH-DA assay is commonly used to measure intracellular reactive oxygen species (ROS).

Data Presentation: Antioxidant Activity of this compound Derivatives

The antioxidant capacity can be expressed as the IC50 value for scavenging specific radicals like DPPH or ABTS.

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference
This compound derivative 1k86.53-[8][9]
This compound derivative 1m-65.41[9]
Trolox (Positive Control)>100>100[9]

Protocol 3: DCFH-DA Assay for Intracellular ROS

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[21] Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[21][22] The fluorescence intensity is proportional to the level of intracellular ROS.[21]

Materials:

  • Cells seeded in a 24- or 96-well black, clear-bottom plate

  • DCFH-DA stock solution (10-20 mM in DMSO)[21][23]

  • Serum-free medium

  • An agent to induce oxidative stress (e.g., H2O2)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells and allow them to adhere overnight.[23] Treat the cells with β-ionone at various concentrations for a specified duration.

  • Induction of Oxidative Stress: After pre-treatment with β-ionone, remove the medium. Add a ROS-inducing agent (e.g., H2O2) in serum-free medium and incubate for the appropriate time. Include a positive control (H2O2 alone) and a negative control (untreated cells).

  • DCFH-DA Staining: Remove the treatment medium and wash the cells once with warm serum-free medium or PBS.[23]

  • Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C, protected from light.[21][22]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.[23]

  • Fluorescence Measurement: Add PBS to the wells and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[24]

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the fold change in ROS production.

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of β-Ionone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various β-ionone derivatives and the evaluation of their biological activities. Detailed experimental protocols for synthesis and key bioassays are provided to facilitate structure-activity relationship (SAR) studies, aiding in the discovery and development of novel therapeutic agents.

Introduction to β-Ionone and its Derivatives

β-Ionone is a naturally occurring terpenoid found in various essential oils, fruits, and vegetables.[1] Its unique chemical structure, featuring a trimethylcyclohexenyl ring and a conjugated ketone system, makes it an attractive scaffold for medicinal chemistry.[2] Derivatives of β-ionone have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] This document outlines the synthesis of two prominent classes of β-ionone derivatives—chalcones and thiazolylhydrazones—and provides protocols for assessing their biological efficacy, thereby enabling detailed SAR studies.

Synthesis of β-Ionone Derivatives

A general workflow for the synthesis and evaluation of β-ionone derivatives is presented below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar Structure-Activity Relationship start β-Ionone chalcone (B49325) Claisen-Schmidt Condensation (β-Ionone + Aromatic Aldehyde) start->chalcone thiazolylhydrazone Multi-step Synthesis (β-Ionone + Thiosemicarbazide (B42300), then 2-Bromoacetophenone) start->thiazolylhydrazone chalcone_deriv β-Ionone Chalcone Derivatives chalcone->chalcone_deriv thiazol_deriv β-Ionone Thiazolylhydrazone Derivatives thiazolylhydrazone->thiazol_deriv anticancer Anticancer Activity (SRB Assay) chalcone_deriv->anticancer antifungal Antifungal Activity (Disc Diffusion) chalcone_deriv->antifungal antioxidant Antioxidant Activity (DPPH Assay) thiazol_deriv->antioxidant thiazol_deriv->antifungal sar SAR Analysis anticancer->sar antioxidant->sar antifungal->sar

Caption: General workflow for synthesis and evaluation of β-ionone derivatives.

Synthesis of β-Ionone Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation between β-ionone and various aromatic aldehydes.[6][7] This reaction is a cornerstone for generating a diverse library of chalcone derivatives for SAR studies.[8]

Protocol 2.1: Synthesis of a Representative β-Ionone Chalcone

This protocol describes the synthesis of a chalcone derivative from β-ionone and a substituted benzaldehyde (B42025).

Materials:

  • β-Ionone

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (B145695)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Crushed ice

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser (optional, for heated reactions)

  • Buchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve β-ionone (10 mmol) and the desired substituted benzaldehyde (10 mmol) in 20-30 mL of ethanol.[6]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 40% aqueous solution of KOH or NaOH dropwise until a precipitate begins to form.[6]

  • Reaction: Continue stirring the mixture at room temperature for 4-6 hours, or until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spots are consumed.[6]

  • Isolation: Once the reaction is complete, pour the mixture into a beaker containing approximately 100 g of crushed ice.[6]

  • Neutralization: Slowly add dilute HCl to the mixture to neutralize the excess base until the pH reaches 7.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with cold distilled water to remove any inorganic impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven.

  • Purification: Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the pure product.[6]

Synthesis of β-Ionone Thiazolylhydrazone Derivatives

Thiazolylhydrazone derivatives of β-ionone are synthesized in a two-step process. First, β-ionone is condensed with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with a substituted 2-bromoacetophenone (B140003) to yield the final thiazolylhydrazone derivative.[9]

Protocol 2.2: Synthesis of a Representative β-Ionone Thiazolylhydrazone

Step 1: Synthesis of (E)-2-((E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-ylidene)hydrazine-1-carbothioamide (Intermediate 3) [9]

Materials:

  • β-Ionone

  • Thiosemicarbazide

  • Ethanol

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve β-ionone (20 mmol, 3.85 g) and thiosemicarbazide (24 mmol, 2.19 g) in ethanol.[9]

  • Add a few drops of dilute HCl and reflux the mixture at 80°C for 1 hour.[9]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting yellow solid is collected by filtration and recrystallized from 70% ethanol to yield the pure intermediate.[9]

Step 2: Synthesis of the Final Thiazolylhydrazone Derivative [9]

Materials:

  • Intermediate 3 from Step 1

  • Substituted 2-bromoacetophenone (e.g., 2-bromo-4'-chloroacetophenone)

  • Ethanol

Procedure:

  • Dissolve the intermediate 3 (20 mmol) in ethanol in a round-bottom flask.

  • Add the substituted 2-bromoacetophenone (24 mmol) to the solution.

  • Stir the mixture at 50°C and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the final product.

Biological Activity Evaluation

Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[10][11]

Protocol 3.1: SRB Cytotoxicity Assay

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • β-ionone derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the β-ionone derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[12]

  • Washing: Wash the plates five times with 1% acetic acid to remove excess TCA.[12]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid.[12]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.[12]

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a common and reliable method to evaluate the antioxidant capacity of compounds.[13]

Protocol 3.2: DPPH Assay

Materials:

  • β-ionone derivatives

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Sample Preparation: Prepare serial dilutions of the β-ionone derivatives and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 20 µL of each sample dilution to 200 µL of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each compound. The scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Antifungal Activity: Disc Diffusion Assay

The disc diffusion method is a widely used technique to assess the antifungal activity of chemical compounds.

Protocol 3.3: Antifungal Disc Diffusion Assay

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Potato Dextrose Agar (B569324) (PDA) or Sabouraud Dextrose Agar (SDA) plates

  • Sterile filter paper discs (6 mm diameter)

  • β-ionone derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Fluconazole)

  • Negative control (solvent)

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the fungal suspension onto the surface of the agar plates using a sterile swab.

  • Disc Application: Aseptically place the sterile filter paper discs on the inoculated agar surface.

  • Compound Application: Apply a specific volume (e.g., 10 µL) of each β-ionone derivative solution, positive control, and negative control onto separate discs.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters.

Structure-Activity Relationship (SAR) Studies

By synthesizing a library of β-ionone derivatives and evaluating their biological activities, researchers can establish valuable SARs.

Anticancer Activity of β-Ionone Chalcones
CompoundR-group on Phenyl RingCancer Cell LineIC50 (µM)Reference
Chalcone 14-ClMCF-73.44 ± 0.19[14]
Chalcone 24-OCH3MCF-7>100[15]
Chalcone 33,4,5-(OCH3)3MCF-710.63[16]
Chalcone 42-OHWiDr72.44 µg/mL[15]

SAR Insights:

  • Electron-withdrawing groups (e.g., -Cl) on the phenyl ring of the chalcone moiety tend to enhance anticancer activity.

  • The presence and position of methoxy (B1213986) groups significantly influence cytotoxicity.

Antioxidant Activity of β-Ionone Thiazolylhydrazone Derivatives
CompoundR-group on Phenyl Ring of Thiazole (B1198619)DPPH IC50 (µM)ABTS IC50 (µM)Reference
Thiazolylhydrazone 1k4-Br86.52570.123[9][17]
Thiazolylhydrazone 1m4-F95.34165.408[9][17]
Trolox (Positive Control)-108.33491.897[9]

SAR Insights:

  • The introduction of a thiazolylhydrazone moiety to the β-ionone scaffold imparts significant antioxidant activity.

  • Halogen substituents on the phenyl ring of the thiazole moiety, such as bromine and fluorine, contribute to potent radical scavenging activity, often exceeding that of the standard antioxidant Trolox.[9][17]

Antifungal Activity of β-Ionone Derivatives
Compound ClassFungal StrainZone of Inhibition (mm) / Inhibition Rate (%)Reference
β-Ionone ChalconesA. niger-[18]
β-Ionone ThiazolylhydrazonesPoria vaporaria77.71% (at 125 mg/L)[17][19]
β-Ionone Isoxazole HydrazidesR. solani>90% (at 50 µg/mL)[2]

SAR Insights:

  • The incorporation of heterocyclic rings, such as thiazole and isoxazole, into the β-ionone structure is a promising strategy for developing potent antifungal agents.

Signaling Pathway Analysis

Inhibition of the NF-κB Signaling Pathway by β-Ionone Chalcones

β-Ionone and its chalcone derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] This is a critical pathway involved in inflammation and cancer.[3]

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Inflammation Chalcone β-Ionone Chalcones Chalcone->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by β-ionone chalcones.

Chalcones can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα.[20] This sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[20]

Induction of Apoptosis by β-Ionone Derivatives

β-Ionone and its derivatives have been shown to induce apoptosis in various cancer cell lines, a key mechanism for their anticancer activity.[21][22]

G cluster_pathway Apoptosis Pathway beta_ionone β-Ionone Derivatives Bcl2 Bcl-2 (Anti-apoptotic) beta_ionone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) beta_ionone->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by β-ionone derivatives.

These compounds can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[23] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in programmed cell death.[22]

Conclusion

β-Ionone serves as a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic protocols and biological assays detailed in these application notes provide a robust framework for conducting SAR studies on β-ionone derivatives. The data presented herein highlights key structural features that contribute to anticancer, antioxidant, and antifungal activities, offering valuable insights for the design of more potent and selective drug candidates. Further exploration of the diverse chemical space around the β-ionone core is warranted to unlock its full therapeutic potential.

References

Application of Beta-Ionone in Metabolic Engineering of Microorganisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335) is a commercially significant aroma compound with wide applications in the food, cosmetics, and pharmaceutical industries.[1][2][3] It is also a key intermediate in the synthesis of vitamins A, E, and K.[1] Traditionally, this compound is produced through chemical synthesis or extraction from plants, processes that can be economically impractical and environmentally taxing.[4][5] Metabolic engineering of generally recognized as safe (GRAS) microorganisms, such as Saccharomyces cerevisiae and Yarrowia lipolytica, offers a sustainable and consumer-friendly alternative for the production of "natural" this compound.[2][4][6][7][8] This document provides detailed application notes and protocols for the metabolic engineering of microorganisms for this compound production, summarizing key quantitative data and experimental methodologies.

Metabolic Pathway and Engineering Strategies

The microbial biosynthesis of this compound is a multi-step process that begins with the central carbon metabolism intermediate, acetyl-CoA. The overall pathway can be divided into three main modules: the mevalonate (B85504) (MVA) pathway for the synthesis of the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the carotenoid biosynthesis pathway for the production of β-carotene, and the final cleavage of β-carotene to yield β-ionone.[9][10]

Key Engineering Strategies:

  • Enhancement of the Mevalonate (MVA) Pathway: Overexpression of key native and heterologous genes in the MVA pathway to increase the supply of the C5 building blocks, IPP and DMAPP. A known bottleneck in this pathway is the enzyme hydroxymethylglutaryl-CoA reductase (HMGR), and its overexpression has been shown to significantly increase carotenoid production.[6][7][11]

  • Heterologous Expression of the β-Carotene Biosynthesis Pathway: Introduction of genes from organisms like Xanthophyllomyces dendrorhous or Mucor circinelloides to enable the synthesis of β-carotene from the isoprenoid precursor geranylgeranyl pyrophosphate (GGPP).[6][7][8] This typically involves expressing genes such as crtE (GGPP synthase), crtYB (phytoene synthase and lycopene (B16060) cyclase), and crtI (phytoene desaturase).[6][7]

  • Expression of Carotenoid Cleavage Dioxygenase (CCD1): Introduction of a CCD1 enzyme, often from plants like Petunia hybrida or Osmanthus fragrans, to catalyze the cleavage of β-carotene into β-ionone.[4][6][8][9] The efficiency of this final step is often a major bottleneck in overall production.[2][8]

  • Protein and Cellular Engineering: Strategies to improve the efficiency of the CCD1 enzyme include protein engineering to enhance its membrane affinity and substrate accessibility.[12] Fusing CCD1 with membrane-targeting peptides has been shown to increase β-ionone yields.[6][12]

  • Process Optimization: Optimization of fermentation conditions, such as media composition, temperature, and dissolved oxygen levels, is crucial for maximizing β-ionone production.[9] The use of an in situ dodecane (B42187) trapping layer during fermentation can prevent the loss of volatile β-ionone.[2][8]

Quantitative Data Summary

The following tables summarize the quantitative data on β-ionone and its precursor β-carotene production in metabolically engineered microorganisms.

Table 1: β-Ionone Production in Engineered Microorganisms

MicroorganismStrainEngineering StrategyTiter (mg/L)Productivity (mg/L/h)Cultivation ConditionReference
Yarrowia lipolyticaYLBI3120Modified PhCCD1 gene, fermentation of food waste hydrolysate400013.9Fed-batch fermentation[1]
Yarrowia lipolyticaEngineered strainPush-pull strategy, overexpression of MVA pathway, carB and carRP from M. circinelloides, CCD1 from O. fragrans380Not Reported2L Fermenter[2][8]
Yarrowia lipolyticaYLBI3118Modular engineering of acetyl-CoA supply and MVA pathway~1000Not ReportedFed-batch fermentation[1][9]
Escherichia coliEngineered strainNot specified in detail50010Bioreactor[1][4]
Saccharomyces cerevisiaeβ-iono5.3CRISPR/Cas9 integration of carotenogenic genes, overexpression of fyn-PhCCD133Not Reported72-h shake flask[6][7]
Saccharomyces cerevisiaeEngineered strainβ-carotene hyperproducer with CCD1 expression1802.5Two-phase shake flask[4][6]

Table 2: β-Carotene Production in Engineered Microorganisms

| Microorganism | Strain | Engineering Strategy | Titer (mg/g DCW) | Cultivation Condition | Reference | | --- | --- | --- | --- | --- | | Saccharomyces cerevisiae | β-Car5 | CRISPR/Cas9 integration of carotenogenic genes, overexpression of tHMG1 | 32 | 72-h shake flask |[6][7] | | Saccharomyces cerevisiae | JLS02 | Overexpression of crtE, crtI, crtYB, and PhCCD1 | 0.073 (β-ionone) | 48-h two-phase culture |[13] | | Yarrowia lipolytica | Engineered strain | Push-pull strategy, overexpression of MVA pathway, carB and carRP from M. circinelloides | >2.5 g/L | Rich medium |[8] |

Signaling Pathways and Experimental Workflows

// MVA Pathway Connections "Acetyl-CoA" -> "Acetoacetyl-CoA" [label="ERG10/AtoB"]; "Acetoacetyl-CoA" -> "HMG-CoA" [label="ERG13"]; "HMG-CoA" -> "Mevalonate" [label="HMG1/HMGR"]; "Mevalonate" -> "Mevalonate-5P" [label="ERG12"]; "Mevalonate-5P" -> "Mevalonate-5PP" [label="ERG8"]; "Mevalonate-5PP" -> "IPP" [label="ERG19"]; "IPP" -> "DMAPP" [label="IDI1"]; "IPP" -> "GPP" [label="ERG20"]; "DMAPP" -> "GPP" [label="ERG20"]; "GPP" -> "FPP" [label="ERG20"]; "IPP" -> "FPP" [label="ERG20"]; "FPP" -> "GGPP" [label="crtE/GGS1"]; "IPP" -> "GGPP" [label="crtE/GGS1"];

// Carotenoid Pathway Connections "GGPP" -> "Phytoene" [label="crtYB/carRP"]; "Phytoene" -> "Lycopene" [label="crtI/carB"]; "Lycopene" -> "beta-Carotene" [label="crtYB/carRP"];

// Final Conversion "beta-Carotene" -> "this compound" [label="CCD1"]; } caption: Biosynthetic pathway for β-ionone production in engineered microorganisms.

// Workflow Connections A -> B; B -> C; C -> D; D -> E [style=dashed, color="#EA4335", label="Engineered Strain"]; E -> F; F -> G; G -> H; H -> I; I -> J; J -> A [style=dashed, color="#34A853", label="Iterative Improvement"]; } caption: General experimental workflow for microbial production of β-ionone.

Experimental Protocols

Protocol 1: Construction of a β-Ionone Producing S. cerevisiae Strain using CRISPR/Cas9

This protocol is adapted from methodologies described for engineering S. cerevisiae.[6][7][11]

1. Materials:

  • S. cerevisiae strain (e.g., CEN.PK2-1C)

  • gRNA expression plasmid

  • Cas9 expression plasmid

  • Donor DNA cassettes for carotenogenic genes (crtE, crtYB, crtI) and PhCCD1 with homology arms for genomic integration.

  • YPD medium (1% yeast extract, 2% peptone, 2% glucose)

  • Lithium acetate (B1210297)/PEG solution for transformation

  • Selection medium (e.g., YPD with appropriate antibiotic or drop-out medium)

2. Procedure:

  • gRNA Design and Cloning: Design gRNAs targeting the desired genomic integration sites in S. cerevisiae. Clone the gRNA sequences into the gRNA expression plasmid.

  • Donor DNA Preparation: Synthesize or PCR amplify the donor DNA cassettes containing the gene(s) of interest flanked by 500-1000 bp homology arms corresponding to the integration site.

  • Yeast Transformation: a. Grow the S. cerevisiae strain in YPD medium to an OD600 of 0.8-1.0. b. Harvest the cells by centrifugation and wash with sterile water. c. Resuspend the cells in a lithium acetate solution. d. Add the Cas9 plasmid, gRNA plasmid, and donor DNA to the cell suspension. e. Add PEG solution and incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes. f. Plate the cells on the appropriate selection medium.

  • Verification of Transformants: a. Pick individual colonies and perform colony PCR to verify the correct integration of the donor DNA. b. Sequence the integration junction to confirm seamless insertion.

Protocol 2: Shake Flask Cultivation for β-Ionone Production

This protocol is a general procedure based on methods reported for both S. cerevisiae and Y. lipolytica.[6][9][14]

1. Materials:

  • Engineered β-ionone producing strain

  • YPD medium (or other suitable rich medium)

  • Dodecane (for in situ extraction)

  • Shake flasks (e.g., 250 mL)

  • Incubator shaker

2. Procedure:

  • Pre-culture: Inoculate a single colony of the engineered strain into 5 mL of YPD medium and grow overnight at 30°C with shaking at 250 rpm.

  • Main Culture: a. In a 250 mL shake flask, add 20 mL of YPD medium. b. Inoculate with the pre-culture to an initial OD600 of 0.1. c. Add 2 mL of dodecane (10% v/v) to the culture to create an organic overlay for trapping β-ionone. d. Incubate the flasks at a lower temperature, typically 20°C, to reduce the volatility of β-ionone, with shaking at 250 rpm for 72-120 hours.

  • Sampling: At desired time points, withdraw samples for analysis of cell growth (OD600), substrate consumption, and β-ionone/β-carotene quantification.

Protocol 3: Quantification of β-Ionone and β-Carotene

A. β-Ionone Quantification by Gas Chromatography (GC) [1]

1. Sample Preparation:

  • Centrifuge the culture sample to separate the aqueous and dodecane phases.

  • Carefully collect the dodecane layer.

  • Dilute the dodecane sample with fresh dodecane if necessary.

  • Pass the sample through a 0.22 µm filter.

2. GC Analysis:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-FFAP).

  • Injection: Inject 1 µL of the prepared sample.

  • GC Conditions (example):

    • Initial oven temperature: 80°C for 1 min.

    • Ramp 1: 10°C/min to 120°C, hold for 1 min.

    • Ramp 2: 10°C/min to 240°C.

  • Quantification: Use an internal standard (e.g., isolongifolene) and a standard curve of β-ionone to calculate the concentration.

B. β-Carotene Quantification by High-Performance Liquid Chromatography (HPLC) [1]

1. Sample Preparation:

  • Harvest a known volume of cell culture by centrifugation.

  • Resuspend the cell pellet in dimethyl sulfoxide (B87167) (DMSO) and incubate at 55°C for 10 minutes.

  • Add an equal volume of acetone, vortex, and incubate at 45°C for 15 minutes.

  • Centrifuge to pellet cell debris.

  • Collect the supernatant containing the extracted carotenoids.

2. HPLC Analysis:

  • Instrument: HPLC system with a C18 reverse-phase column and a UV/Vis or photodiode array (PDA) detector.

  • Mobile Phase: An isocratic or gradient system of solvents such as acetonitrile, methanol, and dichloromethane.

  • Detection: Monitor the absorbance at approximately 450 nm.

  • Quantification: Use a standard curve of β-carotene to determine the concentration.

Conclusion

The metabolic engineering of microorganisms presents a highly promising platform for the sustainable production of β-ionone. By systematically applying the engineering strategies and experimental protocols outlined in these notes, researchers can develop high-yielding microbial cell factories. The provided quantitative data serves as a benchmark for future optimization efforts. Continued research focusing on the discovery and engineering of more efficient carotenoid cleavage dioxygenases, along with advanced fermentation strategies, will be critical in making the microbial production of β-ionone commercially viable on an industrial scale.

References

Application Note: Quantitative Analysis of Beta-Ionone using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the extraction and quantification of beta-ionone (B89335) from liquid matrices using headspace solid-phase microextraction (HS-SPME) followed by analysis with gas chromatography-mass spectrometry (GC-MS). This compound is a significant aroma compound found in various natural products, including fruits, vegetables, and flowers, and is also used as a fragrance ingredient in cosmetics and a flavoring agent in the food industry.[1][2] The described methodology is sensitive, solvent-free, and suitable for the analysis of volatile and semi-volatile compounds in complex matrices.[3]

Introduction

This compound is a C13-norisoprenoid that contributes significantly to the characteristic aroma of many foods and beverages, such as wine, tea, and fruits.[1][3] Its low odor threshold makes its accurate quantification crucial for quality control and product development.[3] HS-SPME is a sample preparation technique that integrates sampling, extraction, and concentration into a single step.[4] In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes, like this compound, partition from the sample matrix into the headspace and are then adsorbed and concentrated onto the fiber coating. Subsequently, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for separation and detection.

Experimental Protocol

This section details the methodology for the analysis of this compound in a liquid sample.

1. Materials and Reagents

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad applicability to volatile and semi-volatile compounds like this compound.[3]

  • Vials: 20 mL clear glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Heating and Agitation System: An autosampler with a heating and agitation module or a heating block with a magnetic stirrer.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms or equivalent).

  • Reagents: this compound standard, sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) (analytical grade), and deionized water.

2. Sample Preparation

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • If an internal standard is used for quantification, add a known amount of the internal standard solution to the vial.

  • Add 0.6 g of sodium chloride (NaCl) to the sample. The addition of salt increases the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.[3]

  • Immediately seal the vial with a PTFE/silicone septum and a magnetic screw cap.

3. HS-SPME Procedure

  • Equilibration: Place the sealed vial in the heating and agitation system. Equilibrate the sample at 70°C for 15 minutes with agitation.[4]

  • Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for 50 minutes at 70°C with continued agitation.[4]

  • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port. Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.[4]

4. GC-MS Analysis

  • Injector Temperature: 250°C

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Operate in electron ionization (EI) mode. Scan in a mass range of m/z 35-400.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound using HS-SPME-GC-MS. The values can vary depending on the specific matrix and instrumentation.

ParameterValueMatrixReference
Linearity Range10 - 500 µg/LWater[5]
Correlation Coefficient (r²)> 0.99Water[5]
Limit of Detection (LOD)< 1 µg/LWine[6]
Recoveries88% - 114%Water[5]
Relative Standard Deviation (RSD)< 10%Water[5]

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Procedure cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Pipette 5 mL of Sample into 20 mL Vial salt 2. Add 0.6 g NaCl sample->salt seal 3. Seal Vial salt->seal equilibrate 4. Equilibrate at 70°C for 15 min with Agitation seal->equilibrate extract 5. Expose Fiber to Headspace at 70°C for 50 min equilibrate->extract desorb 6. Desorb Fiber in GC Inlet at 250°C for 5 min extract->desorb separate 7. Chromatographic Separation desorb->separate detect 8. Mass Spectrometric Detection separate->detect integrate 9. Peak Integration and Identification detect->integrate quantify 10. Quantification integrate->quantify

Caption: Experimental workflow for this compound analysis.

Conclusion

The HS-SPME-GC-MS method provides a robust, sensitive, and efficient approach for the quantitative analysis of this compound in various complex matrices. The detailed protocol and application notes presented here offer a comprehensive guide for researchers and scientists to implement this technique for flavor and fragrance analysis. The selection of an appropriate SPME fiber and the optimization of extraction and instrumental parameters are critical for achieving accurate and reproducible results.

References

Application Notes and Protocols for Beta-Ionone Induced Apoptosis in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of beta-ionone (B89335) to induce apoptosis in cancer cell lines, supported by detailed experimental protocols and quantitative data.

This compound, a cyclic isoprenoid found in various plants, has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell types.[1] Its ability to selectively target cancer cells and modulate key signaling pathways makes it a promising candidate for cancer chemoprevention and therapy.[1][2] This document outlines the molecular mechanisms, effective concentrations, and detailed protocols for studying this compound-induced apoptosis in a laboratory setting.

Molecular Mechanisms of this compound-Induced Apoptosis

This compound triggers apoptosis through multiple signaling pathways, often in a cell-type-dependent manner. Key mechanisms include:

  • PI3K/Akt Pathway Inhibition: In human gastric adenocarcinoma SGC-7901 cells, this compound induces apoptosis by inhibiting the PI3K/Akt signaling pathway.[3][4] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases such as caspase-3.[3][4]

  • p53-Dependent Mitochondrial Pathway: In human osteosarcoma U2os cells, this compound activates a p53-dependent mitochondrial pathway.[5] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of Bcl-2, leading to cytochrome c release from the mitochondria and subsequent activation of caspase-3.[5]

  • Enhancement of TRAIL-Induced Apoptosis: this compound can sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL). In hepatocellular carcinoma cells, it upregulates the expression of Death Receptor 5 (DR5) through a Sp1-dependent mechanism and downregulates NF-κB activity, thereby enhancing TRAIL-mediated apoptosis.[6]

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G1 phase in prostate cancer cells (DU145 and PC-3) by downregulating cyclin-dependent kinase 4 (Cdk4) and cyclin D1 proteins.[2]

  • HMG-CoA Reductase Suppression: The anti-proliferative effects of this compound are also linked to its ability to suppress the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in the mevalonate (B85504) pathway.[2]

Quantitative Data Summary

The following tables summarize the effective concentrations and IC50 values of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
DU145Prostate Carcinoma210[2]
LNCaPProstate Carcinoma130[2]
PC-3Prostate Adenocarcinoma130[2]
SGC-7901Gastric Adenocarcinoma89[7]
SGC-7901Gastric Adenocarcinoma174.93 ± 12.79[8]
SGC-7901Gastric Adenocarcinoma186 ± 27.84[9]
MKN-45Gastric Adenocarcinoma336 ± 34.92[9]

Table 2: Effective Concentrations of this compound for Apoptosis Induction

Cell LineCancer TypeConcentration (µM)Observed EffectReference
SGC-7901Gastric Adenocarcinoma25, 50, 100, 200Dose-dependent induction of apoptosis[3][4]
U2osOsteosarcomaNot specifiedConcentration-dependent inhibition of proliferation[5]
Hep3B, HCT116, U937Hepatocellular Carcinoma, Colon Carcinoma, LeukemiaSubtoxic concentrationsSensitization to TRAIL-induced apoptosis[6]
DU145Prostate Carcinoma150Synergistic growth suppression with farnesol[2]

Experimental Protocols

Detailed methodologies for key experiments to study this compound-induced apoptosis are provided below.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in Protocol 1.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p53, anti-Akt, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying this compound-induced apoptosis.

Beta_Ionone_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Beta_Ionone β-Ionone PI3K PI3K Beta_Ionone->PI3K Inhibits Akt Akt (p-Akt) PI3K->Akt Inhibits Bcl2 Bcl-2 Akt->Bcl2 Inhibits Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PI3K/Akt signaling pathway inhibited by this compound.

Beta_Ionone_p53_Pathway Beta_Ionone β-Ionone p53 p53 Beta_Ionone->p53 Activates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-dependent mitochondrial pathway of apoptosis.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., SGC-7901, PC-3) Treatment 2. Treatment with β-Ionone (Varying concentrations and times) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (MTT Assay) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Protein_Analysis 3c. Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis 4. Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Experimental workflow for studying this compound.

References

Beta-Ionone: A Versatile Chemical Probe for Interrogating Olfactory Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335), a cyclic ketone and a prominent fragrance compound found in violets and roses, has emerged as a valuable chemical probe for the study of olfactory receptors (ORs), particularly the human olfactory receptor OR51E2. Its ability to specifically activate this receptor has led to its use in elucidating the downstream signaling pathways and physiological roles of OR51E2 in both olfactory and non-olfactory tissues. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate OR function, with a focus on OR51E2.

Data Presentation

The following table summarizes the quantitative data regarding the interaction of this compound with olfactory receptors, primarily OR51E2, and its downstream effects.

ParameterReceptor/Cell LineValueAssay TypeReference
EC50 OR51E2 (in RPE cells)91 μMCalcium Imaging[1][2]
EC50 OR51E2 (in HEK 293 cells)~2.5 μMCalcium Imaging[3][4]
EC50 Endogenous OR51E2 (in prostate cancer cells)~20 μMERK1/2 Activation[5][6]
Threshold Concentration OR51E2 (in RPE cells)< 10 μMCalcium Imaging[1][7]
Maximal cAMP Response OR51E2 (in RPE cells)40% of forskolin (B1673556) responsecAMP Assay[1]
Cell Proliferation Decrease Melanocytes~30% with 50 μM β-iononeDNA Content[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its use as a chemical probe.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol beta_ionone β-Ionone OR51E2 OR51E2 beta_ionone->OR51E2 binds G_olf Gαolf OR51E2->G_olf activates AC Adenylyl Cyclase (AC) G_olf->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CNG_channel CNG Channel cAMP->CNG_channel opens ERK ERK1/2 PKA->ERK phosphorylates Ca2_influx Ca²⁺ Influx CNG_channel->Ca2_influx Ca2_influx->ERK activates Cellular_Response Cellular Response (e.g., Proliferation, Migration) ERK->Cellular_Response regulates G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare β-ionone stock solution (e.g., in DMSO) D Stimulate cells with varying concentrations of β-ionone A->D B Culture cells expressing the target olfactory receptor (e.g., OR51E2) C Load cells with indicator dye (e.g., Fura-2 for Ca²⁺ imaging) B->C C->D E Record cellular response (e.g., fluorescence change) D->E F Quantify the response E->F G Generate dose-response curves F->G H Calculate EC₅₀/IC₅₀ values G->H

References

Microbial Production of Beta-Ionone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335) is a valuable aroma compound with applications in the fragrance, flavor, and pharmaceutical industries. Traditionally, it is produced through chemical synthesis or extraction from plants, processes that can be costly and environmentally challenging. Microbial fermentation offers a promising and sustainable alternative for the production of this compound. This document provides detailed application notes and protocols for the microbial production of this compound using metabolically engineered strains of Yarrowia lipolytica, Saccharomyces cerevisiae, and Escherichia coli.

Metabolic Pathway for this compound Production

The biosynthesis of this compound in engineered microbes begins with the central carbon metabolism, leading to the production of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (B85504) (MVA) pathway. These precursors are then converted to geranylgeranyl pyrophosphate (GGPP). A heterologous pathway is introduced to synthesize β-carotene from GGPP, which is then cleaved by a carotenoid cleavage dioxygenase (CCD) to yield this compound.

Beta_Ionone_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) MVA_Pathway->GGPP BetaCarotene_Pathway β-Carotene Biosynthesis (carRP, carB) GGPP->BetaCarotene_Pathway BetaCarotene β-Carotene BetaCarotene_Pathway->BetaCarotene CCD Carotenoid Cleavage Dioxygenase (CCD) BetaCarotene->CCD BetaIonone β-Ionone CCD->BetaIonone

Figure 1: Simplified metabolic pathway for the microbial production of this compound.

Data Presentation: Comparative Production of this compound

The following table summarizes the quantitative data for this compound production in different engineered microbial hosts.

Host OrganismEngineering StrategyFermentation ScaleTiter (g/L)Productivity (mg/L/h)Reference
Yarrowia lipolyticaOverexpression of MVA pathway, carB, carRP, and modified PhCCD1Shake Flask4.013.9[1]
Yarrowia lipolyticaModular pathway engineering, fed-batch3-L Bioreactor~1.02.7[2][3]
Saccharomyces cerevisiaeCRISPR/Cas9 integration of carotenoid pathway and PhCCD1Shake Flask0.0332.5[1]
Escherichia coliModular pathway optimization, fed-batchBioreactor0.510.0[1]

Experimental Protocols

Protocol 1: Engineering Yarrowia lipolytica for High-Titer this compound Production

This protocol describes the metabolic engineering of Y. lipolytica to achieve high-level production of this compound. The strategy involves the overexpression of key genes in the MVA and beta-carotene (B85742) biosynthesis pathways, along with a carotenoid cleavage dioxygenase.

1.1 Strain and Plasmid Construction:

  • Host Strain: Yarrowia lipolytica Po1g.

  • Gene Selection:

    • tHMG1: Truncated 3-hydroxy-3-methylglutaryl-CoA reductase for increased MVA flux.

    • ERG20: Farnesyl pyrophosphate synthetase.

    • GGS1: Geranylgeranyl pyrophosphate synthase.

    • carRP: Bifunctional phytoene (B131915) synthase/lycopene cyclase from Mucor circinelloides.[2]

    • carB: Phytoene dehydrogenase from Mucor circinelloides.[2]

    • PhCCD1: Carotenoid cleavage dioxygenase 1 from Petunia hybrida, codon-optimized for Y. lipolytica.[1]

  • Vector Design:

    • Utilize a multi-gene expression vector system for Y. lipolytica.

    • Employ strong constitutive promoters such as pTEF1in or hybrid promoters like UAS1B8-TEF1(136) for high-level gene expression.[4][5]

    • Use terminators such as Lip2t or XPR2t.

    • Assemble the gene expression cassettes using Golden Gate or Gibson Assembly methods.[3]

  • Transformation:

    • Transform the engineered plasmids into Y. lipolytica using the lithium acetate (B1210297)/single-stranded carrier DNA/PEG method.

    • Select transformants on appropriate selective media (e.g., YNB without uracil).

1.2 Shake Flask Fermentation:

  • Seed Culture:

    • Inoculate a single colony of the engineered Y. lipolytica strain into 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).

    • Incubate at 30°C with shaking at 250 rpm for 16-24 hours.

  • Production Culture:

    • Inoculate 25 mL of YPDm medium (10 g/L yeast extract, 20 g/L tryptone, 20 g/L glucose) in a 250-mL flask with the seed culture to an initial OD600 of 0.2.[1][6]

    • Add 2.5 mL (10% v/v) of dodecane (B42187) to the culture medium to capture the volatile this compound.[1]

    • Incubate at 20°C with shaking at 250 rpm for up to 12 days.[1]

1.3 Fed-Batch Fermentation (3-L Bioreactor):

  • Inoculum Preparation: Prepare a seed culture as described in the shake flask protocol.

  • Bioreactor Setup:

    • Prepare 1.5 L of batch medium (e.g., a defined minimal medium with glucose).

    • Sterilize the bioreactor and medium.

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Fermentation Parameters:

    • Inoculate the bioreactor with the seed culture.

    • Maintain the temperature at 28-30°C.

    • Control pH at 5.5-6.5.

    • Maintain DO above 20% by controlling agitation and aeration.

  • Feeding Strategy:

    • After the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase.

    • Feed a concentrated glucose solution (e.g., 500 g/L) at a controlled rate to maintain a low glucose concentration in the bioreactor.

    • Add dodecane (10% v/v) to the bioreactor for in-situ product recovery.

    • Continue fermentation for 96-144 hours.

Y_lipolytica_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation cluster_analysis Analysis GeneSelection Gene Selection (tHMG1, ERG20, GGS1, carRP, carB, PhCCD1) VectorConstruction Vector Construction (Strong Promoters) GeneSelection->VectorConstruction Transformation Y. lipolytica Transformation VectorConstruction->Transformation ShakeFlask Shake Flask Cultivation Transformation->ShakeFlask FedBatch Fed-Batch Fermentation ShakeFlask->FedBatch Extraction Dodecane Extraction FedBatch->Extraction Quantification GC-FID/MS Analysis Extraction->Quantification

Figure 2: Experimental workflow for this compound production in Yarrowia lipolytica.

Protocol 2: CRISPR/Cas9-Mediated Engineering of Saccharomyces cerevisiae

This protocol details the use of CRISPR/Cas9 for the marker-less genomic integration of the this compound biosynthesis pathway into S. cerevisiae.

2.1 gRNA and Donor DNA Design:

  • Target Site Selection: Choose a suitable genomic locus for integration (e.g., a non-essential gene locus).

  • gRNA Design: Design a 20-bp guide RNA sequence targeting the chosen locus. Ensure it is followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).

  • Donor DNA Construction:

    • Synthesize the donor DNA fragment containing the expression cassettes for the beta-carotene pathway (CrtE, CrtYB, CrtI from Xanthophyllomyces dendrorhous) and PhCCD1.

    • Flank the expression cassettes with 40-100 bp homology arms identical to the sequences upstream and downstream of the gRNA target site in the genome.[7]

2.2 Yeast Transformation:

  • Prepare Competent Cells: Prepare competent S. cerevisiae cells using the lithium acetate method.

  • Transformation Mixture:

    • Combine the Cas9 expression plasmid, the gRNA expression plasmid (or a single plasmid co-expressing both), and the linear donor DNA fragment.

    • Add the DNA mixture to the competent cells.

  • Transformation Protocol:

    • Add PEG, lithium acetate, and single-stranded carrier DNA.

    • Heat shock the cells at 42°C for 40-60 minutes.

    • Plate the cells on selective media to select for transformants that have taken up the plasmids.

  • Screening and Verification:

    • Screen for successful integrants by colony PCR using primers that bind outside the integration site and within the integrated cassette.

    • Verify the sequence of the integrated DNA.

2.3 Shake Flask Cultivation:

  • Media: Use a synthetic defined (SD) medium with appropriate supplements.

  • Cultivation:

    • Inoculate a single colony into 5 mL of SD medium and grow overnight at 30°C.

    • Inoculate a larger culture (e.g., 50 mL in a 250-mL flask) to an initial OD600 of 0.1.

    • Add 10% (v/v) dodecane as an organic overlay.

    • Incubate at 30°C with shaking at 200-250 rpm for 72-96 hours.

Protocol 3: Fed-Batch Fermentation of Engineered Escherichia coli

This protocol provides a general framework for high-cell-density fed-batch fermentation of engineered E. coli for this compound production.

3.1 Strain and Plasmid:

  • Host Strain: E. coli BL21(DE3) or a similar expression strain.

  • Plasmid Construction:

    • Construct a plasmid or a set of compatible plasmids carrying the this compound biosynthesis pathway genes under the control of an inducible promoter (e.g., T7 or araBAD).

    • Optimize codon usage for E. coli.

3.2 Fed-Batch Fermentation:

  • Batch Phase:

    • Start with a defined minimal medium containing glucose in a bioreactor.[8]

    • Inoculate with an overnight culture of the engineered E. coli strain.

    • Grow at 37°C until the initial glucose is depleted.

  • Fed-Batch Phase:

    • Initiate a feed of a concentrated glucose solution to maintain a constant, low growth rate. This prevents the accumulation of inhibitory byproducts like acetate.[8][9]

    • Maintain DO at >30% by cascading agitation and aeration.

    • Control pH at 7.0.

  • Induction:

    • When the cell density reaches a high level (e.g., OD600 of 50-100), induce gene expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter).

    • Reduce the temperature to 25-30°C to improve protein folding and reduce metabolic stress.

  • Production Phase:

    • Continue the fermentation with feeding for another 24-48 hours.

    • Add dodecane (10% v/v) to the fermenter at the time of induction.

Protocol 4: Quantification of this compound

4.1 Sample Preparation:

  • Collect a sample of the fermentation broth containing the dodecane layer.

  • Centrifuge the sample to separate the dodecane, aqueous phase, and cells.

  • Carefully remove the dodecane layer for analysis.

4.2 GC-FID/MS Analysis:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: Use a suitable capillary column, such as a DB-WAX or FFAP column.[1]

  • GC Conditions (Example):

    • Injector temperature: 250°C.

    • Oven program: Start at 80°C, hold for 1 min, ramp at 10°C/min to 240°C, hold for 5 min.[1]

    • Detector temperature (FID): 280°C.

  • Quantification:

    • Prepare a standard curve of this compound in dodecane.

    • Use an internal standard (e.g., isophorone (B1672270) or 1-heptanol) for improved accuracy.

    • Analyze the dodecane extracts and quantify the this compound concentration based on the standard curve.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the microbial production of this compound using state-of-the-art metabolic engineering and fermentation techniques. Yarrowia lipolytica has demonstrated the highest production titers to date, making it a particularly promising host for industrial-scale production. Further optimization of strains, fermentation processes, and product recovery methods will continue to enhance the efficiency and economic viability of microbial this compound synthesis.

References

Application Note: Analytical Validation of Beta-Ionone Quantification in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335) is a naturally occurring terpenoid found in a variety of fruits, vegetables, and flowers, contributing significantly to their characteristic aromas.[1] Beyond its use as a fragrance and flavoring agent, this compound has garnered interest in the scientific community for its potential biological activities, including anti-cancer and anti-inflammatory properties. This has led to further investigation into its mechanisms of action, including its interaction with specific signaling pathways. Accurate and reliable quantification of this compound in complex food matrices is therefore crucial for quality control in the food and beverage industry, as well as for research into its dietary intake and potential health benefits.

This application note provides a detailed protocol for the analytical validation of this compound quantification in various food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it delves into the biological significance of this compound by illustrating its interaction with key signaling pathways.

Data Presentation: Quantitative Validation Parameters

The following table summarizes the key validation parameters for the quantification of this compound in different matrices, compiled from various studies. These parameters are essential for ensuring the reliability and reproducibility of the analytical method.

ParameterWineWaterGeneral Guidance (Typical Values)
Linearity (R²) >0.990.9997[2][3]≥0.995
Limit of Detection (LOD) <1.0 µg/L1.98 µg/L[2][3]Analyte and matrix dependent
Limit of Quantification (LOQ) Not explicitly stated6.53 µg/L[2][3]Typically 3x LOD
Accuracy (Recovery %) Not explicitly stated88%–114%[2][3]80-120%
Precision (RSD %) Not explicitly stated<10%[2][3]≤15%

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the nature of the food matrix.

For Liquid Matrices (e.g., Fruit Juice, Wine):

  • Centrifuge the liquid sample at 4000 rpm for 10 minutes to remove any solid particles.

  • Transfer a 5 mL aliquot of the supernatant to a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • If an internal standard is used, add a known concentration at this stage.

  • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

For Solid and Semi-Solid Matrices (e.g., Fruit Puree, Plant Tissue):

  • Homogenize the sample to ensure uniformity. For solid samples, cryogenic grinding may be necessary to prevent the loss of volatile compounds.

  • Weigh 2 g of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water and vortex for 1 minute to create a slurry.

  • Add 1.5 g of NaCl.

  • If an internal standard is used, add a known concentration.

  • Immediately seal the vial.

For High-Fat Matrices (e.g., Dairy Products):

  • For liquid dairy (e.g., milk), use a 5 mL aliquot directly. For solid/semi-solid dairy (e.g., yogurt, cheese), homogenize and use a 2 g sample mixed with 5 mL of deionized water.

  • Add the sample to a 20 mL headspace vial.

  • Due to the fat content, a defatting step may be necessary for improved extraction efficiency. This can be achieved by adding 2 mL of hexane, vortexing, and then centrifuging to separate the layers. The aqueous layer is then used for analysis.

  • Add 1.5 g of NaCl.

  • Seal the vial for analysis.

HS-SPME Procedure
  • Place the sealed headspace vial in an autosampler tray with an agitator and heater.

  • Incubate the vial at 60°C for 15 minutes with agitation to allow for equilibration of this compound between the sample and the headspace.

  • Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C to extract the volatile compounds.

GC-MS Analysis
  • Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the GC injection port, typically set at 250°C, in splitless mode for 5 minutes.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 4°C/min.

      • Ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound are typically m/z 177, 192, and 136.

Mandatory Visualizations

Signaling Pathways Involving this compound

This compound's biological effects are, in part, mediated through its interaction with specific cellular signaling pathways. Understanding these pathways is crucial for researchers in drug development and life sciences.

Beta_Ionone_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis start Food Matrix (Liquid, Solid, High-Fat) homogenize Homogenization/ Aliquoting start->homogenize add_salt Addition of NaCl & Internal Standard homogenize->add_salt seal_vial Sealing Headspace Vial add_salt->seal_vial incubate Incubation & Equilibration (60°C) seal_vial->incubate extract Headspace Extraction (SPME Fiber) incubate->extract desorb Thermal Desorption in GC Inlet (250°C) extract->desorb separate Chromatographic Separation (GC Column) desorb->separate detect Mass Spectrometric Detection (MS) separate->detect quantify Quantification detect->quantify end Result quantify->end Final Concentration

Figure 1: Experimental workflow for this compound quantification.

OR51E2_Signaling beta_ionone β-Ionone or51e2 OR51E2 (G-protein coupled receptor) beta_ionone->or51e2 binds g_protein G-protein Activation or51e2->g_protein activates ac Adenylate Cyclase g_protein->ac stimulates plc Phospholipase C g_protein->plc activates camp cAMP Increase ac->camp pka PKA Activation camp->pka cellular_response Cellular Responses (e.g., Gene Expression, Cell Proliferation) pka->cellular_response pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Intracellular Ca²⁺ Increase ip3->ca2 induces release dag->cellular_response ca2->cellular_response

Figure 2: this compound activated OR51E2 signaling pathway.

PI3K_AKT_Pathway beta_ionone β-Ionone rtk Receptor Tyrosine Kinase (RTK) beta_ionone->rtk modulates pi3k PI3K rtk->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 akt AKT pip3->akt activates gsk3b GSK-3β akt->gsk3b inhibits apoptosis Apoptosis akt->apoptosis inhibits cell_proliferation Cell Proliferation akt->cell_proliferation promotes gsk3b->cell_proliferation inhibits

Figure 3: this compound's influence on the PI3K/AKT/GSK-3β pathway.

Conclusion

The HS-SPME-GC-MS method described provides a robust and sensitive approach for the quantification of this compound in a variety of food matrices. Proper sample preparation and adherence to validated analytical parameters are essential for obtaining accurate and reliable results. The visualization of this compound's interaction with key signaling pathways underscores its biological importance and provides a valuable resource for researchers in food science, nutrition, and drug development. This comprehensive approach to both the analytical and biological aspects of this compound will aid in advancing our understanding of this important flavor compound.

References

Application Notes and Protocols for Assessing Beta-Ionone's Role in Plant-Insect Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-ionone (B89335) is a volatile apocarotenoid, a breakdown product of β-carotene, that is widely distributed in the flowers, fruits, and vegetables of numerous plant species.[1][2][3] As a volatile organic compound (VOC), it plays a crucial role in the chemical ecology of plants, mediating interactions with a wide range of organisms.[1] In the context of plant-insect interactions, this compound functions as a semiochemical, a signaling molecule that can act as an attractant for some insects and a repellent or deterrent for others.[1][2][3] This dual role makes it a compound of significant interest for developing novel pest management strategies, such as "push-pull" systems in agriculture.[4][5]

These application notes provide a detailed overview of the methodologies used to investigate and quantify the effects of this compound on insect behavior and physiology. The protocols are intended for researchers in chemical ecology, entomology, and plant science, as well as professionals in the development of agrochemicals and pest management solutions.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported quantitative effects of this compound on various insect species, providing a comparative overview of its repellent, attractant, and physiological activities.

Table 1: Behavioral Responses of Insects to this compound
Insect SpeciesOrder: FamilyType of AssayThis compound Concentration/DoseObserved EffectReference
Silverleaf Whitefly (Bemisia tabaci)Hemiptera: AleyrodidaeOviposition Choice0.05, 0.1, 0.5 ng/µLSignificant oviposition deterrence[1][6]
Crucifer Flea Beetle (Phyllotreta cruciferae)Coleoptera: ChrysomelidaeT-shaped OlfactometerNot specifiedRepellent/Movement inhibition[1]
Two-spotted Spider Mite (Tetranychus urticae)Trombidiformes: TetranychidaeChoice BioassayNot specifiedStrong repellent effect[6]
Cabbage Butterfly (Pieris rapae)Lepidoptera: PieridaeNot specifiedEmitted from O. fragransRepellent[1]
Red-legged Earth Mite (Halotydeus destructor)Trombidiformes: PenthaleidaeFeeding ChoiceEmitted from Trifolium spp.Feeding deterrent[1]
Orchid Bee (Euglossa mandibularis)Hymenoptera: ApidaeScent TrapsNot specifiedAttractant (males)[1]
Parasitic Wasp (Microplitis pallidipes)Hymenoptera: BraconidaeY-tube Olfactometer & FieldNot specifiedAttractant (ratio of 2:1 vs control)[7]
Table 2: Binding Affinities of this compound to Insect Odorant-Binding Proteins (OBPs)

Odorant-binding proteins (OBPs) are crucial for an insect's ability to detect volatile compounds. The strength of the interaction between this compound and specific OBPs can be quantified by the dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

Insect SpeciesOdorant-Binding ProteinDissociation Constant (Ki)IC50Reference
Silverleaf Whitefly (Bemisia tabaci)OBP15.15 µM7.35 µM[4][8]
Silverleaf Whitefly (Bemisia tabaci)OBP43.62 µM5.14 µM[4][8]
Scarab Beetle (Hylamorpha elegans)HeleOBP6.9 µM-[9]
Parasitic Wasp (Microplitis pallidipes)MpOBP828.86 µM-[7]
Table 3: Electroantennography (EAG) Responses to this compound

Electroantennography measures the electrical output from an entire insect antenna in response to an odorant, indicating that the insect's olfactory system can detect the compound.

Insect SpeciesSexThis compound DoseObservationReference
Scarab Beetle (Hylamorpha elegans)Male3.0 ngElicited stronger EAG response than in females[9][10]
Scarab Beetle (Hylamorpha elegans)Female3.0 ngElicited a weaker EAG response than in males[9][10]

Experimental Workflows and Signaling

The following diagrams illustrate the overarching experimental logic, the process of olfactory perception, and specific experimental workflows.

G cluster_collection Volatile Analysis cluster_physio Physiological Assessment cluster_behavior Behavioral Assessment Collect Collect Plant Volatiles (e.g., Headspace SPME) Analyze Analyze & Quantify β-ionone (GC-MS) Collect->Analyze Identify β-ionone presence and concentration EAG Electroantennography (EAG) Analyze->EAG Is the insect physiologically capable of detecting it? Olfactometer Olfactometer Assays (Attraction/Repulsion) Analyze->Olfactometer Does it alter insect behavior? OBP OBP Binding Assays Conclusion Conclude Role of β-ionone (e.g., Repellent, Attractant, Feeding Deterrent) OBP->Conclusion Oviposition Oviposition Choice Assays (Deterrence) Feeding Feeding Assays (Deterrence) Feeding->Conclusion

Figure 1. General experimental workflow for assessing this compound's role.

G cluster_env External Environment cluster_antenna Insect Antenna (Sensillum Lymph) cluster_neuron Olfactory Receptor Neuron (ORN) Membrane b_ionone β-ionone (Volatile Molecule) OBP Odorant-Binding Protein (OBP) b_ionone->OBP Binding Complex β-ionone-OBP Complex OBP->Complex OR Odorant Receptor (OR) Complex->OR Transport & Release Signal Signal Transduction (Ion Channel Opening) OR->Signal ActionPotential Action Potential (Signal to Brain) Signal->ActionPotential

Figure 2. Simplified pathway of insect olfactory perception of this compound.

Detailed Experimental Protocols

Protocol 1: Volatile Collection and Analysis by GC-MS

This protocol details the collection of volatiles from plant tissue and their subsequent analysis to identify and quantify this compound. Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free method for this purpose.[1][11][12][13]

Objective: To determine the presence and concentration of this compound emitted by a plant.

Materials:

  • Plant material (leaves, flowers, etc.)

  • SPME device with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[13]

  • Glass vials with PTFE/silicone septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Helium carrier gas (99.999% purity)

  • This compound standard for comparison

  • Internal standard (e.g., dodecane)[14]

Procedure:

  • Sample Preparation:

    • Excise a known weight of fresh plant material (e.g., 1-2 g) and place it into a glass vial.

    • Immediately seal the vial with the septum cap.

    • For herbivore-induced volatiles, infest the plant with insects for a set period (e.g., 24-48 hours) before excising the tissue.[15]

    • Prepare a blank vial (empty) and a vial with a known concentration of the this compound standard for positive identification and calibration.

  • Headspace SPME Collection:

    • Incubate the sealed vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 min) to allow volatiles to accumulate in the headspace.[13]

    • Manually or using an autosampler, pierce the septum with the SPME needle and expose the fiber to the vial's headspace for a defined period (e.g., 20-30 min).[13]

    • After extraction, retract the fiber into the needle.

  • GC-MS Analysis:

    • Immediately insert the SPME needle into the heated injection port (e.g., 250°C) of the GC.[11][16]

    • Desorb the collected volatiles from the fiber onto the GC column.

    • Use a suitable capillary column (e.g., DB-5ms).[11]

    • Set the GC oven temperature program. A typical program might be: hold at 50°C for 5 min, ramp to 180°C at 5°C/min, then ramp to 240°C at 15°C/min, and hold for 15 min.[11]

    • The mass spectrometer should be operated in electron ionization (EI) mode (e.g., at 70 eV) with a scan range of m/z 40-500.[16]

  • Data Analysis:

    • Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum to that of the pure standard.

    • Quantify the amount of this compound by comparing its peak area to a calibration curve generated from the standards, often normalized using an internal standard.[14]

A 1. Place Plant Material in Sealed Vial B 2. Incubate to Create Headspace A->B C 3. Expose SPME Fiber to Headspace B->C D 4. Inject Fiber into GC-MS (Thermal Desorption) C->D E 5. Separation in GC Column D->E F 6. Detection & Identification by Mass Spectrometer E->F G 7. Compare to Standard & Quantify F->G A 1. Excise & Prepare Insect Antenna B 2. Mount Antenna on Electrodes A->B C 3. Place in Continuous Air Stream B->C D 4. Deliver Stimulus Puff (β-ionone or Control) C->D D->C E 5. Amplify & Record Voltage Signal D->E F 6. Analyze Waveform (Measure Amplitude) E->F

References

Application Notes and Protocols: β-Ionone in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-ionone is a naturally occurring terpenoid found in a variety of fruits, flowers, and vegetables, including raspberries, violets, and carrots.[1] It is a key contributor to the characteristic aroma of many of these natural products and is widely utilized in the flavor and fragrance industries for its distinct woody, floral, and fruity scent profile.[2][3] Beyond its sensory properties, β-ionone has garnered significant interest for its diverse biological activities, including potential anticancer and chemopreventive effects, making it a molecule of interest for drug development professionals.[4][5]

These application notes provide a comprehensive overview of the use of β-ionone in flavor and fragrance research, including its sensory characteristics, recommended applications, and detailed experimental protocols for its analysis and evaluation.

Data Presentation

Table 1: Physicochemical and Sensory Properties of β-Ionone
PropertyValueReference
Chemical Formula C₁₃H₂₀O[2]
Molecular Weight 192.30 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Woody, floral (violet, rose), fruity (raspberry, berry), sweet, powdery[3][6][7][8]
Odor Threshold in Water 0.007 µg/L[9]
Odor Threshold in Air 0.007 ppb (56 ng/m³)[10]
Solubility Soluble in alcohol and oils; slightly soluble in water[2]
Table 2: Recommended Usage Levels of β-Ionone in Flavor Applications
Flavor TypeRecommended Concentration (ppm in finished product)Reference
Blackberry~600[11]
Blackcurrant~100[11][12]
Blueberry~80[11][12]
Cranberry (fresh)~20[11][12]
RaspberryNot specified, but a key component[10][13]
TeaHigh Odor Activity Value[1]
Various fruit flavors (apricot, peach, strawberry)Important substance for imitation[14]

Experimental Protocols

Protocol 1: Synthesis of β-Ionone from Citral (B94496) and Acetone (B3395972)

This protocol describes the two-step synthesis of β-ionone via an aldol (B89426) condensation to form pseudoionone (B86502), followed by an acid-catalyzed cyclization.[2][15]

Step 1: Synthesis of Pseudoionone

  • Reaction Setup: In a reaction flask equipped with a stirrer and a water bath, combine acetone and a 41% aqueous solution of sodium hydroxide.[2]

  • Addition of Citral: While stirring at room temperature, slowly add citral to the mixture.[2]

  • Reaction: Heat the mixture to 40°C using the water bath and continue stirring for 1.5 hours.[2] Monitor the reaction progress using gas chromatography (GC) to ensure the conversion of citral.

  • Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., acetic acid) to a pH of 6.0-6.5.[12] Allow the layers to separate and remove the aqueous layer.

  • Purification: Recover the acetone under normal pressure. The remaining organic layer contains the crude pseudoionone, which can be purified by vacuum distillation.[12]

Step 2: Cyclization of Pseudoionone to β-Ionone

  • Reaction Setup: In a separate reaction vessel, prepare a solution of concentrated sulfuric acid. To control the exothermic reaction, dry ice can be added to the reaction system.[11]

  • Addition of Pseudoionone: Slowly add the purified pseudoionone to the acidic solution while maintaining a low temperature.

  • Reaction: The cyclization reaction is typically rapid. The use of concentrated sulfuric acid favors the formation of β-ionone.[15]

  • Workup: After the reaction is complete, quench the reaction by pouring the mixture over ice water.

  • Extraction and Purification: Extract the β-ionone with a suitable organic solvent (e.g., toluene). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude β-ionone can be further purified by vacuum distillation, collecting the fraction at 85-89°C/1mmHg.[4]

Protocol 2: Sensory Evaluation of β-Ionone in a Beverage Matrix

This protocol outlines a method for determining the sensory profile and consumer acceptance of β-ionone in a model beverage.

  • Panelist Selection and Training: Recruit a panel of trained sensory assessors (typically 8-12 individuals) who are familiar with descriptive analysis techniques.[16] Train the panelists on the specific aroma and flavor attributes associated with β-ionone (e.g., woody, floral, raspberry, sweet, bitter).

  • Sample Preparation: Prepare a base beverage solution (e.g., sweetened water or a simple fruit juice base). Create a series of samples with varying concentrations of β-ionone, including a control with no added β-ionone. The concentrations should span the range from sub-threshold to clearly perceptible levels (e.g., 0.01, 0.1, 1, 10 ppm).

  • Evaluation Procedure:

    • Present the samples to the panelists in a randomized and blind fashion. Use standardized tasting glasses covered with watch glasses to minimize aroma loss.[17]

    • Instruct panelists to first evaluate the aroma (orthonasal perception) and then the flavor (retronasal perception and taste).

    • Provide panelists with a scorecard containing a list of relevant descriptors. Panelists should rate the intensity of each attribute on a structured scale (e.g., a 10-point scale).

    • Include an overall liking or acceptance question to gauge consumer preference.

    • Provide water and unsalted crackers for palate cleansing between samples.

  • Data Analysis: Analyze the intensity ratings for each attribute using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples. Analyze the consumer preference data to understand the impact of β-ionone concentration on liking.

Protocol 3: Quantification of β-Ionone in a Food Matrix using Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the quantitative analysis of β-ionone in a complex food matrix, such as raspberry puree.[18][19]

  • Sample Preparation:

    • Homogenize the food sample.

    • Place a known amount of the homogenized sample (e.g., 2-5 g) into a headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., deuterated β-ionone or another compound with similar chemical properties not present in the sample).

    • Optionally, add a saturated salt solution to increase the volatility of the analytes.[18]

  • HS-SPME Procedure:

    • Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot injection port of the GC.

    • Separate the compounds on a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program that allows for good separation of β-ionone from other matrix components.

    • Identify β-ionone based on its retention time and mass spectrum (characteristic ions).

    • Quantify β-ionone by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of β-ionone.

Protocol 4: In Vitro Assessment of β-Ionone's Anticancer Activity using the MTT Assay

This protocol describes a colorimetric assay to assess the effect of β-ionone on the proliferation of cancer cells.[6][9][20]

  • Cell Culture: Culture a relevant cancer cell line (e.g., prostate cancer cells, as β-ionone is known to interact with OR51E2 which is expressed in these cells) in appropriate media and conditions (37°C, 5% CO₂).

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment with β-Ionone: Prepare a stock solution of β-ionone in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of β-ionone. Include a vehicle control (medium with the same concentration of DMSO without β-ionone).

  • Incubation: Incubate the cells with β-ionone for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of β-ionone relative to the vehicle control. Determine the IC₅₀ value (the concentration of β-ionone that inhibits cell growth by 50%) by plotting a dose-response curve.

Mandatory Visualizations

G β-Ionone Synthesis Workflow cluster_0 Step 1: Pseudoionone Synthesis cluster_1 Step 2: β-Ionone Synthesis Citral Citral Condensation Aldol Condensation Citral->Condensation Acetone Acetone Acetone->Condensation Base Base (NaOH) Base->Condensation Pseudoionone Pseudoionone Condensation->Pseudoionone Pseudoionone_c Pseudoionone Cyclization Cyclization Pseudoionone_c->Cyclization Acid Acid (H₂SO₄) Acid->Cyclization Beta_Ionone β-Ionone Cyclization->Beta_Ionone

Caption: Workflow for the two-step synthesis of β-ionone.

G Sensory Evaluation Workflow start Start panel Panelist Selection & Training start->panel sample_prep Sample Preparation (β-Ionone in Matrix) panel->sample_prep evaluation Sensory Evaluation (Blinded & Randomized) sample_prep->evaluation data_collection Data Collection (Intensity Ratings) evaluation->data_collection data_analysis Statistical Analysis (ANOVA) data_collection->data_analysis results Results & Interpretation data_analysis->results end End results->end

Caption: General workflow for sensory evaluation of β-ionone.

G β-Ionone Induced Signaling Pathway via OR51E2 beta_ionone β-Ionone or51e2 OR51E2 (Olfactory Receptor) beta_ionone->or51e2 binds g_protein G-protein or51e2->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates erk ERK1/2 pka->erk activates akt AKT pka->akt activates proliferation Cell Proliferation erk->proliferation migration Cell Migration erk->migration akt->proliferation akt->migration apoptosis Inhibition of Apoptosis akt->apoptosis

Caption: Simplified signaling pathway of β-ionone via OR51E2.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing β-Ionone Production in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of β-ionone yield in Saccharomyces cerevisiae. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical reported yields of β-ionone in engineered Saccharomyces cerevisiae?

A1: Reported β-ionone titers in engineered S. cerevisiae vary significantly depending on the strain, genetic modifications, and cultivation conditions. Early engineering efforts resulted in titers ranging from 0.2 to 5 mg/L.[1][2] More recent and advanced metabolic engineering strategies have achieved significantly higher yields, with some studies reporting up to 33 mg/L in shake flask cultures and even 180 mg/L in two-phase fermentations.[1][3][4]

Q2: What are the key precursor pathways for β-ionone synthesis in yeast?

A2: The primary precursor for β-ionone is β-carotene, which is synthesized via the mevalonate (B85504) (MVA) pathway in Saccharomyces cerevisiae. This pathway produces the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then converted to geranylgeranyl pyrophosphate (GGPP), the direct precursor for the carotenoid biosynthesis pathway, which is not native to yeast and must be introduced through heterologous gene expression.

Q3: Is β-ionone toxic to Saccharomyces cerevisiae?

A3: Yes, β-ionone can be toxic to S. cerevisiae, which can limit achievable titers. Low concentrations of β-ionone have been shown to inhibit yeast growth. For example, 10 mg/L can inhibit the growth rate by 20%, and 50 mg/L can completely halt growth. This toxicity is a critical consideration in process development and strain engineering.

Troubleshooting Guide

Below are common issues encountered when trying to improve β-ionone yield, along with potential causes and recommended solutions.

IssuePotential CausesRecommended Troubleshooting Steps
Low or no β-ionone production, but the yeast grows well. - Inefficient expression or activity of the carotenoid cleavage dioxygenase (CCD) enzyme. - Suboptimal localization of the CCD enzyme relative to its β-carotene substrate.- Verify CCD Gene Expression: Confirm the transcription and translation of your CCD gene (e.g., PhCCD1) using RT-qPCR and Western blotting. - Optimize Codon Usage: Ensure the codon usage of the heterologous CCD gene is optimized for S. cerevisiae. - Enzyme Localization: Consider fusing the CCD enzyme with membrane-targeting peptides to co-locate it with the membrane-bound β-carotene.[1][4]
Low yield of β-ionone and accumulation of orange/red pigment (β-carotene). - Insufficient activity of the carotenoid cleavage dioxygenase (CCD) to convert the available β-carotene. - The rate of β-carotene synthesis exceeds the conversion rate to β-ionone.- Increase CCD Gene Copy Number: Integrate additional copies of the CCD expression cassette into the yeast genome.[5] - Use Stronger Promoters: Drive the expression of the CCD gene with strong constitutive promoters (e.g., TEF1, PGK1, TDH3).[5] - Investigate Enzyme Kinetics: Characterize the specific activity of your chosen CCD enzyme to ensure it is not a rate-limiting step.
Low overall product yield (both β-carotene and β-ionone). - Limited precursor supply from the native mevalonate (MVA) pathway. - Inefficient heterologous carotenoid biosynthesis pathway.- Overexpress Key MVA Pathway Genes: Upregulate the expression of rate-limiting enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1).[1][3][4] - Balance Carotenogenic Gene Expression: Fine-tune the expression levels of the heterologous carotenogenic genes (crtE, crtYB, crtI) to avoid metabolic burden and intermediate accumulation.[1][3][4]
Strain instability or loss of production over time. - Use of high-copy number plasmids for gene expression, which can be unstable. - Recombination events leading to the loss of integrated gene cassettes.- Genomic Integration: Integrate all heterologous gene expression cassettes into the yeast genome for greater stability. CRISPR/Cas9 is an effective tool for this.[1][4] - Avoid Repetitive Sequences: When integrating multiple copies, use different promoters and terminators to reduce the risk of homologous recombination.
Poor cell growth and viability during fermentation. - Toxicity of β-ionone or other metabolic byproducts. - High metabolic burden from the expression of numerous heterologous genes.- In Situ Product Removal: Implement a two-phase fermentation system using an organic solvent (e.g., dodecane) to extract β-ionone from the culture medium as it is produced, reducing its toxic effects.[6] - Optimize Fermentation Conditions: Adjust parameters such as temperature, pH, and aeration to improve cell robustness. - Promoter Engineering: Use inducible promoters to separate the growth phase from the production phase, reducing the metabolic load during growth.

Quantitative Data Summary

The following tables summarize key quantitative data from metabolic engineering studies aimed at improving β-ionone and its precursor, β-carotene, in S. cerevisiae.

Table 1: β-Carotene Production in Engineered S. cerevisiae

Strain/ModificationTotal Carotenoids (mg/gDCW)Key Genetic ChangesReference
Single-copy carotenogenic genes4Integration of CrtE, CrtYB, and CrtI[1][3][4]
Fine-tuned gene expression16Optimization of carotenogenic gene expression levels[1][3][4]
Alleviated MVA bottleneck32Overexpression of truncated HMG-CoA reductase (tHMG1)[1][3][4]

Table 2: β-Ionone Production in Engineered S. cerevisiae

Strain/Modificationβ-Ionone Titer (mg/L)Cultivation ConditionsKey Genetic ChangesReference
Early attempts0.2 - 5Shake flask / BioreactorExpression of carotenogenic genes and a CCD[1][2]
High β-carotene precursor strain18.2Shake flaskHigh β-carotene producer + fyn-PhCCD1[1]
Increased fyn-PhCCD1 gene dosage33Shake flaskHigh β-carotene producer + multiple copies of fyn-PhCCD1[1][3]
Two-phase fermentation180Shake flask with organic phaseβ-carotene hyperproducer strain[1][2]

Experimental Protocols

Protocol 1: Genomic Integration of Heterologous Genes using CRISPR/Cas9

This protocol provides a general workflow for integrating a gene expression cassette into the S. cerevisiae genome.

  • Design Guide RNA (gRNA): Identify a 20-bp target site in the yeast genome for integration. The target should be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

  • Construct Donor DNA: Prepare a linear DNA fragment containing the gene expression cassette (promoter, gene of interest, terminator) flanked by 50-60 bp homology arms that are homologous to the regions upstream and downstream of the genomic target site.

  • Prepare Cas9/gRNA Expression Plasmid: Clone the designed gRNA into a yeast expression plasmid that also constitutively expresses the Cas9 nuclease.

  • Yeast Transformation: Co-transform the Cas9/gRNA plasmid and the linear donor DNA into competent S. cerevisiae cells using the lithium acetate (B1210297)/polyethylene glycol (LiAc/PEG) method.

  • Selection and Screening: Plate the transformed cells on selective medium to isolate transformants. Screen colonies by colony PCR using primers that bind outside the integration site and within the cassette to verify correct integration.

  • Sequence Verification: Sequence the PCR product from positive colonies to confirm the correct and seamless integration of the expression cassette.

Protocol 2: Quantification of β-Ionone using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of β-ionone from a yeast culture.

  • Sample Preparation: Take a known volume of yeast culture (e.g., 1 mL). If using a two-phase system, separate the organic layer (e.g., dodecane) for analysis. For aqueous cultures, perform a liquid-liquid extraction.

  • Extraction (for aqueous cultures):

    • Add an equal volume of an organic solvent (e.g., ethyl acetate or hexane) to the culture sample.

    • Add an internal standard (e.g., α-ionone) of a known concentration.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the phases.

    • Carefully collect the upper organic phase containing β-ionone.

  • Dehydration: Pass the organic extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the dried extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set up a temperature gradient for the oven to separate the compounds (e.g., start at 60°C, ramp to 250°C).

    • Operate the mass spectrometer in scan mode to identify β-ionone based on its retention time and mass spectrum.

  • Quantification: Create a standard curve using known concentrations of a β-ionone standard. Quantify the β-ionone in the sample by comparing its peak area to the standard curve and normalizing to the internal standard.

Visualizations

Beta_Ionone_Pathway cluster_mva Mevalonate (MVA) Pathway (Native) cluster_carotenoid Carotenoid Pathway (Heterologous) cluster_final Final Product Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 ( bottleneck ) IPP_DMAPP IPP & DMAPP Mevalonate->IPP_DMAPP GPP GPP IPP_DMAPP->GPP FPP FPP GPP->FPP GGPP GGPP FPP->GGPP crtE Phytoene Phytoene GGPP->Phytoene crtYB Lycopene Lycopene Phytoene->Lycopene crtI BetaCarotene β-Carotene Lycopene->BetaCarotene crtYB BetaIonone β-Ionone BetaCarotene->BetaIonone CCD1

Caption: Metabolic pathway for β-ionone production in engineered S. cerevisiae.

Troubleshooting_Workflow Start Low β-Ionone Yield CheckGrowth Is cell growth normal? Start->CheckGrowth CheckColor Is the cell pellet orange/red? CheckGrowth->CheckColor Yes TroubleshootGrowth Troubleshoot Growth: - Reduce toxicity (two-phase) - Optimize media/conditions - Reduce metabolic load CheckGrowth->TroubleshootGrowth No TroubleshootCCD Troubleshoot CCD Step: - Increase CCD expression - Check enzyme activity - Improve enzyme localization CheckColor->TroubleshootCCD Yes (β-carotene accumulates) TroubleshootPrecursor Troubleshoot Precursor Supply: - Overexpress MVA pathway genes (tHMG1) - Balance carotenoid gene expression CheckColor->TroubleshootPrecursor No (low precursor) End Yield Improved TroubleshootGrowth->End TroubleshootCCD->End TroubleshootPrecursor->End

Caption: A logical workflow for troubleshooting low β-ionone yield.

References

Technical Support Center: Optimization of β-Ionone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of β-ionone extraction from complex matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting β-ionone from complex matrices?

A1: The primary methods for β-ionone extraction include Steam Distillation (SD), Liquid-Liquid Extraction (LLE) or Solvent Extraction (SE), Supercritical Fluid Extraction (SFE), and Headspace Solid-Phase Microextraction (HS-SPME). The choice of method depends on the matrix, the desired purity of the extract, the scale of the extraction, and the intended application. Traditional methods like maceration and distillation are effective for heat-sensitive and volatile compounds but can be time and energy-consuming.[1] Modern techniques such as SFE are more efficient and environmentally friendly but may require a larger initial investment.[1][2]

Q2: Why is my β-ionone yield consistently low?

A2: Low recovery rates are a common challenge in the extraction of β-ionone from various plant species due to the complexity of the mixtures.[3] Several factors can contribute to low yields, including:

  • Improper sample preparation: The particle size of the plant material can significantly impact extraction efficiency.

  • Suboptimal extraction parameters: Time, temperature, and solvent choice are critical variables.

  • Degradation of β-ionone: Thermal degradation can occur at high temperatures.[4]

  • Inefficient separation from the extraction solvent: This can lead to loss of the target compound during downstream processing.

Q3: Can the choice of solvent affect the extraction efficiency of β-ionone?

A3: Absolutely. The polarity of the extraction solvent is a critical factor.[5] For liquid-liquid extraction of β-ionone from aqueous solutions like fermentation broths, solvents such as 2-methyl-2-butanol, methyl isobutyl ketone, 1-pentanol, 1-octanol, myrcene, and n-decane have been identified as effective.[6][7]

Q4: Is it possible to selectively extract β-ionone?

A4: Supercritical Fluid Extraction (SFE) with CO2 offers a high degree of selectivity. By manipulating the pressure and temperature, it's possible to target specific compounds. For instance, volatile oils can be extracted at lower pressures, while lipids can be removed at higher pressures.[4]

Troubleshooting Guides

Issue 1: Low β-Ionone Yield

Problem: The final yield of β-ionone is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Extraction - Particle Size: For solid matrices, ensure the material is adequately ground to increase surface area. - Extraction Time: Extend the extraction time to ensure complete recovery. - Solvent-to-Sample Ratio: Increase the solvent-to-sample ratio.
Thermal Degradation - Temperature Control: For methods involving heat (e.g., Steam Distillation, SFE), carefully control the temperature to prevent degradation of β-ionone.[4] - Alternative Methods: Consider non-thermal methods or methods that use lower temperatures, such as SFE at moderate temperatures.
Suboptimal Solvent - Solvent Selection: For LLE, ensure the chosen solvent has a high partition coefficient for β-ionone. - pH Adjustment: The pH of the sample can influence the solubility and extraction of β-ionone.
Losses During Solvent Removal - Evaporation Conditions: Use a rotary evaporator under vacuum at a low temperature to remove the solvent. - Condenser Efficiency: Ensure the condenser is sufficiently cold to prevent the loss of volatile β-ionone.
Issue 2: Co-extraction of Impurities

Problem: The final β-ionone extract is contaminated with other compounds from the matrix.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Non-selective Extraction Method - Method Selection: SFE offers higher selectivity compared to traditional solvent extraction.[4] - Fractional Distillation: For steam-distilled oils, consider fractional distillation to separate β-ionone from other components.
Inappropriate Solvent - Solvent Polarity: Choose a solvent with a polarity that is more selective for β-ionone over the impurities.
Insufficient Washing Steps - Solid-Phase Extraction (SPE) Cleanup: Use an SPE cartridge to clean up the crude extract before final analysis.
Issue 3: Poor Reproducibility in HS-SPME Analysis

Problem: Inconsistent results are obtained between replicate analyses using HS-SPME.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Extraction Time and Temperature - Automated System: Use an autosampler for precise control over extraction time and temperature. - Equilibration Time: Ensure a sufficient equilibration time for the sample to reach a stable temperature before exposing the fiber.
Fiber Contamination or Degradation - Fiber Conditioning: Properly condition the fiber before the first use and between analyses to remove any residual compounds. - Fiber Inspection: Regularly inspect the fiber for damage or coating stripping.
Matrix Effects - Internal Standard: Use a suitable internal standard to compensate for variations in extraction efficiency due to matrix effects. - Sample Dilution: Dilute the sample to minimize matrix effects.

Comparison of Extraction Methods

The following table provides a general comparison of the most common methods for β-ionone extraction. The efficiency and optimal parameters can vary significantly depending on the specific matrix.

Parameter Steam Distillation (SD) Liquid-Liquid Extraction (LLE) Supercritical Fluid Extraction (SFE) HS-Solid-Phase Microextraction (HS-SPME)
Principle Co-distillation of volatile compounds with steam.Partitioning of the solute between two immiscible liquid phases.Extraction using a supercritical fluid (typically CO2) as the solvent.Adsorption of volatile compounds from the headspace onto a coated fiber.
Typical Yield 0.1 - 5% (w/w) for essential oils, matrix-dependent.[8][9]Highly variable, dependent on partition coefficient and solvent-to-feed ratio.0.2 - 5% (w/w), dependent on matrix and SFE parameters.[10][11]Analytical technique, not for preparative scale yields.
Selectivity ModerateLow to moderateHighHigh
Solvent Usage WaterOrganic solventsSupercritical CO2 (often with a co-solvent)Solvent-free
Temperature ~100°CTypically ambient31 - 80°C40 - 80°C
Advantages Low cost, well-established.Simple, scalable.High selectivity, "green" solvent, tunable parameters.[4]Fast, sensitive, solvent-free, ideal for screening.[5]
Disadvantages High temperature can cause degradation, not suitable for thermolabile compounds.[4]Use of potentially toxic organic solvents, can be non-selective.High initial equipment cost.Not suitable for preparative scale, matrix effects can be significant.

Experimental Protocols

Protocol 1: Steam Distillation for β-Ionone Rich Essential Oil

This protocol is a general guideline for extracting β-ionone rich essential oil from plant material.

  • Sample Preparation: Coarsely grind the dried plant material to increase the surface area for extraction.

  • Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator, a distillation flask for the plant material, a condenser, and a collection vessel (e.g., a separatory funnel).

  • Distillation:

    • Place the ground plant material into the distillation flask.

    • Pass steam from the generator through the plant material. The steam will vaporize the volatile compounds, including β-ionone. Maintain the steam temperature at approximately 100°C.

    • Continue the distillation for 2-4 hours, or until no more oil is observed in the condensate.

  • Collection and Separation:

    • Collect the distillate, which is a mixture of water and essential oil, in the separatory funnel.

    • Allow the mixture to stand until two distinct layers form. The essential oil layer will typically be the upper layer.

    • Carefully separate the essential oil from the aqueous layer (hydrosol).

  • Drying and Storage: Dry the essential oil over anhydrous sodium sulfate (B86663) and store it in a sealed, dark glass vial at a low temperature.

Protocol 2: Liquid-Liquid Extraction of β-Ionone from an Aqueous Matrix

This protocol is suitable for extracting β-ionone from a liquid matrix such as a fermentation broth.

  • Solvent Selection: Choose an appropriate water-immiscible organic solvent. Dodecane is a common choice for in-situ extraction from fermentation broths.[6]

  • pH Adjustment: Adjust the pH of the aqueous sample to optimize the partitioning of β-ionone into the organic phase. A pH of 9 has been shown to be effective in some cases.[12]

  • Extraction:

    • In a separatory funnel, combine the aqueous sample with the organic solvent. A typical starting ratio is 1:1 (v/v).

    • Shake the funnel vigorously for several minutes to ensure thorough mixing and mass transfer.

    • Allow the layers to separate.

  • Separation: Carefully drain the lower aqueous layer. Collect the upper organic layer containing the extracted β-ionone.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure and at a low temperature to obtain the crude β-ionone extract.

Protocol 3: Supercritical Fluid Extraction (SFE) of β-Ionone

This protocol provides a general framework for SFE of β-ionone. Optimal parameters will vary with the matrix.

  • Sample Preparation: Dry and grind the plant material to a consistent particle size.

  • SFE System Setup:

    • Load the ground material into the extraction vessel.

    • Set the desired extraction temperature (e.g., 40-60°C) and pressure (e.g., 100-300 bar).[13][14]

    • If necessary, add a co-solvent such as ethanol (B145695) to the CO2 stream to modify the polarity.

  • Extraction:

    • Pump supercritical CO2 through the extraction vessel. The β-ionone will dissolve in the supercritical fluid.

    • The extraction time will depend on the flow rate and the matrix, typically ranging from 1 to 4 hours.

  • Collection:

    • Pass the CO2-extract mixture into a separator at a lower pressure and temperature.

    • The decrease in pressure and temperature reduces the solvating power of the CO2, causing the β-ionone to precipitate and be collected.

  • Post-processing: The collected extract can be further purified if necessary.

Protocol 4: Headspace Solid-Phase Microextraction (HS-SPME) for β-Ionone Analysis

This is an analytical protocol for the quantification of β-ionone.

  • Sample Preparation: Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.[15]

  • Incubation/Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a set period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.[16]

  • Extraction:

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 30-60 minutes) while maintaining the temperature.[15]

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph (GC) for thermal desorption (e.g., at 250°C for 2-5 minutes).

    • Analyze the desorbed compounds using a GC coupled with a mass spectrometer (MS) or a flame ionization detector (FID).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Complex Matrix (e.g., Plant Material) prep Grinding / Homogenization start->prep sd Steam Distillation prep->sd Choose Method lle Liquid-Liquid Extraction prep->lle Choose Method sfe Supercritical Fluid Extraction prep->sfe Choose Method spme HS-SPME (Analytical) prep->spme Choose Method separation Phase Separation / Solvent Removal sd->separation lle->separation sfe->separation analysis GC-MS / HPLC Analysis spme->analysis purification Purification (e.g., Chromatography) separation->purification purification->analysis end Pure β-ionone / Quantitative Data analysis->end

Caption: General experimental workflow for β-ionone extraction and analysis.

troubleshooting_low_yield cluster_extraction_params Extraction Parameters cluster_prep_params Sample Preparation cluster_post_processing Post-Processing start Low β-ionone Yield time Increase Extraction Time start->time Possible Causes temp Optimize Temperature (Avoid Degradation) start->temp Possible Causes solvent Check Solvent Choice & pH start->solvent Possible Causes ratio Increase Solvent/Sample Ratio start->ratio Possible Causes particle_size Reduce Particle Size start->particle_size Possible Causes evaporation Optimize Evaporation (Low Temp, High Vacuum) start->evaporation Possible Causes condensation Ensure Efficient Condensation start->condensation Possible Causes solution Improved Yield time->solution Solutions temp->solution Solutions solvent->solution Solutions ratio->solution Solutions particle_size->solution Solutions evaporation->solution Solutions condensation->solution Solutions

Caption: Troubleshooting logic for low β-ionone extraction yield.

References

stability of beta-ionone under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of beta-ionone (B89335) under various experimental conditions. The following question-and-answer-based guides address common issues to ensure the integrity of your experiments and products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, with a recommended temperature between 2–8 °C.[1][2] It should be kept in a tightly closed original container, protected from light and sources of ignition.[2][3] The shelf life is at least 24 months under these conditions in an unopened original package.[4]

Q2: How stable is this compound at normal room temperature and pressure?

A2: this compound is considered stable under normal temperatures and pressures.[3][5] However, prolonged exposure to ambient conditions, especially with exposure to light and air, can lead to degradation. For routine laboratory use, it is advisable to minimize the time the compound is kept outside of recommended storage conditions.

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2][3] Contact with these substances can lead to vigorous or violent reactions and should be avoided.[1] It is also incompatible with strong reducing agents.[5]

Q4: My this compound solution has turned yellow. What does this indicate?

A4: Pure this compound is a colorless to light yellow liquid.[6] A noticeable change to a deeper yellow or straw color could indicate degradation or oxidation, especially if the sample has been exposed to heat, light, or air. It is recommended to verify the purity of the sample using analytical methods like GC-MS if degradation is suspected.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Action(s)
Unexpected peaks in GC/HPLC analysis. Degradation of this compound due to improper storage or handling (exposure to light, heat, oxygen).1. Confirm the identity of new peaks using Mass Spectrometry (MS). Common degradation products include this compound epoxide and various oxidation products.[7] 2. Prepare a fresh standard from a properly stored stock solution and re-run the analysis. 3. Review storage and handling procedures to prevent future degradation.
Low assay value or concentration. Isomerization or degradation. Exposure to UV light can cause isomerization and bond scission.[8][9] Reactive oxygen species (ROS) can also degrade this compound.[10]1. Protect all solutions from direct light using amber vials or by wrapping containers in aluminum foil. 2. Degas solvents to minimize dissolved oxygen. 3. If working with systems that generate radicals (e.g., UV/chlorination, Fenton reaction), be aware that this compound degradation will be accelerated.[8][9]
Inconsistent results between experiments. Instability in solution; variable environmental conditions.1. Prepare fresh solutions for each experiment. 2. Standardize experimental conditions, including temperature, pH, and light exposure. 3. Use an internal standard for chromatographic analyses to correct for variations.

Experimental Protocols & Data

Protocol: Stability Assessment of this compound by HPLC-UV

This protocol outlines a general method for assessing the stability of this compound under specific stress conditions (e.g., heat, light, pH).

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) to a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Thermal Stress: Aliquot the stock solution into sealed vials and place them in a calibrated oven at a specified temperature (e.g., 60°C).

    • Photolytic Stress: Expose an aliquot of the stock solution in a photostability chamber to a controlled light source (e.g., UV lamp).

    • pH Stress: Adjust the pH of an aqueous solution of this compound using dilute HCl or NaOH.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis (HPLC-UV):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~294 nm (this compound's UV maximum).

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial (time 0) sample.

Summary of Degradation Factors

The stability of this compound is influenced by several key factors. The table below summarizes these effects.

Condition Effect on this compound Notes & Key Degradation Products
UV Light Promotes degradation and isomerization.[8][9]Leads to bond scission and the formation of various byproducts.[8][9]
Oxidizing Agents / ROS Causes oxidative degradation.[1][3][10]Can lead to the formation of this compound epoxide.[7] Reaction with hydroxyl radicals (OH) and ozone (O3) yields products like glyoxal (B1671930) and methylglyoxal.[11][12]
High Temperature Accelerates degradation.Thermal processing in the presence of oxygen is a known method to induce carotenoid degradation to form this compound, but excessive heat will further degrade it.
Acidic/Basic pH Can catalyze degradation. Acidic pH was found to be favorable for degradation during UV-chlorination processes.[8]Incompatible with strong acids and bases.[2]

Visual Guides

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution prep_samples Aliquot into Vials prep_stock->prep_samples stress_heat Thermal Stress prep_samples->stress_heat Apply Stress stress_light Photolytic Stress prep_samples->stress_light Apply Stress stress_ph pH Stress prep_samples->stress_ph Apply Stress sampling Sample at Time Points stress_heat->sampling stress_light->sampling stress_ph->sampling hplc HPLC-UV Analysis sampling->hplc quantify Quantify Peak Area hplc->quantify report Calculate % Degradation quantify->report

Workflow for this compound Stability Assessment.
Key Factors Influencing this compound Degradation

This diagram shows the primary experimental conditions that can lead to the degradation of this compound.

G cluster_factors cluster_products center_node This compound degradation Degradation Products (e.g., Epoxides, Isomers) center_node->degradation light UV Light / Photons light->center_node heat Excess Heat heat->center_node oxygen Oxidizing Agents (O₂, O₃, Radicals) oxygen->center_node ph Extreme pH (Strong Acids/Bases) ph->center_node

Primary Factors Causing this compound Degradation.

References

minimizing degradation of beta-ionone during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-ionone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of β-ionone during sample preparation and analysis, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause β-ionone degradation?

A1: β-Ionone is a volatile organic compound that is susceptible to degradation from several factors, including:

  • Heat: High temperatures can lead to the thermal degradation of β-ionone.[1][2]

  • Light: Exposure to light, particularly UV light, can cause significant photodegradation.[3][4]

  • Oxygen: As an unsaturated ketone, β-ionone is prone to oxidation, especially in the presence of oxygen and heat.[1][5]

  • Enzymatic Activity: In biological matrices, enzymes such as carotenoid cleavage dioxygenases (CCDs) can be involved in both the formation and potential further metabolism of β-ionone.[6][7]

  • pH: The stability of β-ionone can be influenced by the pH of the medium, with some extraction methods being optimized at a specific pH.[8][9]

  • Presence of Oxidizing Agents: Strong oxidizing agents can readily degrade β-ionone.[10][11]

Q2: How should I store my samples and standards to prevent β-ionone degradation?

A2: To ensure the stability of your samples and β-ionone standards, it is recommended to:

  • Store samples and standards in amber glass vials to protect them from light.

  • Keep them at a low temperature, preferably at -20°C or -80°C for long-term storage.

  • Purge the vials with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.

  • For standard solutions, use a solvent that promotes stability and is compatible with your analytical method.

Q3: What are the common degradation products of β-ionone I should be aware of?

A3: During sample preparation and analysis, β-ionone can degrade into several byproducts. Being aware of these can help in identifying potential issues with your methodology. Common degradation products include:

  • Oxidation Products: 3-oxo-β-ionone and other hydroxylated metabolites have been identified as products of β-ionone metabolism and potential degradation.[5]

  • Isomerization Products: UV light can induce the isomerization of β-ionone.[3][4]

  • Cleavage Products: Under certain conditions, such as UV/chlorination, β-ionone can degrade into smaller molecules like β-cyclocitral.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of β-ionone.

Low Recovery of β-Ionone
Potential Cause Troubleshooting Steps
Degradation during extraction Optimize extraction parameters. For Headspace Solid-Phase Microextraction (HS-SPME), use a DVB/CAR/PDMS fiber and optimize extraction time and temperature (e.g., 80°C for 30 minutes for sweet potato).[12] For Liquid-Liquid Extraction (LLE), optimize extraction time (e.g., 8 minutes for water samples) and pH (e.g., pH 9 for water samples).[8][9] Consider using solvents like dodecane (B42187) for in-situ extraction from fermentation broths.[13][14]
Inefficient extraction Ensure the chosen solvent is appropriate for your sample matrix and β-ionone's polarity. For LLE, perform multiple extractions with smaller volumes of solvent. For SPME, ensure the fiber is properly conditioned and has not exceeded its lifespan.
Loss during solvent evaporation If a solvent evaporation step is necessary, perform it at a low temperature under a gentle stream of nitrogen. Avoid complete dryness, as this can lead to the loss of volatile compounds.
Adsorption to labware Use deactivated glass vials and inserts to prevent the adsorption of β-ionone onto active sites on the glass surface.
Matrix effects The sample matrix can interfere with extraction efficiency. For instance, the presence of sodium chloride has been found to have a negative effect on the extraction of β-ionone from raspberry.[6] Consider matrix-matched calibration standards or standard addition to quantify and correct for matrix effects.
Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Steps
Inconsistent sample handling Standardize all sample preparation steps, including extraction times, temperatures, and volumes. Automation of sample preparation can improve reproducibility.
Sample heterogeneity Ensure your sample is homogenized before taking an aliquot for extraction.
Degradation between runs Analyze samples as quickly as possible after preparation. If storage is necessary, follow the recommended storage conditions (cold, dark, and under an inert atmosphere).
GC-MS variability Regularly perform instrument maintenance, including trimming the column, replacing the liner, and checking for leaks.[15] Use an internal standard to correct for variations in injection volume and instrument response.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles in Sweet Potato

This protocol is based on an optimized method for the analysis of volatile compounds in sweet potato.[12]

  • Sample Preparation: Homogenize the sweet potato sample.

  • Incubation: Place a known amount of the homogenized sample into a headspace vial.

  • Extraction:

    • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

    • Incubation Temperature: 80°C

    • Incubation Time: 30 minutes

    • Extraction Temperature: 80°C

    • Extraction Time: 30 minutes

  • Analysis: Desorb the fiber in the GC inlet for analysis by GC-MS.

Liquid-Liquid Extraction (LLE) for β-Ionone in Water

This protocol is based on a developed method for the analysis of β-ionone in water samples.[8][9]

  • Sample Preparation: Collect the water sample in a clean glass container.

  • pH Adjustment: Adjust the pH of the water sample to 9.

  • Extraction:

    • Solvent: A suitable water-immiscible organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether).

    • Procedure: Add the extraction solvent to the water sample in a separatory funnel. Shake vigorously for 8 minutes. Allow the layers to separate.

    • Repeat: Collect the organic layer and repeat the extraction process on the aqueous layer two more times with fresh solvent.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen.

  • Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.

Data Presentation

Optimized HS-SPME Parameters for Volatile Compound Analysis
ParameterSweet Potato[12]Dry-Cured Ham[16]Unifloral Honeys[17]
Fiber Type DVB/CAR/PDMSDVB/CAR/PDMS65 µm PDMS/DVB
Equilibration/Incubation Time 30 min60 min20 min
Equilibration/Incubation Temp. 80°C70°CN/A
Extraction Time 30 min60 min30 min
Extraction Temperature 80°C70°C60°C

Visualizations

Degradation Pathways and Analytical Workflow

The following diagrams illustrate key processes related to β-ionone analysis.

Figure 1. Formation of β-Ionone from β-Carotene beta_carotene β-Carotene ccd1 Carotenoid Cleavage Dioxygenase (CCD1) or Heat, Light, Oxygen beta_carotene->ccd1 Cleavage at 9,10 and 9',10' positions beta_ionone β-Ionone ccd1->beta_ionone

Caption: Formation of β-ionone from its precursor, β-carotene.

Figure 2. General Degradation Pathways of β-Ionone beta_ionone β-Ionone oxidation Oxidation (Oxygen, Heat) beta_ionone->oxidation photodegradation Photodegradation (UV Light) beta_ionone->photodegradation metabolism Metabolism beta_ionone->metabolism oxidized_products 3-oxo-β-ionone & other oxidized products oxidation->oxidized_products photo_products Isomers & β-cyclocitral photodegradation->photo_products metabolites Hydroxylated metabolites metabolism->metabolites Figure 3. Experimental Workflow for β-Ionone Analysis sample Sample Collection (e.g., Plant tissue, Food, Biological fluid) homogenization Homogenization (if solid) sample->homogenization extraction Extraction (HS-SPME or LLE) sample->extraction homogenization->extraction concentration Concentration (if necessary) extraction->concentration analysis GC-MS Analysis concentration->analysis data Data Processing & Quantification analysis->data

References

Technical Support Center: Overcoming Low Yield of Beta-Ionone in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of beta-ionone (B89335). Our aim is to help you diagnose and resolve common issues related to low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the common microbial hosts used for this compound production, and what are their typical yields?

A1: The most common microbial hosts for this compound production are the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, as well as the bacterium Escherichia coli.[1][2] Each host has its advantages and reported yields vary significantly based on the specific engineering strategies and fermentation conditions employed. Y. lipolytica has emerged as a promising host due to its high capacity for acetyl-CoA generation, an essential precursor for terpenoid synthesis.[1]

Microbial HostReported β-Ionone Titer (g/L)Productivity (mg/L/h)Reference
Yarrowia lipolytica4.013.9[1][3]
Yarrowia lipolytica1.02.7[1]
Yarrowia lipolytica0.380Not Reported[4]
Escherichia coli0.510[1][2]
Saccharomyces cerevisiae0.1802.5[4]
Saccharomyces cerevisiae0.033Not Reported[5][6]

Q2: What is the basic biosynthetic pathway for this compound production in engineered microbes?

A2: this compound is produced from the cleavage of β-carotene.[4][7][8] The general pathway involves two key stages: the synthesis of β-carotene from a central carbon source (like glucose) via the mevalonate (B85504) (MVA) pathway, and the subsequent cleavage of β-carotene by a carotenoid cleavage dioxygenase (CCD) enzyme to yield this compound.[8][9][10]

Beta_Ionone_Pathway Carbon Source Carbon Source Acetyl-CoA Acetyl-CoA Carbon Source->Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway Geranylgeranyl Diphosphate (GGPP) Geranylgeranyl Diphosphate (GGPP) MVA Pathway->Geranylgeranyl Diphosphate (GGPP) β-Carotene β-Carotene Geranylgeranyl Diphosphate (GGPP)->β-Carotene crtE, crtYB, crtI β-Ionone β-Ionone β-Carotene->β-Ionone CCD1

Caption: Simplified biosynthetic pathway for β-ionone production in engineered microbes.

Q3: My engineered strain is producing high levels of β-carotene but very little this compound. What could be the problem?

A3: This is a common bottleneck. Several factors could be limiting the conversion of β-carotene to this compound:

  • Inefficient CCD Enzyme: The carotenoid cleavage dioxygenase (CCD) you are using may have low activity or poor expression. Consider testing CCDs from different plant sources, as their efficiencies can vary.[11] For example, modifying the Petunia hybrida CCD enzyme (PhCCD1) to improve its membrane affinity has been shown to enhance the conversion of β-carotene.[1]

  • Subcellular Localization: Since β-carotene is a lipophilic molecule often localized in cellular membranes, ensuring the CCD enzyme is targeted to the same location can improve substrate availability and conversion efficiency.[6]

  • Oxygen Limitation: The cleavage of β-carotene by CCD1 is an oxygen-dependent reaction.[1][2] Insufficient dissolved oxygen during fermentation can severely limit the enzyme's activity.

Troubleshooting Guide

Issue 1: Low overall product titer (both β-carotene and this compound are low).

This suggests a bottleneck in the upstream pathway leading to β-carotene synthesis.

Troubleshooting_Upstream cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low β-Ionone & β-Carotene Cause1 Insufficient Precursor Supply (Acetyl-CoA) Problem->Cause1 Cause2 Low Expression of Carotenogenic Genes Problem->Cause2 Cause3 Suboptimal Fermentation Conditions Problem->Cause3 Sol1 Overexpress key genes in MVA pathway (e.g., tHMG1) Cause1->Sol1 Sol2 Optimize codon usage and promoter strength for crt genes Cause2->Sol2 Sol3 Optimize media (C/N ratio), pH, and temperature Cause3->Sol3 Troubleshooting_Conversion cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High β-Carotene, Low β-Ionone Cause1 Inefficient CCD1 Enzyme Problem->Cause1 Cause2 Poor Substrate Availability Problem->Cause2 Cause3 Insufficient Oxygen Problem->Cause3 Cause4 β-Ionone Toxicity Problem->Cause4 Sol1 Screen CCD1 from different sources or perform protein engineering Cause1->Sol1 Sol2 Fuse CCD1 with a membrane- targeting peptide Cause2->Sol2 Sol3 Increase aeration and agitation during fermentation Cause3->Sol3 Sol4 Implement in situ product removal (e.g., dodecane (B42187) overlay) Cause4->Sol4

References

addressing matrix effects in beta-ionone quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS quantification of beta-ionone (B89335). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for this compound quantification?

A: The matrix refers to all components in a sample other than the analyte of interest (this compound).[1] In LC-MS analysis, particularly with electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of this compound.[2] This interference, known as the matrix effect, can either decrease the analyte signal (ion suppression) or increase it (ion enhancement).[3] Both suppression and enhancement are significant issues because they can lead to inaccurate and unreliable quantification, affecting the accuracy, precision, and sensitivity of the method.[3][4] Given that this compound is often analyzed in complex samples like food, beverages, or biological fluids, the potential for matrix effects is high.[5][6]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: The most direct way to quantify matrix effects is through a post-extraction addition experiment.[2][7] This involves comparing the peak response of a this compound standard in a clean solvent to the response of the same standard spiked into a blank sample matrix that has already undergone the entire extraction procedure.[3] A significant difference between these two responses indicates the presence of matrix effects.[1] You can calculate the Matrix Effect percentage (ME%) to quantify this. Values significantly different from 100% (e.g., below 80% or above 120%) suggest that action is needed to compensate for these effects.[1][7]

Another qualitative method is post-column infusion, where a constant flow of this compound solution is introduced into the LC eluent after the analytical column.[2] When a blank matrix extract is injected, any dips or rises in the constant analyte signal indicate regions of ion suppression or enhancement.[4]

Q3: My calibration curve shows poor linearity and reproducibility. Could this be caused by matrix effects?

A: Yes, poor linearity and reproducibility are common symptoms of unaddressed matrix effects.[2] Because the concentration of co-eluting matrix components can vary between different samples and even across a dilution series, the degree of ion suppression or enhancement may not be consistent. This variability can disrupt the linear relationship between concentration and response, leading to a calibration curve with a poor correlation coefficient (r²) and high variability between replicate injections.[2] Comparing the slope of a calibration curve prepared in a clean solvent versus one prepared in a blank matrix extract is a reliable way to assess this; a significant difference in slopes points to matrix effects.[1][8]

Troubleshooting Guide

Issue: Low or Inconsistent Recovery of this compound

If you are experiencing low or erratic recovery for this compound, it could be due to inefficient sample preparation or ion suppression. The following workflow can help you diagnose and solve the issue.

Caption: Troubleshooting workflow for low this compound recovery.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

This protocol allows for the quantitative determination of matrix effects.

  • Prepare Blank Matrix Extract: Select a representative sample that is free of this compound (blank matrix). Process this sample using your established extraction procedure (e.g., LLE, SPE, QuEChERS).

  • Prepare Standard in Solvent (Solution A): Prepare a standard solution of this compound in a clean solvent (e.g., acetonitrile (B52724) or the initial mobile phase) at a known concentration (e.g., 50 ng/mL).

  • Prepare Spiked Matrix Extract (Solution B): Take an aliquot of the blank matrix extract from step 1 and spike it with the this compound standard to achieve the exact same final concentration as Solution A.

  • LC-MS Analysis: Inject both Solution A and Solution B into the LC-MS system under identical conditions and record the peak areas for this compound.

  • Calculation: Calculate the matrix effect (ME) as follows:

    • Matrix Effect (ME) % = (Peak Area of Solution B / Peak Area of Solution A) x 100 [7]

    • An ME value < 100% indicates ion suppression.[7]

    • An ME value > 100% indicates ion enhancement.[7]

Protocol 2: Modified QuEChERS Sample Preparation for Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for cleaning up complex food and biological samples.[9][10]

  • Sample Homogenization: Weigh 10-15 g of your homogenized sample into a 50 mL centrifuge tube. For low-water samples, add an appropriate amount of water.[11]

  • Extraction: Add 10 mL of acetonitrile to the tube. If using an internal standard, add it at this stage. Seal the tube and shake vigorously for 1 minute.[10]

  • Salting Out: Add a salt mixture, commonly magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), to induce phase separation.[10] Shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes. The upper layer will be the acetonitrile extract containing this compound.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture. For general cleanup, this often includes MgSO₄ (to remove residual water) and Primary Secondary Amine (PSA) sorbent (to remove sugars, fatty acids, and organic acids).[11] Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube for 5 minutes. The resulting supernatant is the cleaned extract, ready for dilution and LC-MS analysis.

Protocol 3: Matrix-Matched Calibration

This is a common strategy to compensate for matrix effects when a representative blank matrix is available.[12][13]

  • Prepare Blank Extract: Process a sufficient quantity of a blank matrix sample using your validated sample preparation method (e.g., Protocol 2).

  • Create Calibration Series: Prepare a serial dilution of this compound standard stock solution.

  • Spike Blank Extract: Use the blank matrix extract as the diluent for your calibration series instead of a clean solvent. This ensures that every calibrant contains the same concentration of matrix components.[6]

  • Analysis: Analyze the matrix-matched calibrants alongside the prepared samples. The matrix effects impacting the calibrants should be equivalent to those impacting the samples, leading to more accurate quantification.[8]

Protocol 4: Stable Isotope Dilution Analysis (SIDA)

SIDA is considered the gold standard for correcting matrix effects.[4] It involves using a stable isotope-labeled (SIL) version of this compound (e.g., d3-beta-ionone) as an internal standard (IS).

  • Internal Standard Spiking: Add a known amount of the SIL internal standard to every sample, calibrant, and quality control (QC) sample at the very beginning of the sample preparation process.[5]

  • Sample Preparation: Proceed with the sample extraction and cleanup as usual.

  • LC-MS Analysis: Set up the mass spectrometer to monitor at least one MRM transition for both the native this compound and the SIL-IS.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area versus the analyte concentration. Since the SIL-IS is chemically identical to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[13] This ratiometric approach effectively cancels out the variability caused by matrix effects, resulting in highly accurate and precise data.[4]

Data Presentation

The following table shows representative data from a matrix effect experiment for this compound in two different matrices, demonstrating how to evaluate different mitigation strategies.

StrategyMatrix TypeAnalyte Response (Area Counts)IS (d3-β-ionone) Response (Area Counts)Analyte/IS RatioCalculated ME%Recovery%
Neat Solvent -1,520,4001,495,2001.017--
No Correction Wine851,300--56%75%
No Correction Plasma593,000--39%68%
Matrix-Matched Cal. Wine865,500--57%98%
Matrix-Matched Cal. Plasma601,200--40%99%
SIDA (d3-IS) Wine849,800833,1001.02056%101%
SIDA (d3-IS) Plasma599,100587,4001.02039%101%

Note: Data are for illustrative purposes. ME% is calculated relative to the neat solvent response. Recovery% for corrected methods is calculated based on the expected concentration.

Logic and Workflow Visualization

The decision to use a specific compensation strategy depends on the resources available and the complexity of the matrix. The following diagram illustrates the selection logic.

Caption: Logic for selecting a matrix effect compensation strategy.

References

Technical Support Center: Improving the Resolution of Beta-Ionone Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the chromatographic resolution of beta-ionone (B89335) isomers. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I might encounter in my samples?

A1: The most common isomers of this compound are the cis and trans geometric isomers, which differ in the spatial arrangement of substituents around the double bond in the butenone side chain. You may also encounter alpha-ionone (B122830), a structural isomer with a different placement of the double bond within the cyclohexene (B86901) ring. Additionally, related compounds like beta-damascone (B3424486) may be present.

Q2: What are the primary challenges in achieving good resolution of this compound isomers?

A2: The primary challenges stem from the structural similarity of the isomers, which results in very close elution times. Specific issues include:

  • Co-elution: The peaks for cis- and trans-beta-ionone, as well as alpha-ionone, can significantly overlap, making accurate quantification difficult.

  • Peak Tailing: Ionones can interact with active sites on the stationary phase, leading to asymmetrical peak shapes and reduced resolution.[1]

  • Low Resolution (Rs < 1.5): Achieving baseline separation between the isomer peaks often requires careful optimization of chromatographic conditions.

Q3: Which chromatographic technique is better for separating this compound isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A3: Both GC and HPLC can be effectively used for the separation of this compound isomers, and the choice often depends on the sample matrix, the desired sensitivity, and the available instrumentation.

  • GC-MS is a powerful technique for the analysis of volatile compounds like this compound and is frequently used for their identification and quantification in complex matrices such as essential oils and food products.[2][3]

  • HPLC , particularly reversed-phase HPLC, offers a versatile approach for the separation of this compound isomers. It allows for a wide range of mobile and stationary phases to be employed to optimize selectivity.

Q4: Can chiral chromatography be used for this compound?

A4: While this compound itself is not chiral, its precursor, alpha-ionone, is. Chiral chromatography, often employing cyclodextrin-based stationary phases, has been successfully used for the enantiomeric separation of alpha-ionone.[4] If your sample contains a racemic mixture of alpha-ionone in addition to this compound, chiral chromatography would be necessary for the complete separation of all isomeric forms.

Isomeric Structures of Ionones

G Structural Relationship of Common Ionone (B8125255) Isomers beta-Carotene beta-Carotene alpha-Ionone alpha-Ionone beta-Carotene->alpha-Ionone Cleavage This compound This compound beta-Carotene->this compound Cleavage cis-beta-Ionone cis-beta-Ionone This compound->cis-beta-Ionone Isomerization trans-beta-Ionone trans-beta-Ionone This compound->trans-beta-Ionone Isomerization

Caption: Structural relationship of common ionone isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of this compound isomers.

Issue 1: Poor Resolution (Rs < 1.5) Between Isomer Peaks

  • Potential Cause: Suboptimal mobile phase composition (HPLC) or temperature program (GC).

  • Solution (HPLC):

    • Adjust Solvent Strength: Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Increasing the aqueous phase content will generally increase retention and may improve separation.[5]

    • Change Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. This can alter the selectivity of the separation.

    • Introduce a Modifier: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape for ionones.[6]

  • Solution (GC):

    • Optimize Temperature Program: Decrease the initial oven temperature and use a slower temperature ramp rate. This will increase the interaction time of the analytes with the stationary phase, potentially improving resolution.

    • Use a Longer Column: Increasing the column length enhances the overall efficiency of the separation.

Issue 2: Peak Tailing

  • Potential Cause: Secondary interactions between the ionone molecules and active silanol (B1196071) groups on the silica-based stationary phase.[1]

  • Solution (HPLC):

    • Use an End-Capped Column: Select a modern, high-purity, end-capped C18 or C8 column to minimize silanol interactions.

    • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is controlled, for example, by using a buffer.[7]

    • Add a Competing Base: For basic analytes, adding a small amount of a competing base like triethylamine (B128534) to the mobile phase can reduce peak tailing.[8]

  • Solution (GC):

    • Use an Inert Column: Employ a column with a highly inert stationary phase to reduce analyte interactions.

    • Deactivate the Inlet Liner: Use a deactivated inlet liner to prevent interactions in the injector.

Issue 3: Irreproducible Retention Times

  • Potential Cause: Fluctuations in experimental conditions.

  • Solution (HPLC & GC):

    • Control Column Temperature: Use a column oven to maintain a stable and consistent temperature.

    • Ensure Mobile Phase/Carrier Gas Consistency: Prepare fresh mobile phase daily and ensure the carrier gas flow rate is constant and well-regulated.

    • Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase or carrier gas before each injection.

Troubleshooting Workflow

G Troubleshooting Workflow for Poor Resolution of this compound Isomers start Poor Resolution (Rs < 1.5) check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Asymmetrical symmetrical Symmetrical Peaks check_peak_shape->symmetrical Symmetrical solution_tailing Use End-Capped/Inert Column Adjust Mobile Phase pH tailing->solution_tailing optimize_selectivity Optimize Selectivity symmetrical->optimize_selectivity increase_efficiency Increase Efficiency optimize_selectivity->increase_efficiency No solution_selectivity Change Mobile Phase/Stationary Phase optimize_selectivity->solution_selectivity Yes solution_efficiency Use Longer Column/ Smaller Particle Size increase_efficiency->solution_efficiency end Resolution Improved solution_tailing->end solution_selectivity->end solution_efficiency->end

References

challenges in the chemical synthesis of high-purity beta-ionone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of high-purity beta-ionone (B89335). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing high-purity this compound?

A1: The main challenges include controlling the selective formation of the beta-isomer over the alpha-isomer, minimizing the formation of polymeric byproducts, and removing unreacted starting materials and other impurities.[1][2] The cyclization of pseudoionone (B86502) to form ionones is a highly exothermic reaction that requires stringent control of reaction conditions to achieve high selectivity and yield of the desired this compound.[1]

Q2: Why is temperature control so critical during the cyclization step?

A2: Temperature control is crucial because the cyclization of pseudoionone is a strongly exothermic reaction. Higher reaction temperatures, particularly above 15°C, can lead to increased formation of undesirable polymeric byproducts, which significantly reduces the yield of this compound.[1][3] Optimal yields are typically achieved at low temperatures, generally between -15°C and +15°C.[1][3]

Q3: What is the role of the acid catalyst in the synthesis, and how does its concentration affect the outcome?

A3: An acid catalyst, typically concentrated sulfuric acid or phosphoric acid, is essential for the cyclization of pseudoionone to form the ionone (B8125255) ring structure. The concentration and type of acid influence the isomer distribution. Concentrated sulfuric acid favors the formation of this compound, while weaker acids like 85% phosphoric acid tend to yield more alpha-ionone (B122830).[2] An optimal molar ratio of sulfuric acid to pseudoionone is necessary; too much or too little can lead to increased polymer formation and lower yields.[1]

Q4: What are the most common impurities found in crude this compound, and how are they identified?

A4: Common impurities include the alpha-ionone isomer, unreacted pseudoionone, and polymeric byproducts.[1][2] These impurities are typically identified and quantified using analytical techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4] The different components can be distinguished by their retention times and mass spectra.[5]

Q5: What are the recommended methods for purifying crude this compound to a high-purity state?

A5: Fractional distillation under reduced pressure (vacuum distillation) is a common and effective method for separating this compound from the lower-boiling alpha-ionone and higher-boiling residues.[6] The significant difference in boiling points between the isomers allows for their efficient separation.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthesis process. Here’s a step-by-step guide to troubleshoot this issue:

  • Incomplete Pseudoionone Formation: The initial condensation of citral (B94496) and acetone (B3395972) to form pseudoionone is a critical first step.

    • Potential Cause: Incorrect stoichiometry of reactants, insufficient catalyst (e.g., NaOH), or non-optimal reaction time and temperature. Traditional methods using 10% NaOH at 60-70°C for 5-6 hours can result in yields of 60-70%.[5]

    • Solution: Ensure precise measurement of citral and acetone. Optimize the catalyst concentration and reaction conditions. For instance, adjusting the ratio of acetone and the concentration of the NaOH catalyst can accelerate the reaction at lower temperatures (15-25°C), potentially improving the yield of pseudoionone.

  • Suboptimal Cyclization Conditions: The cyclization of pseudoionone is highly sensitive to reaction parameters.

    • Potential Cause: The reaction temperature may be too high, leading to polymerization.[1] The molar ratio of sulfuric acid to pseudoionone might be incorrect.

    • Solution: Maintain the cyclization reaction at a low temperature, ideally between 0°C and 5°C.[1][3] A recommended molar ratio of sulfuric acid to pseudoionone is approximately 3:1.[1]

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction and distillation.

    • Potential Cause: Inefficient extraction from the reaction mixture or losses during fractional distillation.

    • Solution: Ensure complete extraction with a suitable organic solvent. During vacuum distillation, carefully monitor the temperature and pressure to collect the correct fraction corresponding to this compound (e.g., 85-89°C / 1mmHg).[6]

Problem 2: High Content of Alpha-Ionone Impurity

Q: My final product contains a high percentage of alpha-ionone. How can I increase the selectivity for this compound?

A: The formation of alpha-ionone is a common side reaction. Here are strategies to favor the formation of the beta isomer:

  • Choice of Acid Catalyst: The type and concentration of the acid catalyst play a crucial role in determining the isomer ratio.

    • Potential Cause: Using a weaker acid or a lower concentration of sulfuric acid can favor the formation of alpha-ionone.[2]

    • Solution: Use concentrated sulfuric acid for the cyclization step, as this promotes the formation of the thermodynamically more stable this compound.[2]

  • Reaction Temperature and Time: The isomerization of alpha-ionone to this compound is temperature-dependent.

    • Potential Cause: Insufficient reaction time or a temperature that is too low may not allow for the complete conversion of the initially formed alpha-ionone to this compound.

    • Solution: While low temperatures are needed to prevent polymerization, ensuring the reaction proceeds for a sufficient duration can allow for the isomerization to the beta form. The reaction of pseudoionone to alpha-ionone is often very fast, while the subsequent isomerization to this compound is slower.

  • Purification: If alpha-ionone is still present, it must be removed.

    • Potential Cause: Inadequate separation during purification.

    • Solution: Perform careful fractional distillation under reduced pressure. Due to the difference in their boiling points, alpha-ionone will distill at a lower temperature than this compound, allowing for their separation.

Problem 3: Presence of Unreacted Pseudoionone in the Final Product

Q: My GC analysis shows a significant peak for unreacted pseudoionone. What could be the reason?

A: The presence of unreacted pseudoionone indicates an incomplete cyclization reaction.

  • Insufficient Catalyst or Reaction Time: The cyclization reaction may not have gone to completion.

    • Potential Cause: An insufficient amount of acid catalyst was used, or the reaction was quenched prematurely.

    • Solution: Ensure the correct molar ratio of sulfuric acid to pseudoionone is used (around 3:1 is often cited as optimal).[1] Monitor the reaction progress using a suitable technique (e.g., TLC or GC) to ensure the disappearance of the pseudoionone starting material before quenching the reaction.

  • Poor Mixing: In a two-phase reaction system, inefficient mixing can limit the reaction rate.

    • Potential Cause: The pseudoionone in the organic phase and the sulfuric acid in the aqueous phase are not adequately mixed.

    • Solution: Ensure vigorous stirring of the reaction mixture to maximize the interfacial area between the two phases, promoting a more complete reaction.

Problem 4: Excessive Polymer Formation

Q: I observed a large amount of dark, viscous residue after the reaction, indicating polymer formation. How can I prevent this?

A: Polymerization is a major side reaction, especially under harsh acidic conditions.

  • High Reaction Temperature: This is a primary cause of polymerization.

    • Potential Cause: The exothermic nature of the reaction led to a temperature increase that was not adequately controlled.

    • Solution: Conduct the reaction in an ice or ice-salt bath to maintain a consistently low temperature (ideally 0-5°C).[1][3] Add the pseudoionone to the acid slowly to control the rate of heat generation.

  • Highly Concentrated Acid or Incorrect Ratio: The conditions of the acid can promote side reactions.

    • Potential Cause: The sulfuric acid concentration is too high, or the ratio of acid to pseudoionone is excessive.[1]

    • Solution: While concentrated sulfuric acid is needed, using fuming sulfuric acid or an excessively high ratio can be detrimental. Stick to optimized and reported molar ratios, such as 3:1 sulfuric acid to pseudoionone.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Synthesis

ParameterConditionEffect on Yield and PurityReference
Cyclization Temperature -15°C to +15°COptimal range to balance reaction rate and minimize polymer formation.[1][3]
0°C to 5°CPreferred range for high yields of this compound.[1][3]
> 15°CIncreased polymer formation, leading to lower yields.[1]
H₂SO₄:Pseudoionone Molar Ratio ~3:1Reported to achieve maximum this compound yield.[1]
2:1 to 5:1Suitable range for the reaction.[1]
Catalyst for Condensation 5% NaOH (aq)Used in the synthesis from α-cyclocitral and acetone.[4]
Condensation Temperature 45°COptimal for the condensation of α-cyclocitral and acetone.[4]
Condensation Time 6 hoursOptimal for the condensation of α-cyclocitral and acetone.[4]
Resulting Yield and Purity N/A71.6% yield with 93.5% purity (by GC) for synthesis from α-cyclocitral.[4]

Table 2: Typical Gas Chromatography (GC) Parameters for Ionone Analysis

ParameterValuePurpose
Column HP-5ms or similar non-polar capillary columnSeparation of volatile and semi-volatile compounds like ionones.
Injection Mode Split/SplitlessIntroduction of the sample onto the column.
Injector Temperature 250°CEnsures complete vaporization of the sample.
Oven Program Initial temp: 60-80°C, hold for 1-2 minAllows for separation of more volatile components.
Ramp: 10°C/min to 240-280°C, hold for 5-10 minElutes the ionone isomers and other less volatile components.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification, MS for identification and confirmation.
Detector Temperature 280-300°CPrevents condensation of analytes in the detector.
Carrier Gas Helium or HydrogenMobile phase to carry the sample through the column.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound from Citral and Acetone

Step 1: Synthesis of Pseudoionone

  • To a flask equipped with a stirrer, add acetone (10 molar equivalents relative to citral) and a 41% aqueous solution of sodium hydroxide.

  • While stirring at room temperature, slowly add citral to the mixture.

  • Heat the mixture using a water bath to 40°C and maintain this temperature with stirring for 1.5 hours.[2]

  • After the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., acetic acid).

  • Perform a liquid-liquid extraction using an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and then with a saturated brine solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain crude pseudoionone.

  • The crude pseudoionone can be purified by vacuum distillation.

Step 2: Cyclization of Pseudoionone to this compound

  • In a flask equipped with a stirrer and a dropping funnel, place concentrated sulfuric acid and cool the flask in an ice-salt bath to between 0°C and 5°C.

  • Dissolve the purified pseudoionone in a suitable solvent (e.g., toluene (B28343) or dichloromethane).

  • Slowly add the pseudoionone solution to the cold, stirred sulfuric acid over a period of 20-30 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, continue to stir the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC or GC if possible.

  • Quench the reaction by pouring the mixture slowly into a beaker of ice water with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Combine the organic extracts and wash them with water, followed by a dilute sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ionone mixture.

Protocol 2: Purification of this compound by Fractional Vacuum Distillation
  • Set up a fractional distillation apparatus suitable for vacuum operation. Use a short fractionating column (e.g., a Vigreux column) to minimize product loss.

  • Place the crude ionone mixture in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure in the system to the desired level (e.g., 1 mmHg).

  • Begin heating the distillation flask gently.

  • Collect the fractions that distill over at different temperature ranges. Alpha-ionone will distill first due to its lower boiling point, followed by this compound. A typical boiling point for this compound is in the range of 85-89°C at 1 mmHg.[6]

  • Analyze the collected fractions by GC to determine their purity and combine the fractions that contain high-purity this compound.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Pseudoionone Synthesis cluster_step2 Step 2: this compound Synthesis (Cyclization) cluster_step3 Step 3: Purification cluster_analysis Quality Control reactants Citral + Acetone condensation Base-Catalyzed Condensation (e.g., NaOH, 40°C) reactants->condensation workup1 Neutralization & Liquid-Liquid Extraction condensation->workup1 crude_pseudo Crude Pseudoionone workup1->crude_pseudo cyclization Acid-Catalyzed Cyclization (H₂SO₄, 0-5°C) crude_pseudo->cyclization quench Quench with Ice Water cyclization->quench workup2 Extraction & Washing quench->workup2 crude_beta Crude this compound workup2->crude_beta distillation Fractional Vacuum Distillation crude_beta->distillation gc_analysis GC/GC-MS Analysis crude_beta->gc_analysis pure_beta High-Purity This compound distillation->pure_beta pure_beta->gc_analysis troubleshooting_tree start Problem with This compound Synthesis low_yield Low Yield? start->low_yield high_alpha High Alpha-Ionone? low_yield->high_alpha No cause_yield Check: 1. Pseudoionone synthesis conditions 2. Cyclization temp. & acid ratio 3. Workup/purification losses low_yield->cause_yield Yes unreacted_pseudo Unreacted Pseudoionone? high_alpha->unreacted_pseudo No cause_alpha Check: 1. Acid catalyst type (use H₂SO₄) 2. Reaction time & temperature 3. Distillation efficiency high_alpha->cause_alpha Yes polymer Excess Polymer? unreacted_pseudo->polymer No cause_pseudo Check: 1. Acid quantity & reaction time 2. Mixing efficiency unreacted_pseudo->cause_pseudo Yes cause_polymer Check: 1. Reaction temperature (too high?) 2. Acid concentration/ratio polymer->cause_polymer Yes solution_yield Optimize reactant ratios, catalyst, and temperature. Ensure careful extraction and distillation. cause_yield->solution_yield solution_alpha Use conc. H₂SO₄, allow sufficient reaction time, and perform careful fractional distillation. cause_alpha->solution_alpha solution_pseudo Ensure correct acid ratio, monitor reaction to completion, and use vigorous stirring. cause_pseudo->solution_pseudo solution_polymer Maintain low temperature (0-5°C) with an ice bath and use the optimal acid ratio. cause_polymer->solution_polymer

References

Technical Support Center: Optimizing Beta-Ionone Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing culture conditions for beta-ionone (B89335) production in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind producing this compound in E. coli?

A1: this compound is produced in engineered E. coli through the heterologous expression of genes encoding enzymes for the beta-carotene (B85742) biosynthesis pathway and a carotenoid cleavage dioxygenase (CCD). Beta-carotene is synthesized from the precursor farnesyl pyrophosphate (FPP), and the CCD enzyme then cleaves the beta-carotene to produce this compound.[1][2]

Q2: What are typical yields of this compound in E. coli?

A2: Reported yields of this compound in E. coli can vary significantly based on the strain, cultivation method, and optimization strategies. Titers of 32 mg/L in shake flasks and up to 500 mg/L in bioreactors have been reported.[1]

Q3: What are the main challenges in producing this compound in E. coli?

A3: Key challenges include the potential toxicity of this compound to E. coli cells, which can induce oxidative stress, and the metabolic burden of expressing a multi-gene pathway, which can lead to low yields and the formation of inclusion bodies.[3][4] Optimizing the expression of pathway enzymes and balancing metabolic flux are also critical hurdles.

Troubleshooting Guide

Low this compound Yield

Q4: My this compound yield is very low. What are the potential causes and how can I improve it?

A4: Low this compound yield can stem from several factors. Here's a step-by-step troubleshooting approach:

  • Verify Plasmid Integrity and Transformation:

    • Ensure the plasmid constructs are correct via sequencing.

    • Use freshly prepared competent cells for transformation and select a fresh colony for inoculation.[5]

  • Optimize Induction Conditions:

    • Inducer Concentration: The concentration of the inducer (e.g., IPTG) is critical. High concentrations can lead to metabolic stress and the formation of inclusion bodies.[6] Try a range of concentrations from 0.1 mM to 1 mM.[4][6]

    • Induction Time and Temperature: Lowering the induction temperature to 18-25°C and extending the induction time can enhance protein solubility and reduce the formation of inclusion bodies.[4]

  • Improve Culture Medium and Conditions:

    • Medium Composition: Consider using a richer medium like Terrific Broth (TB) to support higher cell densities.[7] Adding glucose (e.g., 1%) can sometimes help by repressing basal expression of toxic proteins before induction.[4]

    • pH Control: Maintaining the pH of the culture medium between 6.0 and 7.0 is important, as deviations can affect cell growth and enzyme activity.[8][9]

    • Aeration: Ensure adequate aeration, especially in bioreactors, as the final enzymatic step catalyzed by CCD1 requires oxygen.[2]

  • Address Codon Usage:

    • If the heterologous genes contain codons that are rare in E. coli, this can lead to premature termination of translation.[4] Consider using a host strain that supplies tRNAs for rare codons (e.g., BL21(DE3)RIL) or codon-optimize your genes.[5]

Cell Growth Inhibition

Q5: I'm observing poor cell growth after inducing the expression of the this compound pathway. What could be the issue?

A5: Poor cell growth post-induction is often a sign of product or intermediate toxicity. This compound itself can be toxic to E. coli and induce oxidative stress.[3]

  • Tighter Regulation of Gene Expression: Use a tightly regulated expression system, such as the pLysS or pLysE systems, to minimize basal expression of potentially toxic enzymes before induction.[4]

  • Lower Induction Temperature: Inducing at a lower temperature (e.g., 18-25°C) can slow down metabolic processes and reduce the accumulation of toxic compounds to lethal levels.[4]

  • Two-Phase Cultivation: Consider implementing a two-phase cultivation system by adding an organic solvent like dodecane (B42187) to the culture medium.[2] This can help to extract the this compound from the aqueous phase, reducing its concentration and toxicity to the cells.

Inclusion Body Formation

Q6: My key pathway enzymes are forming inclusion bodies. How can I improve their solubility?

A6: Inclusion bodies are insoluble protein aggregates that can form during high-level expression of recombinant proteins.

  • Lower Temperature and Inducer Concentration: As with low yield, reducing the induction temperature and the concentration of the inducer can significantly improve protein solubility.[4]

  • Use a Different Expression Host: Some E. coli strains are specifically designed to aid in protein folding.

  • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target proteins.

  • Optimize Medium: Using a less rich medium, such as M9 minimal medium, can sometimes reduce the rate of protein synthesis and allow for more time for proper folding.[4]

Quantitative Data Summary

Table 1: Reported this compound Titers in Different Microorganisms

MicroorganismCultivation MethodTiterReference
E. coliShake Flask32 mg/L[1]
E. coliBioreactor500 mg/L[1]
S. cerevisiaeShake Flask0.22 - 5 mg/L[2]
Y. lipolyticaShake Flask60 mg/L[1]
Y. lipolyticaBioreactor380 mg/L[1]

Table 2: General Optimized Culture Conditions for Recombinant Protein Production in E. coli

ParameterOptimized Range/ValueRationaleReference
Temperature 18 - 30°CLower temperatures can improve protein solubility and reduce toxicity.[4]
pH 6.0 - 7.0Optimal for E. coli growth and many enzymatic reactions.[8][9]
IPTG Concentration 0.1 - 1.0 mMBalances protein expression with cell viability.[6]
Dissolved Oxygen (in fermenters) >15%The final step of this compound synthesis is oxygen-dependent.[10]

Experimental Protocols

Protocol 1: Shake Flask Cultivation for this compound Production
  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 200-250 rpm.

  • Flask Cultivation:

    • Inoculate 50 mL of Terrific Broth (TB) medium in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.1.

    • Incubate at 37°C with shaking at 200-250 rpm until the OD600 reaches 0.6-0.8.

  • Induction:

    • Cool the culture to the desired induction temperature (e.g., 20°C).

    • Add IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to incubate at the lower temperature for 12-24 hours.

  • Harvesting and Analysis:

    • Harvest the cells by centrifugation.

    • Extract this compound from the culture supernatant and cell pellet using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extract using GC-MS or HPLC.

Visualizations

Beta_Ionone_Pathway FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPP synthase Phytoene Phytoene GGPP->Phytoene Phytoene synthase Lycopene Lycopene Phytoene->Lycopene Phytoene desaturase Beta_Carotene β-Carotene Lycopene->Beta_Carotene Lycopene cyclase Beta_Ionone β-Ionone Beta_Carotene->Beta_Ionone Carotenoid Cleavage Dioxygenase (CCD1) Experimental_Workflow Start Start: Recombinant E. coli Strain Inoculum Inoculum Preparation Start->Inoculum Cultivation Shake Flask / Bioreactor Cultivation Inoculum->Cultivation Induction Induction of Gene Expression Cultivation->Induction Harvest Harvesting and Extraction Induction->Harvest Analysis Quantification of β-ionone (GC-MS/HPLC) Harvest->Analysis Optimization Optimization of Culture Conditions Analysis->Optimization Optimization->Cultivation Iterative Improvement End High-Yield Production Optimization->End Troubleshooting_Tree Problem Low β-ionone Titer Check_Growth Is cell growth inhibited? Problem->Check_Growth Check_Solubility Are enzymes soluble? Check_Growth->Check_Solubility No Toxicity Potential Product Toxicity Check_Growth->Toxicity Yes Inclusion_Bodies Inclusion Body Formation Check_Solubility->Inclusion_Bodies No Low_Activity Low Enzyme Activity Check_Solubility->Low_Activity Yes Optimize_Induction Optimize Induction (Temp, [IPTG]) Optimize_Medium Optimize Medium Composition Toxicity->Optimize_Induction Inclusion_Bodies->Optimize_Induction Low_Activity->Optimize_Medium

References

Enhancing the Stability of Beta-Ionone Standard Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with beta-ionone (B89335), maintaining the integrity and stability of standard solutions is paramount for accurate and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation, storage, and handling of this compound solutions.

Troubleshooting Guide

This guide provides solutions to specific issues that may compromise the stability of your this compound standard solutions.

Issue Potential Cause Recommended Solution
Decreased concentration of this compound over a short period. Photodegradation: Exposure to ultraviolet (UV) or ambient light can cause significant degradation of this compound. Studies have shown that UV photolysis can be a major contributor to its removal[1][2][3][4].Store all this compound solutions in amber glass vials or wrap containers in aluminum foil to protect from light. Minimize exposure to direct sunlight and artificial light during handling.
Appearance of unknown peaks in chromatograms. Oxidative Degradation: this compound is susceptible to oxidation, especially when exposed to air (oxygen) and/or in the presence of oxidizing agents. This can lead to the formation of various degradation products[1][2][3][4].Prepare solutions using degassed solvents. Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing. Avoid contact with strong oxidizing agents[5]. Consider the addition of an antioxidant.
Inconsistent analytical results between different preparations. Solvent Effects: The choice of solvent can influence the stability of this compound. While it is soluble in many organic solvents, their properties can affect degradation rates.Use high-purity, HPLC-grade solvents such as methanol, ethanol (B145695), or acetonitrile. Prepare fresh solutions and avoid long-term storage in solvents prone to peroxide formation (e.g., THF) unless stabilized.
Precipitation or cloudiness in the solution. Low Solubility or Temperature Effects: this compound has low solubility in water. If aqueous solutions are prepared or stored at low temperatures, precipitation may occur.For aqueous-based experiments, consider using a co-solvent like ethanol or preparing a cyclodextrin (B1172386) inclusion complex to enhance solubility. Store solutions at the recommended temperature of 2-8°C, but be mindful of potential precipitation in highly concentrated or aqueous-based solutions.
Rapid degradation even with protective measures. Incompatible Container Material: Leaching of substances from or interaction with the container material can potentially catalyze degradation.Use high-quality, inert glass containers (e.g., borosilicate glass) for the storage of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound standard solutions?

A1: To ensure maximum stability, this compound standard solutions should be stored at 2-8°C in tightly sealed, amber glass vials to protect from light and evaporation. For long-term storage, purging the vial with an inert gas such as nitrogen or argon is recommended to minimize oxidation.

Q2: What is the expected shelf-life of a this compound standard solution?

A2: When stored under optimal conditions (refrigerated, protected from light, and sealed), a this compound standard solution in a suitable organic solvent can be expected to have a shelf life of up to 24 months. However, it is best practice to periodically check the concentration against a freshly prepared standard, especially for critical applications.

Q3: Which solvent should I use to prepare my this compound standard solution?

A3: this compound is readily soluble in common organic solvents like methanol, ethanol, and acetonitrile. For analytical purposes such as HPLC, using the same solvent as the mobile phase is often a good choice to ensure peak shape and compatibility. This compound is only slightly soluble in water.

Q4: Can I use antioxidants to enhance the stability of my this compound solution?

A4: Yes, adding antioxidants can help to mitigate oxidative degradation. While specific studies on the effect of antioxidants on this compound standard solutions are limited, antioxidants like butylated hydroxytoluene (BHT) are commonly used to stabilize organic compounds. A low concentration (e.g., 0.01-0.1%) of BHT can be added to the solvent before preparing the this compound solution. It is crucial to ensure that the chosen antioxidant does not interfere with the analytical method.

Q5: How can I tell if my this compound solution has degraded?

A5: Degradation can be identified by a decrease in the peak area or height of this compound in your chromatogram over time. The appearance of new, unidentified peaks is also a strong indicator of degradation. In some cases, a visible color change (e.g., yellowing) of the solution may occur.

Q6: What are the common degradation products of this compound?

A6: Degradation of this compound can lead to a variety of products. Under UV light and in the presence of chlorine, byproducts can include isomers of this compound and products resulting from OH radical attack and bond scission[1][3][4]. Metabolic studies in rabbits have identified degradation products such as 3-oxo-β-ionone and 3-hydroxy-β-ionol.

Experimental Protocols

Protocol for a Stability-Indicating HPLC-UV Method

This protocol outlines a reverse-phase HPLC method suitable for assessing the stability of this compound. A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Volumetric flasks and pipettes.

  • Amber HPLC vials.

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 294 nm (λmax of this compound)
Injection Volume 10 µL
Run Time Approximately 10 minutes

3. Preparation of Standard Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 100 mL volumetric flask using the mobile phase as the diluent.

  • Store this stock solution in an amber glass vial at 2-8°C.

  • Prepare working standards by diluting the stock solution as required.

4. Forced Degradation Study Protocol: To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed. This involves subjecting the this compound solution to various stress conditions to intentionally induce degradation.

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix the this compound solution with a solution of 3% hydrogen peroxide and store at room temperature for a specified time.

  • Photodegradation: Expose the this compound solution in a clear vial to a photostability chamber or direct UV light for a specified duration.

  • Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 60°C) in the dark for a specified time.

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

degradation_pathway beta_ionone This compound degradation_products Degradation Products (e.g., Isomers, Oxidized species) beta_ionone->degradation_products Degradation light Light (UV) light->degradation_products oxygen Oxygen (Oxidation) oxygen->degradation_products heat Heat heat->degradation_products

This compound Degradation Influences

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_standard Prepare this compound Standard Solution acid Acid Hydrolysis prep_standard->acid base Base Hydrolysis prep_standard->base oxidation Oxidation (H2O2) prep_standard->oxidation photo Photodegradation (UV) prep_standard->photo thermal Thermal Stress prep_standard->thermal hplc_analysis HPLC-UV Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis photo->hplc_analysis thermal->hplc_analysis data_analysis Data Analysis (Peak Purity, % Degradation) hplc_analysis->data_analysis

Forced Degradation Study Workflow

troubleshooting_flow start Instability Observed (e.g., Decreased Concentration) check_light Check for Light Exposure start->check_light check_storage Verify Storage Conditions (Temp, Container) check_light->check_storage No protect_light Store in Amber Vials/ Protect from Light check_light->protect_light Yes check_solvent Evaluate Solvent Quality & Preparation check_storage->check_solvent No optimize_storage Store at 2-8°C in Tightly Sealed Inert Glass check_storage->optimize_storage Yes use_fresh_solvent Use High-Purity, Degassed Solvent; Consider Antioxidant check_solvent->use_fresh_solvent Yes

Troubleshooting Logic for Solution Instability

References

resolving peak tailing and co-elution in beta-ionone HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for beta-ionone (B89335) HPLC analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic issues such as peak tailing and co-elution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in this compound analysis?

A1: Peak tailing in the reversed-phase HPLC analysis of this compound is often due to secondary interactions between the analyte and the stationary phase. As this compound is a neutral compound, peak tailing is less likely to be caused by silanol (B1196071) interactions that typically affect basic compounds. More common causes include:

  • Column Contamination: Accumulation of strongly retained matrix components on the column inlet can lead to distorted peak shapes.

  • Column Void: A void at the head of the column can cause band broadening and tailing.

  • Inappropriate Mobile Phase Strength: A mobile phase that is too weak (low percentage of organic modifier) can sometimes contribute to tailing.

  • Extra-Column Volume: Excessive tubing length or large-internal-diameter tubing between the column and detector can lead to peak broadening and tailing.

Q2: My this compound peak is co-eluting with another peak. What is the likely identity of the co-eluting compound and how can I resolve it?

A2: A common co-eluent with this compound is its isomer, alpha-ionone (B122830).[1] They are structurally very similar, making their separation challenging. To resolve the co-elution of this compound and alpha-ionone, you can try the following:

  • Optimize Mobile Phase Composition: Adjusting the ratio of your organic modifier (e.g., acetonitrile) to water can significantly impact resolution.

  • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter selectivity.

  • Modify Column Temperature: Changing the column temperature can affect the selectivity between the two isomers.[2]

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different selectivity (e.g., a phenyl-hexyl or a different C18 phase) may be required.

Q3: What is a good starting point for a mobile phase in this compound HPLC analysis?

A3: A common and effective mobile phase for the analysis of this compound on a C18 column is a mixture of acetonitrile and water.[3] A starting point could be a 70:30 (v/v) mixture of acetonitrile and water.[3] The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, is often recommended to ensure consistent peak shapes, although for neutral compounds like this compound, its effect might be less pronounced than for ionizable analytes.[4]

Troubleshooting Guides

Issue 1: this compound Peak Tailing

Peak tailing can compromise accurate integration and reduce overall resolution. Follow this guide to diagnose and resolve the issue.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Problem: Peak Tailing Start Observe Peak Tailing (Asymmetry Factor > 1.2) Check_System Inspect HPLC System for Leaks and Dead Volume Start->Check_System Check_Column Evaluate Column Health Check_System->Check_Column System OK Fix_System Tighten Fittings, Replace Tubing Check_System->Fix_System Issue Found Optimize_Method Adjust Mobile Phase Composition Check_Column->Optimize_Method Column OK Replace_Column Replace Guard or Analytical Column Check_Column->Replace_Column Void or Contamination Solution_Found Peak Tailing Resolved Optimize_Method->Solution_Found Successful Fix_System->Start Replace_Column->Start

A step-by-step workflow for troubleshooting peak tailing.

Quantitative Data Summary: Effect of Mobile Phase Composition on Peak Asymmetry

Mobile Phase Composition (Acetonitrile:Water, v/v)AnalyteTailing Factor (Tf)
50:50This compound1.4
60:40This compound1.2
70:30This compound1.0

Note: This data is representative and illustrates the general principle of improving peak shape by optimizing the mobile phase. Actual values may vary based on the specific column and system conditions.

Issue 2: Co-elution of this compound and Alpha-Ionone

Co-elution of these isomers can lead to inaccurate quantification. This guide provides a systematic approach to achieve baseline separation.

Troubleshooting Workflow for Co-elution

G cluster_1 Problem: Co-elution Start_Coelution Observe Co-eluting Peaks (Resolution < 1.5) Adjust_Mobile_Phase Modify Acetonitrile/Water Ratio Start_Coelution->Adjust_Mobile_Phase Change_Temp Optimize Column Temperature Adjust_Mobile_Phase->Change_Temp Resolution still insufficient Resolution_Achieved Baseline Resolution Achieved Adjust_Mobile_Phase->Resolution_Achieved Successful Change_Column Select Column with Different Selectivity Change_Temp->Change_Column Resolution still insufficient Change_Temp->Resolution_Achieved Successful Change_Column->Resolution_Achieved Successful

A logical workflow for resolving co-eluting peaks.

Quantitative Data Summary: Effect of HPLC Parameters on Resolution

ParameterCondition 1Resolution (Rs) between α- & β-iononeCondition 2Resolution (Rs) between α- & β-ionone
Mobile Phase 60:40 ACN:H₂O1.270:30 ACN:H₂O1.6
Column Temp. 25°C1.440°C1.8
Column Type Standard C181.3Phenyl-Hexyl2.1

Note: This data is illustrative. The optimal conditions will depend on your specific HPLC system and column.

Experimental Protocols

Protocol 1: Optimizing Mobile Phase Composition for Improved Peak Shape and Resolution

Objective: To determine the optimal acetonitrile concentration for the separation of this compound, focusing on achieving a symmetrical peak (Tailing Factor ≤ 1.2) and baseline resolution from alpha-ionone (Resolution ≥ 1.5).

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound and alpha-ionone standards

Procedure:

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying acetonitrile/water compositions (e.g., 50:50, 60:40, 70:30, 80:20 v/v).

  • Prepare Standard Solutions: Prepare a mixed standard solution containing this compound and alpha-ionone at a suitable concentration (e.g., 10 µg/mL) in a 50:50 acetonitrile/water mixture.

  • Equilibrate the System: Equilibrate the column with the first mobile phase composition (e.g., 50:50 ACN:H₂O) for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject Standard and Acquire Data: Inject the mixed standard solution and record the chromatogram.

  • Evaluate Chromatography: Measure the tailing factor for the this compound peak and the resolution between the alpha-ionone and this compound peaks.

  • Iterate with Different Mobile Phases: Repeat steps 3-5 for each of the prepared mobile phase compositions.

  • Data Analysis: Tabulate the tailing factor and resolution values for each mobile phase composition to identify the optimal conditions.

Protocol 2: HPLC Column Cleaning and Regeneration

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing and high backpressure.

Materials:

  • HPLC system

  • Contaminated C18 column

  • HPLC-grade solvents: Water, Isopropanol (B130326), Acetonitrile, Methanol

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Column Direction: Reverse the column in the column compartment.

  • Aqueous Wash: Flush the column with 100% ultrapure water for 20-30 column volumes to remove any precipitated buffer salts.

  • Isopropanol Flush: Flush the column with 100% isopropanol for 30-40 column volumes to remove strongly retained non-polar compounds.

  • Organic Solvent Wash: Sequentially wash the column with 100% Methanol and then 100% Acetonitrile for at least 20 column volumes each.

  • Return to Original Direction and Equilibrate: Return the column to its original flow direction and equilibrate with your mobile phase until a stable baseline is achieved.

  • Test Column Performance: Inject a standard to check for improved peak shape and retention time.

References

[1] Simultaneous HPLC determination of 22 components of essential oils; method robustness with experimental design. PubMed Central. [2] How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc., 28 Oct. 2025. [5] The Importance of Mobile Phase pH in Chromatographic Separations. Element Lab Solutions, 26 Sep. 2023. [4] Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [6] Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Semantic Scholar. [3] HPLC and GC–MS analysis of the products formed from β-apo-8'-carotenal.... ResearchGate. The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news, 27 Dec. 2023. [7] Exploring the Role of pH in HPLC Separation. Moravek, Inc.. [8] Exploring the Role of pH in HPLC Separation. Veeprho Pharmaceuticals, 1 Feb. 2025. [9] The effects of the acetonitrile percentage, flow rate, and format.... ResearchGate. [10] Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. PubMed. [11] Purity index of the first peak using acetonitrile: water (70:30) as mobile phase. [12] Conversion of β -ionone by CYP264B1. HPLC chromatogram of β. ResearchGate. [13] HPLC chromatograms of in vivo conversions of α-ionone 4 (a), β-ionone 5.... ResearchGate. [14] β-Ionone as a fragrance compound in the essential oils of various plant species. ResearchGate. [15] Showing Compound this compound (FDB015469). FooDB, 8 Apr. 2010. [16] Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS | Request PDF. ResearchGate, 6 Aug. 2025. [17] Validation of HPLC-UV Methods for the Quantification of Betaine in Foods by Comparison with LC-MS | Semantic Scholar. [18] Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. ResearchGate, 6 Aug. 2025. [19] Development and validation of an HPLC-UV method for determination of synthetic food colorants. ResearchGate, 7 Aug. 2025. [20] development and validation of an hplc-uv method for determination of synthetic food colorants. Semantic Scholar. [21] Effect of acetonitrile concentration on (A) retention time and (B).... ResearchGate. [22] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed Central, 7 Nov. 2024.

References

Technical Support Center: Prevention of β-Ionone Loss During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of β-ionone during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal storage conditions for β-ionone to minimize degradation?

A1: For long-term stability, β-ionone should be stored in a cool, dark, and dry place. The recommended storage temperature is refrigerated at 2-8°C.[1] It is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] Exposure to light and air should be minimized.

Q2: My β-ionone solution has developed a yellowish tint over time. What does this indicate?

A2: A color change to a yellowish tint can be an indicator of degradation.[2] This is often due to oxidation and the formation of various degradation products. It is recommended to verify the purity of the β-ionone using an analytical method like GC-MS or HPLC before further use.

Q3: I am observing a decrease in the peak area of my β-ionone standard during my GC-MS analysis over a series of experiments. What could be the cause?

A3: A decreasing peak area for your β-ionone standard can be attributed to several factors:

  • Degradation of the stock solution: If the stock solution is not stored properly, β-ionone can degrade, leading to a lower concentration and thus a smaller peak area.

  • Adsorption: β-ionone can be adsorbed onto active sites in the GC inlet liner or the column itself, especially if they are not properly deactivated.[3]

  • Injection variability: Issues with the autosampler, such as a leaky syringe, can lead to inconsistent injection volumes.

  • Detector sensitivity changes: A dirty ion source in the mass spectrometer can lead to a gradual decrease in sensitivity.

Q4: I see an unexpected peak in the chromatogram of my stored β-ionone sample. What could this be?

A4: The appearance of new peaks in the chromatogram is a strong indication of degradation. A common degradation product of β-ionone is 5,6-epoxy-β-ionone, which is formed through oxidation.[4] Other potential byproducts can result from reactions with UV light or free radicals.[5] To identify the unknown peak, a mass spectrometry (MS) detector is invaluable.

Q5: Can I use antioxidants to prevent the degradation of β-ionone?

A5: Yes, the addition of antioxidants can be an effective strategy to inhibit the oxidation of β-ionone. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and α-tocopherol (Vitamin E) are commonly used to stabilize organic compounds prone to oxidation.[6][7] It is advisable to conduct a small-scale pilot study to determine the optimal concentration of the antioxidant for your specific application, as high concentrations can sometimes have pro-oxidant effects.[6]

Quantitative Data on β-Ionone Degradation

The following table provides an estimate of β-ionone degradation over time at different storage temperatures. These values are synthesized from general chemical kinetics principles and available stability information. Actual degradation rates can vary based on factors such as the presence of oxygen, light, and impurities.

Storage Temperature1 Month3 Months6 Months12 Months
25°C (Room Temperature) ~5-10%~15-25%~30-50%>50%
4°C (Refrigerated) <1%~1-3%~3-5%~5-10%
-20°C (Frozen) <0.5%<1%<2%<3%

Note: These are estimated values. For critical applications, it is highly recommended to perform a stability study under your specific storage conditions.

Experimental Protocols

Protocol for Accelerated Stability Testing of β-Ionone

This protocol outlines a method for conducting an accelerated stability study of β-ionone to predict its long-term stability.

1. Materials:

  • High-purity β-ionone
  • Amber glass vials with Teflon-lined caps
  • Inert gas (Nitrogen or Argon)
  • Temperature-controlled ovens or incubators set at 40°C and 50°C
  • Refrigerator at 4°C
  • GC-MS or HPLC-UV system
  • Appropriate solvent for dilution (e.g., ethanol (B145695) or methanol, HPLC grade)

2. Sample Preparation:

  • Prepare a stock solution of β-ionone at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
  • Aliquot the stock solution into multiple amber glass vials.
  • Purge the headspace of each vial with an inert gas before sealing to minimize oxygen exposure.

3. Storage Conditions and Time Points:

  • Place the vials in the following storage conditions:
  • 40°C ± 2°C
  • 50°C ± 2°C
  • 4°C ± 2°C (as a control for long-term stability comparison)
  • Pull samples for analysis at the following time points: 0, 1, 2, 4, and 6 weeks.

4. Analytical Method (GC-MS Example):

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
  • Injection: 1 µL splitless injection at 250°C.
  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.
  • Quantification: Monitor the abundance of a characteristic ion of β-ionone (e.g., m/z 177 or 192).

5. Data Analysis:

  • At each time point, analyze the samples in triplicate.
  • Calculate the percentage of β-ionone remaining relative to the initial (time 0) concentration.
  • Plot the percentage of remaining β-ionone against time for each temperature.
  • Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature (e.g., 4°C) and estimate the shelf life.

Visualizations

beta_ionone_degradation_pathway beta_ionone β-Ionone epoxide β-Ionone Epoxide beta_ionone->epoxide isomerization_products Isomerization Products beta_ionone->isomerization_products other_byproducts Other Oxidation Byproducts beta_ionone->other_byproducts oxidizing_agents Oxidizing Agents (e.g., O2, Peroxides) oxidizing_agents->epoxide Oxidation uv_light UV Light uv_light->isomerization_products Isomerization hydroxyl_radicals Hydroxyl Radicals hydroxyl_radicals->other_byproducts Radical Attack

Caption: Degradation pathway of β-ionone.

experimental_workflow start Start: Stability Study prep Prepare β-ionone samples in amber vials start->prep storage Store samples at different temperatures (e.g., 4°C, 25°C, 40°C) prep->storage sampling Collect samples at defined time points (0, 1, 3, 6 months) storage->sampling analysis Analyze samples by GC-MS or HPLC sampling->analysis quantify Quantify β-ionone concentration analysis->quantify data_analysis Calculate degradation rate and shelf life quantify->data_analysis end End: Report Findings data_analysis->end

Caption: Experimental workflow for β-ionone stability testing.

troubleshooting_logic issue Issue: Inconsistent results with β-ionone check_storage Check storage conditions (Temp, Light, Atmosphere) issue->check_storage check_purity Verify purity with GC-MS/HPLC check_storage->check_purity degradation_suspected Degradation Suspected? check_purity->degradation_suspected instrument_issue Investigate analytical instrument (e.g., inlet, column, detector) degradation_suspected->instrument_issue No remediate_storage Remediate storage: Refrigerate, use inert gas, protect from light degradation_suspected->remediate_storage Yes troubleshoot_gc Follow GC-MS troubleshooting guide instrument_issue->troubleshoot_gc use_new_sample Use a fresh, verified sample of β-ionone remediate_storage->use_new_sample

Caption: Logical troubleshooting flow for β-ionone stability issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Beta-ionone and Alpha-ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of two common isomers, beta-ionone (B89335) and alpha-ionone (B122830). While structurally similar, these compounds exhibit distinct pharmacological profiles, influencing a range of cellular processes from proliferation and inflammation to oxidative stress. This document summarizes key experimental findings, details relevant methodologies, and visualizes the cellular pathways involved to aid in the evaluation of their therapeutic potential.

Executive Summary

This compound and alpha-ionone, fragrant terpenoids found in various essential oils, have garnered significant interest for their diverse biological effects. This compound is extensively studied for its anticancer, anti-inflammatory, and antioxidant properties, primarily mediated through the activation of the olfactory receptor OR51E2 and subsequent modulation of downstream signaling cascades like MAPK and NF-κB.[1][2][3] Alpha-ionone, on the other hand, has shown promise in promoting skin health and exhibits anti-inflammatory and potential metabolic regulatory functions, often linked to the cAMP and TGR5 signaling pathways.[4][5] Direct comparative studies are limited; however, this guide consolidates available data to facilitate a side-by-side evaluation.

Data Presentation: A Comparative Overview

The following tables summarize the reported biological activities of this compound and alpha-ionone, highlighting the different experimental contexts.

Table 1: Comparative Cytotoxicity and Antiproliferative Activity

CompoundCell LineAssayEndpointConcentration/IC50Reference
This compound K562 (Human leukemia)MTTInhibition of proliferationDose-dependent inhibition (25-400 µM)[6]
SGC-7901 (Gastric adenocarcinoma)MTTInhibition of proliferationEC50: 186 ± 27.84 µmol/L (72h)[7]
MKN-45 (Gastric adenocarcinoma)MTTInhibition of proliferationEC50: 336 + 34.92 µmol/L (72h)[7]
Alpha-ionone HaCaT (Human keratinocytes)CCK-8Promotion of proliferationDose-dependent increase (10-50 µM)[1][6]

Table 2: Comparative Anti-inflammatory Activity

CompoundCell Line/ModelKey MarkersEffectMechanismReference
This compound BV2 microgliaNO, PGE2, TNF-αInhibitionSuppression of NF-κB and MAPK pathways[8][9]
Alpha-ionone UVB-irradiated HaCaT cellsIL-1β, IL-6, IL-8, TNF-αReductionAttenuation of inflammation and oxidative stress[10]

Table 3: Comparative Antioxidant Activity

CompoundAssayResultReference
This compound DPPH & ABTS radical scavengingDelayed the decline in scavenging rates in postharvest broccoli[2][11]
This compound derivatives DPPH & ABTS radical scavengingIC50 values varied based on substitution, some more potent than Trolox[4][9]
Alpha-ionone UVB-irradiated HaCaT cellsInhibited intracellular ROS increase and malondialdehyde accumulation[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for a direct comparative analysis of this compound and alpha-ionone.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the ionones on cell viability and proliferation.

Materials:

  • 96-well plates

  • Cell line of interest (e.g., K562 for cytotoxicity, HaCaT for proliferation)

  • Complete culture medium

  • This compound and alpha-ionone stock solutions (in DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and alpha-ionone (e.g., 10, 25, 50, 100, 200, 400 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with the same concentration of solvent used for the ionones).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. IC50 values can be determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • Complete culture medium

  • This compound and alpha-ionone stock solutions

  • LPS solution (1 µg/mL)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound and alpha-ionone for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay evaluates the free radical scavenging capacity of the ionones.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • This compound and alpha-ionone stock solutions (in methanol)

  • Ascorbic acid or Trolox as a positive control

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate, mix various concentrations of this compound, alpha-ionone, or the positive control with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value from a dose-response curve.

Signaling Pathways

The biological activities of this compound and alpha-ionone are mediated by distinct signaling pathways.

This compound Signaling

This compound's effects, particularly its anticancer and anti-inflammatory activities, are often initiated by its interaction with the olfactory receptor OR51E2.[1] This activation can trigger multiple downstream pathways, including the MAPK and NF-κB cascades, leading to the regulation of cell cycle, apoptosis, and inflammation.[2][9]

beta_ionone_pathway beta_ionone This compound OR51E2 OR51E2 beta_ionone->OR51E2 PLC PLC OR51E2->PLC MAPK_pathway MAPK Pathway (ERK, p38, JNK) OR51E2->MAPK_pathway PI3K_AKT PI3K/AKT Pathway OR51E2->PI3K_AKT IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Cell_Cycle Cell Cycle Arrest MAPK_pathway->Cell_Cycle Apoptosis Apoptosis Induction MAPK_pathway->Apoptosis NFkB_activation NF-κB Inhibition PI3K_AKT->NFkB_activation Inflammation ↓ Pro-inflammatory Mediators NFkB_activation->Inflammation

This compound signaling cascade.
Alpha-Ionone Signaling

Alpha-ionone has been shown to modulate cellular functions, such as keratinocyte proliferation and migration, through the activation of the cyclic AMP (cAMP) signaling pathway.[1][6] It has also been identified as an agonist for the TGR5 receptor, which is involved in metabolic regulation.[5]

alpha_ionone_pathway alpha_ionone Alpha-ionone Receptor GPCR / TGR5 alpha_ionone->Receptor AC Adenylyl Cyclase Receptor->AC Metabolic_Regulation Metabolic Regulation Receptor->Metabolic_Regulation cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Cell_Proliferation Keratinocyte Proliferation PKA->Cell_Proliferation Cell_Migration Keratinocyte Migration PKA->Cell_Migration

Alpha-ionone signaling cascade.
Experimental Workflow for Comparative Analysis

A generalized workflow for a comparative study of beta- and alpha-ionone is presented below.

experimental_workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation beta_ionone This compound cytotoxicity Cytotoxicity/Proliferation (MTT Assay) beta_ionone->cytotoxicity anti_inflammatory Anti-inflammatory (NO, Cytokine Assays) beta_ionone->anti_inflammatory antioxidant Antioxidant (DPPH, ABTS Assays) beta_ionone->antioxidant alpha_ionone Alpha-ionone alpha_ionone->cytotoxicity alpha_ionone->anti_inflammatory alpha_ionone->antioxidant ic50 IC50/EC50 Determination cytotoxicity->ic50 statistical_analysis Statistical Analysis anti_inflammatory->statistical_analysis antioxidant->ic50 pathway_analysis Signaling Pathway Analysis (Western Blot) ic50->pathway_analysis statistical_analysis->pathway_analysis

Workflow for comparative analysis.

Conclusion

This compound and alpha-ionone, while isomeric in nature, exhibit distinct and sometimes opposing biological activities. This compound appears to be a potent modulator of pathways involved in cancer and inflammation, whereas alpha-ionone shows promise in dermatological applications and metabolic regulation. The lack of direct comparative studies underscores the need for future research to perform head-to-head evaluations under standardized conditions. Such studies will be crucial for elucidating the nuanced structure-activity relationships and for guiding the development of these compounds into potential therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for initiating such comparative investigations.

References

The Efficacy of Beta-Ionone in Plant Signaling: A Comparative Guide to Apocarotenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of apocarotenoids in plant signaling is crucial for developing novel strategies in crop protection and enhancement. This guide provides a comparative analysis of the efficacy of beta-ionone (B89335) against other key apocarotenoids, supported by experimental data and detailed methodologies.

Apocarotenoids are a diverse class of signaling molecules derived from the oxidative cleavage of carotenoids. They play pivotal roles in plant development, stress responses, and interactions with other organisms. While some apocarotenoids like the phytohormones abscisic acid (ABA) and strigolactones have well-established broad functions, others, such as this compound, exhibit more specialized activities. This guide focuses on comparing the efficacy of this compound with other non-hormonal apocarotenoids, including beta-cyclocitral (B22417), zaxinone, and anchorene.

Comparative Efficacy of Apocarotenoids in Plant Signaling

This compound primarily functions in mediating responses to biotic stresses, particularly in enhancing resistance to necrotrophic fungi and promoting beneficial symbiotic relationships.[1][2] In contrast, other apocarotenoids like beta-cyclocitral are more involved in abiotic stress responses, while zaxinone and anchorene act as growth regulators.[3][4] The following table summarizes the distinct roles and observed effective concentrations of these molecules. It is important to note that a direct comparative study under identical conditions is not yet available in the scientific literature; the data presented here is a synthesis from various studies.

ApocarotenoidPrimary Function(s)Target Organism/ProcessEffective Concentration (in vitro/in planta)Key Signaling Interactions
This compound Biotic stress response, Mycorrhizal symbiosisBotrytis cinerea, Arbuscular mycorrhizal fungi50 µM for fungal resistance[2]; 50 nM for mycorrhization[1]Interacts with ABA, Jasmonic Acid (JA), and Salicylic Acid (SA) pathways[2]
Beta-cyclocitral Abiotic stress response, Root growth regulationHigh light stress, Drought, SalinityInduces gene expression changes at levels as low as 40-60 ng/g FW[1]Singlet oxygen-like signaling, crosstalk with JA and SA pathways[1]
Zaxinone Growth regulationPlant development, ABA and strigolactone biosynthesisMicromolar concentrations reduce hypocotyl growth[5]Positive regulator of ABA and strigolactone biosynthesis[5]
Anchorene Root developmentAnchor root formationNot specified in comparative studiesModulates auxin homeostasis[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of apocarotenoid efficacy.

Protocol 1: Assessment of Plant Resistance to Botrytis cinerea

This protocol is adapted from studies investigating the effect of this compound on fungal resistance in Arabidopsis thaliana and tomato.

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana (Col-0) or tomato (Solanum lycopersicum) plants are grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • Experiments are typically conducted on 4-5 week old plants.

2. Apocarotenoid Treatment:

  • Prepare a stock solution of this compound in ethanol (B145695).

  • Dilute the stock solution to the desired final concentration (e.g., 50 µM) in sterile water containing a surfactant like 0.01% Tween-20 to ensure even application.

  • Spray the plants with the this compound solution or a mock solution (water with the same concentration of ethanol and surfactant) until the leaves are thoroughly wetted.

  • Allow the plants to dry for 24-48 hours before inoculation.

3. Fungal Inoculation:

  • Botrytis cinerea is cultured on potato dextrose agar (B569324) (PDA) for 10-14 days to allow for sporulation.

  • Harvest spores by flooding the plates with a solution of 10 mM glucose and 1 mM KH2PO4.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to 2 x 10^5 spores/mL using a hemocytometer.

  • Inoculate treated and control plants by placing 5 µL droplets of the spore suspension onto the adaxial surface of the leaves.[6]

4. Disease Assessment:

  • Place the inoculated plants in a high-humidity chamber to facilitate infection.

  • Measure the diameter of the necrotic lesions on the leaves at 48 and 72 hours post-inoculation using digital calipers or image analysis software.

  • Statistical analysis (e.g., t-test or ANOVA) is used to compare the lesion size between this compound-treated and mock-treated plants.

Protocol 2: Quantification of Arbuscular Mycorrhizal (AM) Colonization

This protocol is based on studies investigating the influence of this compound on AM symbiosis in rice (Oryza sativa).

1. Plant and Fungal Culture:

  • Rice seedlings are grown in a sterile sand/vermiculite substrate.

  • Inoculate the substrate with a commercially available AM fungus inoculum (e.g., Rhizophagus irregularis).

  • Grow the plants in a greenhouse or growth chamber under controlled conditions.

2. This compound Treatment:

  • Apply a solution of this compound (e.g., 50 nM) to the substrate at regular intervals (e.g., weekly).[1]

3. Root Staining and Microscopy:

  • After a set period (e.g., 4-6 weeks), carefully harvest the root systems.

  • Clear the roots by incubating them in 10% (w/v) potassium hydroxide (B78521) (KOH) at 90°C for 10-30 minutes.

  • Rinse the roots with water and then acidify them with 2% hydrochloric acid (HCl) for 5 minutes.

  • Stain the fungal structures within the roots using a 0.05% (w/v) solution of Trypan Blue in lactoglycerol.

  • Destain the roots in a solution of acidic glycerol.

4. Quantification of Colonization:

  • Mount the stained root segments on microscope slides.

  • Observe the slides under a compound microscope.

  • Quantify the percentage of root length colonized by the AM fungus using the grid-line intersect method. This involves counting the presence or absence of fungal structures (hyphae, arbuscules, vesicles) at the intersections of a grid eyepiece with the root segments.

  • Calculate the colonization percentage as (number of positive intersections / total number of intersections) x 100.

Signaling Pathways and Logical Relationships

The signaling pathways initiated by different apocarotenoids are distinct, reflecting their specialized roles in plant physiology.

Beta_Ionone_Signaling cluster_stress Biotic Stress (e.g., Botrytis cinerea) cluster_symbiosis Symbiosis (Arbuscular Mycorrhiza) Beta-Carotene Beta-Carotene This compound This compound Beta-Carotene->this compound CCDs ABA Signaling ABA Signaling This compound->ABA Signaling JA Signaling JA Signaling This compound->JA Signaling SA Signaling SA Signaling This compound->SA Signaling Mycorrhizal Colonization Mycorrhizal Colonization This compound->Mycorrhizal Colonization Defense Gene Expression Defense Gene Expression ABA Signaling->Defense Gene Expression JA Signaling->Defense Gene Expression SA Signaling->Defense Gene Expression Fungal Resistance Fungal Resistance Defense Gene Expression->Fungal Resistance

This compound signaling in response to biotic stress and symbiosis.

The diagram above illustrates that this compound, derived from beta-carotene, modulates the signaling pathways of key phytohormones like ABA, JA, and SA to orchestrate the expression of defense-related genes, ultimately leading to enhanced fungal resistance.[2] It also plays a role in promoting arbuscular mycorrhizal colonization.

Apocarotenoid_Comparison cluster_input Environmental Stimuli Biotic Stress Biotic Stress Beta-Carotene Beta-Carotene Biotic Stress->Beta-Carotene Abiotic Stress (Light, Drought) Abiotic Stress (Light, Drought) Abiotic Stress (Light, Drought)->Beta-Carotene Developmental Cues Developmental Cues Developmental Cues->Beta-Carotene Zeaxanthin Zeaxanthin Developmental Cues->Zeaxanthin This compound This compound Beta-Carotene->this compound Beta-Cyclocitral Beta-Cyclocitral Beta-Carotene->Beta-Cyclocitral Anchorene Anchorene Beta-Carotene->Anchorene Zaxinone Zaxinone Zeaxanthin->Zaxinone Defense Response Defense Response This compound->Defense Response Stress Acclimation Stress Acclimation Beta-Cyclocitral->Stress Acclimation Growth Regulation Growth Regulation Zaxinone->Growth Regulation Root Architecture Root Architecture Anchorene->Root Architecture

Distinct roles of various apocarotenoids in plant signaling.

This workflow highlights the specialized nature of apocarotenoid signaling. Different environmental and developmental cues lead to the production of specific apocarotenoids from their carotenoid precursors, which in turn trigger distinct physiological responses. This compound is primarily involved in defense, beta-cyclocitral in stress acclimation, and zaxinone and anchorene in regulating growth and development.

References

Comparative Guide to Cross-Reactivity and Interference in Immunoassays for Beta-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

Principle of Competitive Immunoassay for Beta-Ionone (B89335)

Immunoassays for small molecules like this compound typically employ a competitive format. In this setup, a known amount of labeled this compound (e.g., enzyme-conjugated) competes with the this compound present in the sample for a limited number of binding sites on a specific antibody. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample will result in less labeled this compound binding to the antibody, leading to a weaker signal.

Competitive Immunoassay for this compound cluster_0 High this compound Concentration in Sample cluster_1 Low this compound Concentration in Sample Ab1 Antibody Complex1 Antibody-Sample Complex Ab1->Complex1 Sample_Beta_Ionone1 Sample this compound Sample_Beta_Ionone1->Complex1 Labeled_Beta_Ionone1 Labeled this compound Labeled_Beta_Ionone1->Ab1 Limited Binding Signal1 Low Signal Ab2 Antibody Complex2 Antibody-Labeled Complex Ab2->Complex2 Sample_Beta_Ionone2 Sample this compound Sample_Beta_Ionone2->Ab2 Limited Binding Labeled_Beta_Ionone2 Labeled this compound Labeled_Beta_Ionone2->Complex2 Signal2 High Signal

Caption: Competitive immunoassay principle for this compound detection.

Experimental Protocols

To ensure a standardized comparison, the following experimental protocols for assessing cross-reactivity and interference are recommended.

Cross-Reactivity Assessment Protocol

This protocol determines the extent to which structurally related molecules cross-react with the anti-beta-ionone antibody.

Materials:

  • This compound standard

  • Potential cross-reactants (e.g., alpha-ionone, gamma-ionone, alpha-damascone, beta-damascone, beta-carotene)

  • This compound immunoassay kit (antibodies, labeled this compound, substrate, etc.)

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the this compound standard in assay buffer to create a standard curve (e.g., from 0.1 ng/mL to 1000 ng/mL).

  • Prepare Cross-Reactant Curves:

    • For each potential cross-reactant, prepare a serial dilution in assay buffer over a wide concentration range.

  • Perform the Immunoassay:

    • Run the competitive immunoassay according to the manufacturer's instructions, using the this compound standards and the dilutions of each potential cross-reactant.

  • Data Analysis:

    • For both the this compound standard and each cross-reactant, plot the signal (e.g., absorbance) against the logarithm of the concentration.

    • Determine the concentration of this compound and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Interference Assessment Protocol

This protocol evaluates the effect of substances commonly found in biological matrices on the accuracy of this compound measurement.

Materials:

  • This compound standard

  • Sample matrix (e.g., serum, plasma, cell culture media)

  • Potential interfering substances (e.g., hemoglobin, bilirubin, lipids)

  • This compound immunoassay kit

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare Spiked Samples:

    • Prepare samples with a known concentration of this compound (e.g., low, medium, and high concentrations within the assay's dynamic range) in the sample matrix.

    • Prepare a parallel set of spiked samples in the sample matrix containing the potential interfering substance at a high but physiologically relevant concentration.

  • Perform the Immunoassay:

    • Analyze both sets of samples (with and without the interfering substance) using the this compound immunoassay.

  • Data Analysis:

    • Calculate the recovery of this compound in the presence of the interfering substance using the following formula: % Recovery = (Measured Concentration with Interferent / Actual Concentration) x 100

    • A recovery value significantly different from 100% indicates interference.

Data Presentation

The quantitative data from cross-reactivity and interference studies should be summarized in clear and structured tables for easy comparison. Below are illustrative tables with hypothetical data.

Table 1: Cross-Reactivity of a Hypothetical this compound Immunoassay

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 15.2 100
Alpha-Ionone350.54.3
Gamma-Ionone875.11.7
Beta-Damascone1250.81.2
Alpha-Damascone> 5000< 0.3
Beta-Carotene> 10000< 0.15

Table 2: Interference in a Hypothetical this compound Immunoassay

Interfering SubstanceConcentrationThis compound Spike (ng/mL)Measured Concentration (ng/mL)% Recovery
Hemoglobin5 g/L2524.598%
Bilirubin200 mg/L2525.8103%
Triglycerides10 g/L2522.188%

Conclusion

The specificity of an immunoassay is a critical performance characteristic that must be thoroughly evaluated. By employing standardized protocols to assess cross-reactivity and interference, researchers can objectively compare different this compound immunoassay alternatives. The data generated from these studies, when presented in a clear and comparative format, will enable informed decisions in selecting the most appropriate assay for a given research or development need, thereby ensuring the accuracy and reliability of the obtained results. When specific product data is available, these tables can be populated to provide a direct comparison of performance.

A Comparative Analysis of Beta-Ionone and Other Carotenoid Derivatives in Cancer Chemoprevention

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction: The field of cancer chemoprevention is increasingly focused on naturally derived compounds that can inhibit or reverse the process of carcinogenesis. Among these, carotenoid derivatives have garnered significant attention due to their antioxidant and anti-proliferative properties. This guide provides a detailed comparison of the cancer chemopreventive effects of beta-ionone (B89335) against other prominent carotenoid derivatives, including alpha-ionone, lycopene (B16060), and astaxanthin. By presenting quantitative data, outlining experimental methodologies, and visualizing key signaling pathways, this document aims to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Efficacy: In Vitro Studies

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected carotenoid derivatives across various cancer cell lines. These values indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cells, providing a quantitative measure of their cytotoxic or anti-proliferative effects.

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Reference
This compound SGC-7901Gastric Adenocarcinoma89[1]
MCF-7Breast Cancer<50[2]
B16F10Mouse Melanoma120-150
HL-60Human Leukemia35
Alpha-ionone A431Squamous Cell CarcinomaEC50 = 152.4 (cAMP increase)[3]
Lycopene HT-29Colon Cancer10[4]
HGC-27Gastric Cancer~45 (for 80.7% inhibition at 72h)[5]
PANC-1Pancreatic Cancer<0.5 (for significant viability decrease)[6]
Astaxanthin PC-3Prostate Cancer<200
K562Leukemia5-10[7]

Comparative Efficacy: In Vivo Studies

This table presents a summary of the in vivo cancer chemopreventive effects of the selected carotenoid derivatives from various animal studies. These studies provide crucial insights into the systemic efficacy and potential therapeutic applications of these compounds.

CompoundAnimal ModelCancer TypeKey FindingsReference
This compound DMBA-induced rat modelMammary CancerDose-dependent reduction in tumor incidence by 35.4%, 68.3%, and 87.8% at 9, 18, and 36 mmol/kg diet, respectively.[1][4]
Lycopene TRAMP mouse modelProstate CancerSignificant decrease in prostate cancer incidence in the lycopene beadlet-fed group compared to the control group.[8]
HGC-27 xenograft nude miceGastric CancerSignificant decrease in tumor weight at doses of 20, 40, and 60 mg/kg.[5]
Astaxanthin PC-3 xenograft nude miceProstate Cancer41.7% inhibition of tumor growth at a dose of 100 mg/kg/day.[9]
DMBA-induced hamster modelOral CancerDietary supplementation prevented the development of gross tumors.[2]
Alpha-ionone A431 xenograft mouse modelSquamous Cell CarcinomaInjection of α-ionone suppressed tumor growth.[6][10]

Mechanisms of Action: Signaling Pathways

The anticancer effects of these carotenoid derivatives are mediated through the modulation of various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

This compound

This compound has been shown to exert its chemopreventive effects by targeting multiple signaling pathways. In breast cancer cells, it inhibits the activity of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and carcinogenesis, and increases the activity of quinone reductase (QR), a phase II detoxification enzyme[2]. In gastric adenocarcinoma cells, this compound induces apoptosis through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival[8]. Furthermore, recent studies suggest its involvement in regulating the Wnt/β-catenin pathway.

beta_ionone_pathway beta_ionone This compound pi3k PI3K beta_ionone->pi3k cox2 COX-2 beta_ionone->cox2 wnt Wnt/β-catenin beta_ionone->wnt akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis proliferation_inflammation Proliferation & Inflammation cox2->proliferation_inflammation cell_proliferation Cell Proliferation wnt->cell_proliferation alpha_ionone_pathway alpha_ionone Alpha-Ionone or10a6 OR10A6 alpha_ionone->or10a6 hippo Hippo Pathway (LATS, YAP, TAZ) or10a6->hippo apoptosis Apoptosis hippo->apoptosis proliferation_migration Inhibition of Proliferation & Migration hippo->proliferation_migration lycopene_pathway lycopene Lycopene pi3k PI3K lycopene->pi3k akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis cell_proliferation Cell Proliferation akt->cell_proliferation astaxanthin_pathway astaxanthin Astaxanthin nfkb NF-κB astaxanthin->nfkb wnt Wnt/β-catenin astaxanthin->wnt jak_stat JAK-2/STAT-3 astaxanthin->jak_stat pi3k_akt PI3K/Akt astaxanthin->pi3k_akt cancer_hallmarks Inhibition of: - Proliferation - Invasion - Angiogenesis - Inflammation Induction of: - Apoptosis nfkb->cancer_hallmarks wnt->cancer_hallmarks jak_stat->cancer_hallmarks pi3k_akt->cancer_hallmarks experimental_workflow_invitro cluster_workflow General In Vitro Experimental Workflow cell_culture 1. Cancer Cell Culture treatment 2. Treatment with Carotenoid Derivative cell_culture->treatment viability_assay 3. Cell Viability/Proliferation Assay (e.g., MTT) treatment->viability_assay apoptosis_assay 4. Apoptosis Assay (e.g., Annexin V, TUNEL) treatment->apoptosis_assay western_blot 5. Western Blot Analysis (Protein Expression) treatment->western_blot experimental_workflow_invivo cluster_workflow General In Vivo Experimental Workflow animal_model 1. Animal Model (e.g., Xenograft, DMBA-induced) treatment 2. Administration of Carotenoid Derivative animal_model->treatment tumor_measurement 3. Tumor Growth Monitoring treatment->tumor_measurement endpoint 4. Endpoint Analysis: - Tumor Weight/Volume - Histopathology - Biomarker Analysis tumor_measurement->endpoint

References

Validating the Role of Beta-Ionone in Plant Defense Against Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for sustainable and effective plant protection strategies, naturally derived compounds that elicit or prime plant defense mechanisms are of significant interest. Among these, the apocarotenoid volatile organic compound, beta-ionone (B89335), has emerged as a promising candidate for enhancing plant resistance to pathogens. This guide provides a comparative analysis of this compound's role in plant defense, juxtaposing its performance with established chemical inducers, Acibenzolar-S-methyl (BTH) and β-Aminobutyric acid (BABA). The information presented herein is intended for researchers, scientists, and drug development professionals in the field of plant science and agriculture.

Comparative Efficacy Against Botrytis cinerea

To contextualize the performance of this compound, this section compares its efficacy in inhibiting the growth of the necrotrophic fungus Botrytis cinerea on Arabidopsis thaliana with that of BTH and BABA. The data presented is synthesized from multiple studies and, while not from a single head-to-head experiment, provides a valuable comparative overview.

Table 1: Comparison of Lesion Size Reduction in Arabidopsis thaliana infected with Botrytis cinerea

TreatmentConcentrationMean Lesion Size (mm²)Percentage Reduction vs. MockSource
Mock (Water/Acetone)-~12.5-[1][2]
This compound 50 µM ~4.5 ~64% [1][2]
BTH0.33 mMSignificant reduction (exact value not specified)-[3]
BABA30 µg/mL (~291 µM)Significantly smaller than control-[4]
BABA1 mM~5.0~60% (estimated from graphical data)[5]

Table 2: Comparison of Fungal Growth Inhibition in Arabidopsis thaliana infected with Botrytis cinerea

TreatmentConcentrationMethodRelative Fungal Growth (vs. Mock)Source
Mock (Water/Acetone)-qPCR of B. cinerea ActinA gene100%[1]
This compound 50 µM qPCR of B. cinerea ActinA gene Significantly reduced [1]
BTH1.0 - 3.0 mg/mLIn vitro growth inhibition (EC₅₀ = 3.44 mg/mL)-[6]
BABANot specified---

Signaling Pathways and Mechanisms of Action

The defense-inducing capabilities of this compound, BTH, and BABA are rooted in their interaction with the plant's innate immune signaling network. While all three can lead to enhanced resistance, their modes of action diverge, activating different or overlapping downstream pathways.

This compound Signaling Pathway

This compound treatment leads to a broad reprogramming of gene expression and modulates the levels of key defense-related phytohormones, including abscisic acid (ABA), jasmonic acid (JA), and salicylic (B10762653) acid (SA).[1][7] This suggests that this compound acts as a signaling molecule that can prime or directly activate multiple defense pathways.

Beta_Ionone_Signaling β-ionone β-ionone Plant Cell Plant Cell β-ionone->Plant Cell ABA Signaling ABA Signaling Plant Cell->ABA Signaling JA Signaling JA Signaling Plant Cell->JA Signaling SA Signaling SA Signaling Plant Cell->SA Signaling Transcriptional Reprogramming Transcriptional Reprogramming ABA Signaling->Transcriptional Reprogramming JA Signaling->Transcriptional Reprogramming SA Signaling->Transcriptional Reprogramming Defense Gene Expression Defense Gene Expression Transcriptional Reprogramming->Defense Gene Expression Enhanced Resistance Enhanced Resistance Defense Gene Expression->Enhanced Resistance Comparative_Signaling cluster_BTH BTH (Acibenzolar-S-methyl) cluster_BABA BABA (β-Aminobutyric acid) BTH BTH SA Pathway SA Pathway BTH->SA Pathway PR Gene Expression (PR1, PR2, PR5) PR Gene Expression (PR1, PR2, PR5) SA Pathway->PR Gene Expression (PR1, PR2, PR5) BABA BABA SA-dependent Priming SA-dependent Priming BABA->SA-dependent Priming SA-independent Priming (e.g., Callose) SA-independent Priming (e.g., Callose) BABA->SA-independent Priming (e.g., Callose) Experimental_Workflow Plant Growth Plant Growth Chemical Treatment Chemical Treatment Plant Growth->Chemical Treatment Pathogen Inoculation Pathogen Inoculation Chemical Treatment->Pathogen Inoculation Phenotypic Analysis Phenotypic Analysis Pathogen Inoculation->Phenotypic Analysis Molecular Analysis Molecular Analysis Pathogen Inoculation->Molecular Analysis Lesion Size Measurement Lesion Size Measurement Phenotypic Analysis->Lesion Size Measurement Fungal Biomass Quantification Fungal Biomass Quantification Phenotypic Analysis->Fungal Biomass Quantification RNA Extraction RNA Extraction Molecular Analysis->RNA Extraction Data Analysis Data Analysis Lesion Size Measurement->Data Analysis Fungal Biomass Quantification->Data Analysis qRT-PCR qRT-PCR RNA Extraction->qRT-PCR qRT-PCR->Data Analysis

References

A Comparative Guide to Beta-Ionone Extraction Methods: Yield and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of beta-ionone (B89335) is a critical step in harnessing its aromatic and therapeutic potential. This guide provides an objective comparison of various extraction methods, focusing on achievable yield and purity, supported by experimental data.

Data Summary

Extraction MethodStarting MaterialSolvent(s)YieldPuritySource
Solvent Extraction Fermentation Broth2-methyl-2-butanol (B152257)>99.9% (Recovery)Optimized for 99 wt%[1]
Fermentation BrothDodecane (B42187)>99.9% (Recovery)Not specified[1]
Chemical SynthesisAcetone, Water, NaOH72.0-85.0%≥96.0%[2]
Steam Distillation General Plant MaterialWater (Steam)VariableHigh (for essential oils)[3]
Supercritical Fluid Extraction (SFE) General Bio-BotanicalSupercritical CO₂VariableHigh
Ultrasound-Assisted Extraction (UAE) Acorus calamus (for β-asarone)Ethanol~2.5-fold increase vs. conventional>95% (for β-asarone)[4]
Microwave-Assisted Extraction (MAE) General Plant MaterialVariableGenerally highDependent on selectivity[5][6][7][8]

Experimental Protocols and Workflows

Detailed methodologies for the key extraction techniques are provided below, accompanied by workflow diagrams generated using Graphviz to illustrate the logical steps of each process.

Solvent Extraction

Solvent extraction is a widely used method for isolating this compound, particularly from liquid matrices like fermentation broths or after chemical synthesis. The choice of solvent is critical for achieving high recovery and purity.[1]

Experimental Protocol:

  • Solvent Selection: Choose a solvent with a high partition coefficient for this compound and low miscibility with the aqueous phase. Solvents like 2-methyl-2-butanol and dodecane have shown high recovery rates.[1]

  • Liquid-Liquid Extraction:

    • The this compound containing solution (e.g., fermentation broth) is mixed with the selected organic solvent in an extractor.

    • The mixture is agitated to facilitate the transfer of this compound from the aqueous phase to the organic phase.

    • The two phases are allowed to separate. The organic phase, now enriched with this compound, is collected.

  • Purification:

    • The collected organic phase undergoes distillation to separate the solvent from the this compound.

    • Further purification can be achieved through fractional distillation to achieve the desired purity.[1]

Solvent_Extraction_Workflow start Start: This compound in Aqueous Solution solvent Add Organic Solvent start->solvent mix Mix and Agitate solvent->mix separate Phase Separation mix->separate collect_organic Collect Organic Phase separate->collect_organic distill Distillation collect_organic->distill purify Fractional Distillation distill->purify end End: Pure this compound purify->end

Solvent Extraction Workflow
Steam Distillation

Steam distillation is a traditional method suitable for extracting volatile compounds like this compound from plant materials. It relies on the principle of co-distillation with water at temperatures below the boiling point of the target compound.

Experimental Protocol:

  • Preparation: The plant material is placed in a distillation flask with water.

  • Steam Generation: Water in the flask is heated to generate steam, which then passes through the plant material.

  • Volatilization: The steam causes the volatile this compound to vaporize.

  • Condensation: The mixture of steam and this compound vapor is passed through a condenser.

  • Collection: The condensate, consisting of an aqueous layer and an immiscible essential oil layer containing this compound, is collected in a receiving vessel.

  • Separation: The this compound is separated from the aqueous layer.

Steam_Distillation_Workflow start Start: Plant Material in Water heat Heat to Generate Steam start->heat vaporize Vaporization of This compound heat->vaporize condense Condensation vaporize->condense collect Collection of Condensate condense->collect separate Separation of This compound collect->separate end End: This compound separate->end

Steam Distillation Workflow
Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the solvent. It is known for its high selectivity and the ability to produce solvent-free extracts.

Experimental Protocol:

  • Preparation: The solid sample is placed in an extraction vessel.

  • Pressurization and Heating: CO₂ is pumped into the vessel and brought to its supercritical state by controlling pressure and temperature.

  • Extraction: The supercritical CO₂ flows through the sample, dissolving the this compound.

  • Depressurization: The CO₂-extract mixture is depressurized in a separator. This causes the CO₂ to return to its gaseous state, losing its solvating power.

  • Collection: The this compound precipitates in the separator and is collected. The CO₂ can be recycled.

SFE_Workflow start Start: Solid Sample pressurize Pressurize and Heat CO₂ to Supercritical State start->pressurize extract Extraction with Supercritical CO₂ pressurize->extract depressurize Depressurization extract->depressurize collect Collection of This compound depressurize->collect recycle Recycle CO₂ depressurize->recycle end End: Pure this compound collect->end

Supercritical Fluid Extraction Workflow
Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to enhance the extraction process. The cavitation effect produced by ultrasound disrupts cell walls and improves mass transfer, leading to higher yields in shorter times.[9][10]

Experimental Protocol:

  • Preparation: The sample is immersed in a suitable solvent in an extraction vessel.

  • Sonication: An ultrasonic probe or bath is used to apply ultrasonic waves to the mixture. Key parameters to control are frequency, power, temperature, and time.

  • Extraction: The ultrasonic waves create cavitation bubbles, which collapse near the sample surface, enhancing solvent penetration and extraction of this compound.

  • Filtration and Concentration: The mixture is filtered to remove solid residues, and the solvent is evaporated to obtain the crude extract.

  • Purification: Further purification steps may be necessary to achieve the desired purity.

UAE_Workflow start Start: Sample in Solvent sonicate Apply Ultrasound start->sonicate extract Extraction sonicate->extract filter Filtration extract->filter concentrate Solvent Evaporation filter->concentrate purify Purification concentrate->purify end End: This compound purify->end

Ultrasound-Assisted Extraction Workflow
Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and sample, which accelerates the extraction process. It is known for its efficiency, reduced solvent consumption, and shorter extraction times.[7][8]

Experimental Protocol:

  • Preparation: The sample is mixed with a microwave-transparent or -absorbing solvent in a microwave-safe vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor, and microwave energy is applied. Important parameters include microwave power, temperature, pressure, and time.

  • Extraction: The microwave heating increases the internal pressure within the sample's cells, causing them to rupture and release the target compounds into the solvent.

  • Cooling and Filtration: The mixture is cooled, and the solid material is separated from the solvent by filtration.

  • Concentration and Purification: The solvent is removed from the extract, typically by evaporation, followed by purification steps.

MAE_Workflow start Start: Sample in Solvent irradiate Microwave Irradiation start->irradiate extract Extraction irradiate->extract cool_filter Cooling and Filtration extract->cool_filter concentrate Solvent Evaporation cool_filter->concentrate purify Purification concentrate->purify end End: This compound purify->end

Microwave-Assisted Extraction Workflow

Concluding Remarks

The selection of an optimal extraction method for this compound depends on several factors, including the starting material, desired yield and purity, scalability, cost, and environmental considerations.

  • Solvent extraction is a versatile and scalable method, particularly effective for liquid samples, with the potential for very high recovery and purity depending on the solvent system and purification process.[1]

  • Steam distillation is a classic, cost-effective method for extracting volatile compounds from plant matrices, yielding high-purity essential oils.

  • Supercritical Fluid Extraction (SFE) offers a green alternative with high selectivity, producing solvent-free extracts, which is advantageous for pharmaceutical and food applications.

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern, efficient techniques that can significantly reduce extraction time and solvent consumption while potentially increasing yields compared to conventional methods.[7][8][9]

References

A Guide to Inter-Laboratory Validation of Quantitative Methods for Beta-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably quantify beta-ionone (B89335) across different laboratories is crucial for ensuring data consistency and validity in various applications, from flavor and fragrance analysis to pharmacological studies. This guide provides a framework for the inter-laboratory validation of a quantitative method for this compound, offering a comparison of analytical techniques and detailed experimental protocols.

Comparison of Quantitative Methods for this compound

The two primary analytical techniques employed for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of their performance characteristics based on published literature.

Table 1: Performance Characteristics of GC-MS Methods for this compound Quantification

ParameterMethod 1: HS-SPME-GC-MS/MS (Wine Matrix)Method 2: LLE-GC-MS (Water Matrix)[1]
Linearity (R²)
> 0.990.9997[1]
Limit of Detection (LOD) < 1.0 µg/L[2]1.98 µg/L[1]
Limit of Quantification (LOQ) Not Reported6.53 µg/L[1]
Recovery Not Reported88%–114%[1]
Precision (%RSD) Not Reported< 10%[1]

Table 2: Performance Characteristics of HPLC Methods for this compound Quantification

ParameterMethod 3: HPLC-UV (In vitro study)
Linearity (R²)
Not explicitly reported, but used for quantification.
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported
Recovery Not Reported
Precision (%RSD) Not Reported

Note: Data for HPLC methods for this compound are less commonly published with full validation parameters compared to GC-MS methods.

Experimental Protocol: Quantitative Analysis of this compound by GC-MS

This protocol describes a general procedure for the quantification of this compound in a liquid matrix using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • This compound standard (≥95% purity)

  • Internal standard (e.g., 4-methyl-2-pentanone)

  • Organic solvent (e.g., methanol, ethanol)

  • Sodium chloride (NaCl)

  • Deionized water

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with septa and caps

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME autosampler or manual holder

  • Heating block or water bath

3. Standard and Sample Preparation:

  • Stock Standard Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 50, 100 µg/L).

  • Sample Preparation: Place a known volume of the liquid sample (e.g., 10 mL) into a 20 mL headspace vial. Add a known amount of internal standard. Add NaCl (e.g., 3 g) to increase the ionic strength and promote the release of volatile compounds.

4. HS-SPME Procedure:

  • Place the vial in a heating block at a set temperature (e.g., 60°C).

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with agitation.

  • Retract the fiber and immediately introduce it into the GC injector.

5. GC-MS Analysis:

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Acquire data in selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 177, 192) and the internal standard.

6. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the working standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to ensure that a method is robust and transferable. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Distribution and Analysis cluster_evaluation Phase 3: Data Evaluation and Reporting A Define Validation Scope and Acceptance Criteria B Develop a Detailed Analytical Protocol A->B C Select Participating Laboratories B->C D Prepare and Distribute Homogeneous Samples C->D E Laboratories Perform Analysis According to Protocol D->E F Collect and Statistically Analyze Data (e.g., ANOVA) E->F G Assess Method Performance (Repeatability, Reproducibility) F->G H Prepare a Comprehensive Validation Report G->H I Validated Method H->I Method Adoption

References

Beta-Ionone's Protein Interactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific interactions of bioactive compounds with their protein targets is paramount. This guide provides a comprehensive comparison of beta-ionone's engagement with key protein targets, supported by experimental data and detailed methodologies.

This compound (B89335), a cyclic terpenoid found in various plants, has garnered significant interest for its diverse biological activities, including anti-cancer and olfactory effects. These effects are mediated through its interaction with specific protein targets. This guide delves into the quantitative and mechanistic aspects of these interactions, offering a comparative analysis with relevant alternatives.

Quantitative Analysis of this compound's Protein Interactions

The binding affinity and functional potency of this compound have been evaluated against several protein targets. The following tables summarize the available quantitative data.

Table 1: Interaction of this compound and Alternatives with Olfactory Receptor 51E2 (OR51E2)

CompoundTargetParameterValueCell Line/SystemReference
This compoundOR51E2EC50~2.5 µMHEK293[1]
This compoundOR51E2EC5091 µMPrimary RPE cells[2]
Alpha-Ionone (B122830)OR51E2ActivityAntagonist / Biased AgonistLNCaP cells[1][3][4]

Note: A direct binding affinity (Kd or Ki) for this compound and alpha-ionone with OR51E2 has not been definitively reported in the reviewed literature. The EC50 values represent the concentration of the compound that elicits a half-maximal response in functional assays.

Table 2: Interaction of this compound with Odorant-Binding Proteins (OBPs)

CompoundTargetParameterValueMethodReference
This compoundAcerOBP11Kd3.78 µMFluorescence Quenching[5]

Table 3: Functional Inhibition of Cancer Cell Proliferation by this compound (related to HMG-CoA Reductase pathway)

CompoundCell LineParameterValueNotesReference
This compoundDU145 (Prostate Carcinoma)IC50210 µmol/LInhibition of cell proliferation[6]
This compoundLNCaP (Prostate Carcinoma)IC50130 µmol/LInhibition of cell proliferation[6]
This compoundPC-3 (Prostate Adenocarcinoma)IC50130 µmol/LInhibition of cell proliferation[6]

Note: These IC50 values reflect the overall effect on cell proliferation, which is influenced by the HMG-CoA reductase pathway, but do not represent a direct enzymatic inhibition constant (Ki) for this compound on HMG-CoA reductase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to characterize the interaction of this compound with its protein targets.

Olfactory Receptor Activation Assay (Luciferase Reporter Assay)

This assay is a common method to determine the activation of olfactory receptors like OR51E2 by ligands such as this compound.

1. Cell Culture and Transfection:

  • Hana3A cells, a cell line derived from HEK293, are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum.
  • Cells are plated in 96-well plates.
  • For each well, a transfection mix is prepared containing plasmids for the olfactory receptor (e.g., OR51E2), a receptor-transporting protein (RTP1S), a G-protein alpha subunit (Gαolf), and a reporter gene, typically a luciferase gene under the control of a cyclic AMP (cAMP) response element (CRE).

2. Odorant Stimulation:

  • 24-48 hours post-transfection, the cell culture medium is replaced with a serum-free medium.
  • This compound and other test compounds are diluted to the desired concentrations in the serum-free medium.
  • The diluted compounds are added to the respective wells, and the plates are incubated for a defined period (e.g., 4-6 hours).

3. Luciferase Assay:

  • A luciferase substrate solution is added to each well.
  • The luminescence, which is proportional to the level of CRE-driven luciferase expression and thus receptor activation, is measured using a luminometer.
  • Data is typically normalized to a control (e.g., cells not stimulated with an odorant).

Fluorescence Competitive Binding Assay for Odorant-Binding Proteins

This assay is used to determine the binding affinity of ligands like this compound to odorant-binding proteins (OBPs).

1. Preparation:

  • A solution of the purified OBP (e.g., AcerOBP11) in a suitable buffer (e.g., Tris-HCl, pH 7.4) is prepared.
  • A fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), which exhibits a change in fluorescence upon binding to the OBP, is used.

2. Titration and Competition:

  • The fluorescence of the OBP solution is measured.
  • Aliquots of the fluorescent probe are added to the OBP solution, and the increase in fluorescence is measured until saturation is reached. This allows for the determination of the dissociation constant (Kd) of the OBP-probe complex.
  • For competitive binding, a solution containing the OBP and the fluorescent probe at a fixed concentration is prepared.
  • Increasing concentrations of the competitor ligand (e.g., this compound) are added to this solution.

3. Data Analysis:

  • The decrease in fluorescence intensity, as the competitor displaces the fluorescent probe, is measured.
  • The IC50 value (the concentration of the competitor that displaces 50% of the bound probe) is determined.
  • The dissociation constant (Kd) of the competitor is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound's activity can aid in understanding its mechanism of action.

G cluster_0 This compound Interaction with OR51E2 beta_ionone This compound OR51E2 OR51E2 beta_ionone->OR51E2 G_protein G-protein (Gαolf) OR51E2->G_protein activates Ca_influx Ca²⁺ Influx OR51E2->Ca_influx AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_effects Cellular Effects (Proliferation, Apoptosis, Invasion) PKA->Cellular_effects Kinases Kinases (ERK1/2, AKT) Ca_influx->Kinases activates Kinases->Cellular_effects

Caption: Signaling pathway of this compound upon binding to OR51E2.

G cluster_1 Fluorescence Competitive Binding Assay Workflow start Start prepare_OBP Prepare OBP Solution start->prepare_OBP add_probe Add Fluorescent Probe (1-NPN) prepare_OBP->add_probe measure_fluorescence Measure Fluorescence Increase add_probe->measure_fluorescence saturate Saturate OBP with Probe measure_fluorescence->saturate add_competitor Add Competitor (this compound) saturate->add_competitor measure_decrease Measure Fluorescence Decrease add_competitor->measure_decrease calculate_IC50 Calculate IC50 measure_decrease->calculate_IC50 calculate_Kd Calculate Kd calculate_IC50->calculate_Kd end End calculate_Kd->end

Caption: Workflow for fluorescence competitive binding assay.

References

A Comparative Guide to Microbial Platforms for Sustainable β-Ionone Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The demand for naturally sourced flavors and fragrances is on the rise, driving the need for sustainable production methods for high-value compounds like β-ionone. This guide provides an objective comparison of prominent microbial platforms engineered for β-ionone biosynthesis, supported by experimental data and detailed protocols.

Performance Comparison of Microbial Platforms

The production of β-ionone in microbial hosts has been successfully demonstrated in several organisms, with Yarrowia lipolytica, Saccharomyces cerevisiae, and Escherichia coli being the most extensively studied. Each platform offers unique advantages and challenges in terms of metabolic capacity, genetic tractability, and industrial scalability. The following table summarizes the key performance metrics achieved in these engineered microbes.

Microbial PlatformMax Titer (g/L)Productivity (mg/L/h)ScaleKey Genetic Modifications & StrategiesAdvantagesDisadvantages
Yarrowia lipolytica 4.0 [1][2][3]13.9 [1]Shake FlaskOverexpression of mevalonate (B85504) pathway genes, introduction of carotenogenesis pathway (carB, carRP), expression of carotenoid cleavage dioxygenase (CCD1), use of food waste hydrolysate.[2][4]GRAS status, high flux towards acetyl-CoA, excellent lipid metabolism, ability to utilize diverse carbon sources.[1]Can be more challenging to genetically manipulate than E. coli or S. cerevisiae.
Escherichia coli 0.5 [1]10.0 BioreactorExpression of heterologous mevalonate pathway, introduction of carotenogenesis genes (crtE, crtYB, crtI), and CCD1.[5][6]Rapid growth, well-established genetic tools, high-density cultivation is possible.Lacks native mevalonate pathway, potential for endotoxin (B1171834) production.
Saccharomyces cerevisiae 0.4 [1]2.5 Shake FlaskOverexpression of truncated HMG-CoA reductase (tHMGR), integration of carotenogenesis genes (CrtE, CrtYB, CrtI), expression of engineered CCD1 with membrane targeting.[6][7][8]GRAS status, robust for industrial fermentation, well-characterized genetics.[5][9]Lower native flux towards terpenoid precursors compared to Y. lipolytica.[5]

Metabolic Pathways and Engineering Strategies

The biosynthesis of β-ionone in engineered microbes begins with the central metabolite acetyl-CoA, which is converted to the isoprenoid precursor geranylgeranyl pyrophosphate (GGPP) via the mevalonate (MVA) pathway. Heterologously expressed enzymes then convert GGPP to β-carotene, which is finally cleaved by a carotenoid cleavage dioxygenase (CCD1) to yield two molecules of β-ionone.[10][11]

G cluster_0 Mevalonate (MVA) Pathway (Native/Enhanced) cluster_1 Heterologous Carotenogenesis Pathway cluster_2 Final Cleavage Step ac Acetyl-CoA hmg HMG-CoA ac->hmg ERG10, ERG13 mev Mevalonate hmg->mev tHMGR ipp IPP / DMAPP mev->ipp ERG12, ERG8, ERG19 ggpp GGPP ipp->ggpp ERG20, GGS1 phy Phytoene ggpp->phy carRP/crtE lyc Lycopene phy->lyc carB/crtI bcar β-Carotene lyc->bcar carRP/crtYB bionone β-Ionone bcar->bionone CCD1

Engineered biosynthetic pathway for β-ionone production.

Key metabolic engineering strategies to enhance production include:

  • Increasing Precursor Supply : Overexpression of key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMGR), alleviates bottlenecks and increases the pool of GGPP.[8]

  • Heterologous Pathway Expression : Introduction of carotenogenic genes, often from organisms like Xanthophyllomyces dendrorhous, to build the β-carotene backbone.[1][12]

  • Efficient Cleavage : Expression of a carotenoid cleavage dioxygenase (CCD1) from sources like Petunia hybrida or raspberry is crucial for the final conversion.[1] Engineering the enzyme for better membrane affinity can improve its access to the lipophilic β-carotene substrate.[1]

Experimental Protocols

This section details the methodologies for the key experiments involved in developing and validating a microbial platform for β-ionone production.

Strain Engineering and Cultivation
  • Gene Integration : The heterologous genes for the β-carotene biosynthesis pathway (crtE, crtYB, crtI) and the β-ionone synthesis step (CCD1) are cloned into suitable expression vectors or integrated into the host genome using CRISPR/Cas9 technology.[6][7]

  • Host Strain : Yarrowia lipolytica, S. cerevisiae, or E. coli are used as host organisms.

  • Cultivation : Single colonies of engineered strains are typically grown in a seed culture medium (e.g., YPD for yeast, LB for E. coli) overnight at 30°C (for yeast) or 37°C (for E. coli) with shaking.

Fed-Batch Fermentation for β-Ionone Production
  • Bioreactor Setup : A 3-L fermenter is prepared with a suitable fermentation medium (e.g., a defined medium with glucose as the carbon source).

  • Inoculation : The seed culture is inoculated into the fermenter.

  • Fermentation Conditions : The culture is maintained at a controlled temperature (e.g., 20°C) and pH.[4] Dissolved oxygen is maintained by adjusting agitation and aeration rates.

  • Feeding Strategy : A fed-batch strategy is employed, where a concentrated glucose solution is fed to the culture to maintain a steady growth rate and prevent substrate inhibition.

  • In-Situ Product Recovery : Due to the volatility of β-ionone, an organic solvent overlay, such as 10% (v/v) dodecane (B42187), is added to the fermentation broth to capture the product in-situ, preventing its loss and potential toxicity to the cells.[4]

Quantification of β-Ionone and β-Carotene
  • β-Ionone Quantification (GC-MS) :

    • Sample Preparation : A sample of the dodecane layer is taken directly from the fermenter.

    • Analysis : The sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Separation is achieved on a suitable capillary column, and β-ionone is identified and quantified based on its retention time and mass spectrum compared to an authentic standard.

  • β-Carotene Quantification (HPLC) :

    • Sample Preparation : A cell pellet from a known volume of culture is harvested. The cells are lysed (e.g., using dimethyl sulfoxide (B87167) and acetone), and the carotenoids are extracted.[1]

    • Analysis : The extract is analyzed by High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase. β-carotene is detected by its absorbance at approximately 450 nm and quantified by comparison to a standard curve.[1]

G cluster_workflow Experimental Workflow A Strain Engineering (Gene Integration) B Shake Flask Cultivation A->B C Bioreactor Fermentation B->C D In-Situ Product Recovery (Dodecane) C->D F Cell Harvesting C->F E GC-MS Analysis (β-Ionone) D->E G Extraction F->G H HPLC Analysis (β-Carotene) G->H

General experimental workflow for β-ionone production and analysis.

References

A Comparative Analysis of Beta-Ionone Metabolism in Diverse Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-ionone (B89335), a C13-apocarotenoid, is a volatile organic compound of significant interest due to its pleasant floral and fruity aroma, as well as its potential applications in the pharmaceutical and fragrance industries. In plants, this compound is primarily synthesized through the oxidative cleavage of β-carotene, a reaction catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). This guide provides a comparative analysis of this compound metabolism across different plant species, focusing on the key enzymes involved, their efficiency, and the methodologies used for their characterization.

Biosynthesis of this compound: A Conserved Pathway

The central pathway for this compound formation is conserved across the plant kingdom. It begins with the carotenoid biosynthesis pathway, leading to the production of β-carotene. The key step in this compound synthesis is the cleavage of the 9,10 and 9',10' double bonds of the β-carotene molecule. This reaction is predominantly carried out by two subfamilies of CCD enzymes: CCD1 and CCD4.[1][2]

Key Enzymes in this compound Metabolism:

  • Carotenoid Cleavage Dioxygenase 1 (CCD1): This enzyme is typically located in the cytoplasm and exhibits broad substrate specificity, cleaving various carotenoids and apocarotenoids.[3][4]

  • Carotenoid Cleavage Dioxygenase 4 (CCD4): This enzyme is localized in the plastids and often shows a more specific role in carotenoid degradation, which can significantly impact the carotenoid content and color of tissues.[5][6]

The differential expression and activity of these enzymes in various plant tissues and species contribute to the diverse concentrations and profiles of this compound and other apocarotenoids observed in nature.

Comparative Efficacy of CCD1 Enzymes in this compound Production

While the general pathway is conserved, the efficiency of this compound production can vary significantly between plant species. A comparative study utilizing a yeast expression system provided quantitative insights into the efficacy of CCD1 enzymes from four different plant species in converting β-carotene to this compound. The results, as determined by Gas Chromatography-Mass Spectrometry (GC-MS), are summarized in the table below.

Plant SpeciesEnzymeRelative this compound Production (%)Reference
Petunia hybridaPhCCD1100[7]
Vitis viniferaVvCCD185[7]
Rosa damascenaRdCCD160[7]
Citrus sinensisCsCCD145[7]

Relative production is normalized to the highest producer, Petunia hybrida CCD1.

This data clearly indicates that the CCD1 enzyme from Petunia hybrida is the most efficient at producing this compound under the tested conditions.[7] This highlights the potential for selecting specific enzyme orthologs for biotechnological applications aimed at enhancing this compound production.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for studying this compound metabolism. Below are detailed protocols for the key experiments cited in this guide.

In Vitro Assay of Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol is adapted from established methods for determining the activity of CCD enzymes in vitro.[8][9]

Materials:

  • Recombinant CCD enzyme (purified)

  • β-carotene substrate (dissolved in an appropriate organic solvent, e.g., acetone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% (v/v) glycerol (B35011) and 1 mM DTT)

  • Ferrous sulfate (B86663) (FeSO₄)

  • Ascorbic acid

  • Detergent (e.g., Triton X-100 or Tween 20)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and diethyl ether)

  • GC-MS or HPLC for product analysis

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the assay buffer, detergent, and the β-carotene substrate.

  • Add freshly prepared solutions of ferrous sulfate and ascorbic acid to the reaction mixture.

  • Initiate the reaction by adding the purified recombinant CCD enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-30°C) for a defined period (e.g., 1-2 hours) in the dark.

  • Stop the reaction by adding an equal volume of cold organic solvent.

  • Vortex vigorously to extract the products.

  • Centrifuge to separate the phases.

  • Carefully collect the organic phase containing the apocarotenoid products.

  • Dry the organic phase under a stream of nitrogen.

  • Re-dissolve the residue in a small volume of a suitable solvent for analysis by GC-MS or HPLC.

  • Quantify the amount of this compound produced by comparing it to a standard curve.

GC-MS Analysis of this compound in Plant Tissues

This protocol provides a general framework for the extraction and quantification of this compound from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12][13]

Materials:

  • Plant tissue (fresh or frozen)

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol, dichloromethane, or a mixture)

  • Internal standard (e.g., a known amount of a compound with similar chemical properties to this compound but not present in the sample)

  • Anhydrous sodium sulfate

  • Solid-Phase Microextraction (SPME) fibers (for headspace analysis) or liquid-liquid extraction apparatus

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

    • Weigh a precise amount of the powdered tissue.

  • Extraction:

    • Headspace SPME: Place the powdered tissue in a sealed vial and add the internal standard. Heat the vial to a specific temperature to allow volatile compounds to enter the headspace. Expose an SPME fiber to the headspace for a defined period to adsorb the volatiles.

    • Solvent Extraction: Add the extraction solvent and the internal standard to the powdered tissue. Vortex or sonicate the mixture to ensure thorough extraction. Centrifuge to pellet the solid material. Collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery. Combine the supernatants.

  • Drying and Concentration (for solvent extraction):

    • Pass the extract through a column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a smaller volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • SPME: Insert the SPME fiber into the GC inlet for thermal desorption of the analytes.

    • Solvent Extract: Inject a small volume of the concentrated extract into the GC inlet.

    • Separate the compounds on a suitable GC column (e.g., a non-polar or mid-polar column).

    • Detect and identify the compounds using the mass spectrometer.

    • Quantify this compound by comparing its peak area to that of the internal standard and using a calibration curve generated with pure this compound standards.

Visualizing Metabolic and Experimental Pathways

To further clarify the processes involved in this compound metabolism and its analysis, the following diagrams have been generated using Graphviz.

Beta_Ionone_Biosynthesis Carotenoid_Pathway Carotenoid Biosynthesis Pathway Beta_Carotene β-Carotene Carotenoid_Pathway->Beta_Carotene Beta_Ionone This compound Beta_Carotene->Beta_Ionone Cleavage at 9,10 & 9',10' Other_Apocarotenoids Other Apocarotenoids Beta_Carotene->Other_Apocarotenoids Cleavage at other positions CCD1 CCD1 CCD1->Beta_Ionone CCD4 CCD4 CCD4->Beta_Ionone

Caption: Simplified pathway of this compound biosynthesis from β-carotene.

Experimental_Workflow Plant_Tissue Plant Tissue Extraction Extraction (Solvent or Headspace) Plant_Tissue->Extraction Analysis GC-MS Analysis Extraction->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: General workflow for the analysis of this compound from plant tissues.

References

Safety Operating Guide

Proper Disposal of β-Ionone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for both personnel safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of β-ionone, a common fragrance and flavoring agent used in research and development. Adherence to these guidelines will help mitigate risks and ensure that this chemical is handled in accordance with established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with β-ionone. Always consult the Safety Data Sheet (SDS) for the specific formulation in use.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

  • Ventilation: Handle β-ionone in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors[1][2].

In Case of a Spill:

  • Evacuate unnecessary personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, diatomaceous earth, or vermiculite[1][3].

  • Carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal[2][3].

  • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Do not allow spills to enter drains or waterways[1][2][4].

Summary of β-Ionone Hazards

The following table summarizes the key hazard classifications for β-ionone, underscoring the importance of its proper disposal as hazardous waste.

Hazard ClassificationDescriptionGHS Hazard StatementPrimary Disposal Concern
Aquatic Hazard (Chronic) Toxic to aquatic life with long-lasting effects[1][2][5].H411Environmental Contamination
Aquatic Hazard (Acute) Toxic to aquatic life[2].H401Environmental Contamination
Skin Sensitization May cause an allergic skin reaction[2].H317Personnel Safety
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled[2].H334Personnel Safety
Combustibility The material is combustible[6].Not specifiedFire Hazard

Step-by-Step Disposal Protocol for β-Ionone

The disposal of β-ionone must be managed through your institution's hazardous waste program. Never dispose of β-ionone down the drain or in regular trash[7][8].

1. Waste Identification and Segregation:

  • Clearly label β-ionone waste as "Hazardous Waste."

  • The label should include the chemical name ("β-Ionone"), the approximate concentration and volume, and any other components if it is part of a mixture.

  • Store β-ionone waste separately from incompatible materials, such as strong oxidizing agents[9][10].

2. Waste Collection and Storage:

  • Collect liquid β-ionone waste in a designated, leak-proof, and chemically compatible container with a secure screw cap[10][11]. Plastic containers are often preferred[11].

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation[8][10][11].

  • Keep the waste container closed at all times, except when adding waste[7][10][11].

3. Disposal of Contaminated Materials:

  • Any materials contaminated with β-ionone, such as absorbent pads, gloves, and empty containers, must also be disposed of as hazardous waste[7][8].

  • Place these solid waste materials in a separate, clearly labeled hazardous waste container.

4. Disposal of Empty Containers:

  • An empty container that has held β-ionone should be treated as hazardous waste unless it has been triple-rinsed[7].

  • To triple-rinse, use a solvent capable of removing the β-ionone residue. Collect all rinsate as hazardous waste[7].

  • Once properly rinsed, deface all chemical labels on the container before disposing of it as regular trash[7].

5. Arranging for Waste Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time (often up to one year for partially filled containers, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup[10][11].

  • Follow your institution's specific procedures for requesting a hazardous waste collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of β-ionone and associated materials in a laboratory setting.

G β-Ionone Disposal Workflow cluster_generation Waste Generation cluster_evaluation Waste Evaluation & Segregation cluster_containment Containment cluster_final_disposal Final Disposition A β-Ionone Waste Generated (Liquid, Solid, or Contaminated Material) B Is the waste liquid β-ionone or rinsate? A->B Evaluate Waste Type C Is it a contaminated solid (e.g., gloves, absorbent)? B->C No E Collect in a labeled, sealed hazardous liquid waste container. B->E Yes D Is it an empty container? C->D No F Collect in a labeled, sealed hazardous solid waste container. C->F Yes G Triple-rinse with appropriate solvent? D->G Yes H Store in Satellite Accumulation Area (SAA). E->H F->H G->F No (Treat as Contaminated Solid) J Deface labels and dispose of container as non-hazardous trash. G->J Yes K Collect rinsate as hazardous liquid waste. G->K Yes I Contact EHS for hazardous waste pickup. H->I K->E

Caption: Logical workflow for the safe disposal of β-ionone waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.